molecular formula C32H49N7O19P3S- B15599932 Isohexenyl-glutaconyl-CoA

Isohexenyl-glutaconyl-CoA

Cat. No.: B15599932
M. Wt: 960.8 g/mol
InChI Key: BVEJAKPMABGOEE-CPNJWEJPSA-M
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Description

Isohexenyl-glutaconyl-CoA is a useful research compound. Its molecular formula is C32H49N7O19P3S- and its molecular weight is 960.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C32H49N7O19P3S-

Molecular Weight

960.8 g/mol

IUPAC Name

(3E)-3-[2-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethylidene]-7-methyloct-6-enoate

InChI

InChI=1S/C32H50N7O19P3S/c1-18(2)6-5-7-19(12-22(41)42)13-23(43)62-11-10-34-21(40)8-9-35-30(46)27(45)32(3,4)15-55-61(52,53)58-60(50,51)54-14-20-26(57-59(47,48)49)25(44)31(56-20)39-17-38-24-28(33)36-16-37-29(24)39/h6,13,16-17,20,25-27,31,44-45H,5,7-12,14-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/p-1/b19-13+

InChI Key

BVEJAKPMABGOEE-CPNJWEJPSA-M

Origin of Product

United States

Foundational & Exploratory

The Molecular Architecture of Isohexenyl-glutaconyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohexenyl-glutaconyl-CoA is a critical intermediate in the microbial degradation pathway of geraniol (B1671447), a monoterpenoid alcohol. Understanding its structure and biochemical transformations is pivotal for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure of this compound, its role in metabolic pathways, and methodologies for its study. While specific experimental data for this molecule is sparse in publicly available literature, this guide consolidates known information and presents data from analogous compounds to provide a robust framework for researchers.

Chemical Structure and Physicochemical Properties

This compound, also known as 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA, is a complex molecule comprising a Coenzyme A (CoA) moiety linked via a thioester bond to an isohexenyl-glutaconyl group. The CoA portion consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-diphosphate.

The systematic name for the acyl portion is 3-(4-methylpent-3-enyl)glutaconic acid. The full chemical name is S-(2-((3-((R)-4-((((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)hydroxyphosphoryl)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl ester.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC32H50N7O19P3S--INVALID-LINK--
Molecular Weight961.76 g/mol --INVALID-LINK--
InChI KeyBVEJAKPMABGOEE-XMLXCZKLSA-I--INVALID-LINK--[1]
SMILESCC(C)=CCC/C(=C/C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OP(=O)([O-])[O-])/CC(=O)[O-]--INVALID-LINK--[1]
Synonyms3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA, Isohexenylglutaconyl-CoA--INVALID-LINK--[1]

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, MS) for this compound is not currently published. However, based on the known structure and data from analogous acyl-CoA compounds, the expected spectral characteristics can be inferred.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected FeaturesReference (Analogous Compounds)
¹H NMR Signals corresponding to the adenine, ribose, pantothenate, and cysteamine (B1669678) moieties of CoA. Characteristic signals for the isohexenyl group (vinyl and methyl protons) and the glutaconyl backbone.--INVALID-LINK--[2][3]
¹³C NMR Resonances for the carbonyl carbons of the thioester and carboxylate groups. Olefinic carbons from the isohexenyl and glutaconyl moieties. Signals from the CoA backbone.--INVALID-LINK--[4]
Mass Spectrometry (LC-MS/MS) A precursor ion corresponding to the molecular weight of the molecule. Characteristic fragmentation patterns including the loss of the adenosine diphosphate (B83284) moiety and cleavage at the thioester bond.--INVALID-LINK--[5][6]

Metabolic Pathway: Geraniol Degradation

This compound is a key intermediate in the anaerobic degradation of geraniol by certain bacteria, such as Pseudomonas aeruginosa.[7] The pathway involves the initial oxidation of geraniol to geranic acid, which is then activated to geranoyl-CoA. A carboxylation step then leads to the formation of this compound.

Geraniol_Degradation cluster_enzymes Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (EC 1.1.1.183) Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranoyl_CoA Geranoyl-CoA Geranic_Acid->Geranoyl_CoA Acyl-CoA Synthetase Isohexenyl_glutaconyl_CoA This compound Geranoyl_CoA->Isohexenyl_glutaconyl_CoA Geranoyl-CoA Carboxylase (EC 6.4.1.5) Hydroxy_isohexenyl_glutaryl_CoA 3-Hydroxy-3-isohexenyl- glutaryl-CoA Isohexenyl_glutaconyl_CoA->Hydroxy_isohexenyl_glutaryl_CoA This compound Hydratase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Hydroxy_isohexenyl_glutaryl_CoA->Methylcrotonyl_CoA 3-Hydroxy-3-isohexenyl- glutaryl-CoA Lyase Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Further Metabolism Geraniol\nDehydrogenase\n(EC 1.1.1.183) Geraniol Dehydrogenase (EC 1.1.1.183) Geranial\nDehydrogenase Geranial Dehydrogenase Acyl-CoA\nSynthetase Acyl-CoA Synthetase Geranoyl-CoA\nCarboxylase\n(EC 6.4.1.5) Geranoyl-CoA Carboxylase (EC 6.4.1.5) This compound\nHydratase This compound Hydratase 3-Hydroxy-3-isohexenyl-\nglutaryl-CoA Lyase 3-Hydroxy-3-isohexenyl- glutaryl-CoA Lyase

Figure 1: The Geraniol Degradation Pathway. (Max Width: 760px)

Experimental Protocols

While a specific, detailed protocol for the synthesis and analysis of this compound is not available, the following represents a plausible workflow based on established methods for other acyl-CoA esters.[8][9]

Enzymatic Synthesis of this compound

This protocol is adapted from methods for other CoA carboxylases.[10]

Objective: To synthesize this compound from geranoyl-CoA.

Materials:

  • Geranoyl-CoA

  • Purified Geranoyl-CoA Carboxylase (EC 6.4.1.5)

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • KHCO₃ (Potassium bicarbonate)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Reaction tubes

  • Incubator/water bath at 30°C

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 20 mM KHCO₃

    • 5 mM ATP

    • 1 mM DTT

    • 0.5 mM Geranoyl-CoA

  • Initiate the reaction by adding purified Geranoyl-CoA Carboxylase to a final concentration of 0.1-1 µM.

  • Incubate the reaction mixture at 30°C for 1-4 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.

  • Purify the product using reverse-phase HPLC.

Synthesis_Workflow A Prepare Reaction Mixture (Geranoyl-CoA, ATP, HCO3-, Buffer) B Add Geranoyl-CoA Carboxylase A->B C Incubate at 30°C B->C D Monitor by HPLC C->D E Terminate Reaction D->E Reaction Complete F Purify by HPLC E->F G Lyophilize and Store F->G

Figure 2: Workflow for Enzymatic Synthesis. (Max Width: 760px)
Analysis by LC-MS/MS

Objective: To detect and quantify this compound in a biological sample.

Materials:

  • Sample containing this compound (e.g., bacterial cell lysate)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Ammonium (B1175870) acetate (B1210297)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Quench metabolism by rapidly mixing the cell culture with cold methanol (-20°C).

    • Lyse the cells (e.g., by sonication or bead beating) in an extraction buffer (e.g., ACN:MeOH:H₂O with 0.1% FA).

    • Add an internal standard.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 ACN:water).

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive or negative ion mode.

    • Set the mass spectrometer to monitor for the specific precursor ion of this compound (m/z 962.2 in positive mode, [M+H]⁺) and its characteristic fragment ions.

Analysis_Workflow A Sample Collection and Quenching B Cell Lysis and Extraction A->B C Addition of Internal Standard B->C D Centrifugation C->D E LC Separation (C18 Column) D->E F MS/MS Detection (ESI) E->F G Data Analysis and Quantification F->G

Figure 3: Workflow for LC-MS/MS Analysis. (Max Width: 760px)

Conclusion

This compound is a fascinating and important molecule in microbial metabolism. While a complete experimental characterization of its structure and properties is yet to be published, this guide provides a solid foundation for researchers by consolidating the available information and presenting logical experimental approaches based on related compounds. Further research, particularly in the areas of spectroscopic analysis and detailed enzymatic characterization, will undoubtedly shed more light on the precise role of this molecule in biology and its potential applications in biotechnology.

References

The Discovery and Metabolic Role of Isohexenyl-glutaconyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, metabolic context, and biochemical significance of Isohexenyl-glutaconyl-CoA. Initially identified in the 1960s as a key intermediate in the bacterial degradation of isoprenoids, this coenzyme A derivative is now understood to be a crucial component of the acyclic terpene utilization (Atu) pathway. This document synthesizes historical findings with modern research, detailing the enzymatic reactions involving this compound, the broader metabolic pathway in which it participates, and the experimental methodologies used for its study. While quantitative data on this specific metabolite remains limited, this guide consolidates available information and provides context through related pathways and analytical techniques, offering a valuable resource for researchers in metabolism, microbiology, and drug development.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to a vast array of metabolic processes, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of steroids and other isoprenoids. Among the myriad of acyl-CoA species, this compound emerges as a specialized intermediate in the catabolism of acyclic monoterpenes by certain bacteria, most notably of the Pseudomonas genus. The discovery of this molecule was a pivotal step in elucidating the biochemical strategies employed by microorganisms to utilize complex organic molecules as carbon and energy sources. Understanding the metabolic pathways involving this compound not only provides insights into microbial physiology but also presents potential avenues for biotechnological applications and the development of novel antimicrobial agents.

The Discovery of this compound

The foundational research that led to the identification of this compound was conducted in the 1960s by W. Seubert and E. Fass. Their work on the bacterial degradation of isoprenoids, particularly in Pseudomonas citronellolis, laid the groundwork for understanding how these complex, branched-chain hydrocarbons are metabolized. Through a series of meticulous experiments, they delineated a novel catabolic pathway, which we now recognize as the acyclic terpene utilization (Atu) pathway.

Metabolic Pathway: The Acyclic Terpene Utilization (Atu) Pathway

This compound is a key intermediate in the Atu pathway, which enables bacteria like Pseudomonas aeruginosa to degrade acyclic monoterpenes such as citronellol (B86348) and geraniol (B1671447). This pathway is a critical adaptation for survival in environments rich in plant-derived organic matter.

The pathway can be summarized as follows:

  • Oxidation and Activation: Acyclic terpenes like geraniol are initially oxidized to their corresponding carboxylic acids (e.g., geranic acid). These are then activated to their CoA thioesters, forming geranyl-CoA.

  • Carboxylation: Geranyl-CoA undergoes a carboxylation reaction, catalyzed by geranyl-CoA carboxylase (AtuC/AtuF), a biotin-dependent enzyme. This reaction adds a carboxyl group to the C3 methyl group of the geranyl moiety, yielding This compound .

  • Hydration: this compound is then hydrated by This compound hydratase (AtuE). This enzyme adds a water molecule across the double bond of the isohexenyl group, forming 3-hydroxy-3-isohexenylglutaryl-CoA .

  • Cleavage: 3-hydroxy-3-isohexenylglutaryl-CoA is cleaved by 3-hydroxy-3-isohexenylglutaryl-CoA lyase (AtuA) to yield 7-methyl-3-oxooct-6-enoyl-CoA and acetate .

  • Further Degradation: The resulting 7-methyl-3-oxooct-6-enoyl-CoA enters a β-oxidation-like cycle for further degradation, ultimately feeding into central carbon metabolism.

Atu_Pathway Geraniol Geraniol Geranic_Acid Geranic Acid Geraniol->Geranic_Acid Oxidation Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA CoA Ligation Isohexenyl_glutaconyl_CoA This compound Geranyl_CoA->Isohexenyl_glutaconyl_CoA Geranyl-CoA carboxylase (AtuC/F) Hydroxy_isohexenylglutaryl_CoA 3-Hydroxy-3-isohexenylglutaryl-CoA Isohexenyl_glutaconyl_CoA->Hydroxy_isohexenylglutaryl_CoA This compound hydratase (AtuE) Methyl_oxo_octenoyl_CoA 7-Methyl-3-oxooct-6-enoyl-CoA Hydroxy_isohexenylglutaryl_CoA->Methyl_oxo_octenoyl_CoA 3-Hydroxy-3-isohexenylglutaryl-CoA lyase (AtuA) Acetate Acetate Hydroxy_isohexenylglutaryl_CoA->Acetate Beta_Oxidation β-Oxidation Methyl_oxo_octenoyl_CoA->Beta_Oxidation

Acyclic Terpene Utilization (Atu) Pathway

Quantitative Data

Quantitative biochemical data for this compound and its associated enzymes are sparse in the literature. The original studies by Seubert and Fass likely contain initial characterizations, but this data is not readily accessible. Modern studies have focused more on the genetic and structural aspects of the Atu pathway enzymes.

ParameterValueOrganismReference
This compound Hydratase (AtuE)
Crystal Structure Resolution2.13 ÅPseudomonas aeruginosa[1]
Proteomic Upregulation (Citronellate vs. Octanoate)>3-foldPseudomonas aeruginosa[1]
Geranyl-CoA Carboxylase (AtuC/F)
Apparent Km (Geranoyl-CoA)64 ± 5 µMZea mays (analogous enzyme)[2]
Apparent Km (Bicarbonate)0.58 ± 0.04 mMZea mays (analogous enzyme)[2]
Apparent Km (ATP)8.4 ± 0.4 µMZea mays (analogous enzyme)[2]
3-Methylglutaconyl-CoA Hydratase (from Acinetobacter)
kcat (3-methylglutaconyl-CoA)138 s-1Acinetobacter sp.[3]
Km (3-methylglutaconyl-CoA)14 µMAcinetobacter sp.[3]

Note: Data for geranyl-CoA carboxylase from Zea mays and 3-methylglutaconyl-CoA hydratase from Acinetobacter are provided as proxies due to the lack of specific data for the Pseudomonas enzymes acting on their native substrates in the Atu pathway.

Experimental Protocols

Detailed experimental protocols from the original discovery of this compound are not available in accessible formats. However, based on the methodologies of that era and modern analytical techniques, the following sections outline plausible and current approaches for the study of this metabolite and its associated enzymes.

Synthesis of this compound

The synthesis of this compound as a standard for analytical and enzymatic assays is a critical first step. While a specific protocol for this molecule is not published, chemo-enzymatic methods are commonly employed for the synthesis of acyl-CoA esters. A plausible approach would involve the chemical synthesis of isohexenyl-glutaconic acid, followed by its enzymatic ligation to Coenzyme A using a promiscuous acyl-CoA synthetase or a chemical coupling method.

Purification of this compound Hydratase (AtuE)

Modern approaches to protein purification would involve the recombinant expression of the atuE gene from Pseudomonas aeruginosa in a suitable host such as Escherichia coli.

Protein_Purification_Workflow Cloning Cloning of atuE into expression vector Transformation Transformation into E. coli Cloning->Transformation Expression Induction of protein expression (e.g., with IPTG) Transformation->Expression Cell_Lysis Cell Lysis (e.g., sonication) Expression->Cell_Lysis Centrifugation Centrifugation to remove cell debris Cell_Lysis->Centrifugation Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Centrifugation->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography (optional) Affinity_Chromatography->Size_Exclusion Purity_Analysis Purity Analysis (SDS-PAGE) Size_Exclusion->Purity_Analysis

Recombinant Protein Purification Workflow

Enzyme Assay for this compound Hydratase

The activity of this compound hydratase can be monitored spectrophotometrically by measuring the decrease in absorbance at a wavelength corresponding to the conjugated double bond system of this compound as it is hydrated.

Principle: The hydration of the α,β-unsaturated thioester bond in this compound leads to a decrease in UV absorbance.

Reaction Mixture:

  • Phosphate buffer (pH 7.5)

  • This compound (substrate)

  • Purified this compound hydratase (AtuE)

Procedure:

  • Prepare the reaction mixture without the enzyme in a quartz cuvette.

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the decrease in absorbance at the appropriate wavelength (typically around 260-280 nm for the acyl-CoA thioester bond, with the specific maximum for the conjugated system needing empirical determination) over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and specific quantification of acyl-CoA esters in biological samples.

LCMS_Workflow Sample_Collection Bacterial Cell Culture and Quenching Metabolite_Extraction Metabolite Extraction (e.g., with acetonitrile/methanol/water) Sample_Collection->Metabolite_Extraction Centrifugation Centrifugation to pellet debris Metabolite_Extraction->Centrifugation LC_Separation Liquid Chromatography (Reverse-Phase C18) Centrifugation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS Workflow for Acyl-CoA Analysis

Protocol Outline:

  • Sample Preparation: Bacterial cells grown on a terpene substrate are rapidly harvested and quenched to halt metabolic activity.

  • Extraction: Metabolites, including acyl-CoAs, are extracted using a solvent mixture (e.g., acetonitrile/methanol/water). An internal standard (e.g., a stable isotope-labeled acyl-CoA) is added for accurate quantification.

  • LC Separation: The extract is injected onto a reverse-phase C18 column to separate the acyl-CoA species. A gradient of mobile phases, typically containing an ion-pairing agent, is used for elution.

  • MS/MS Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high specificity and sensitivity.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve.

Significance and Future Directions

The study of this compound and the Atu pathway holds significance for several fields:

  • Bioremediation: Understanding how microorganisms degrade plant-derived compounds can inform strategies for the bioremediation of environments contaminated with related organic molecules.

  • Biotechnology: The enzymes of the Atu pathway, with their ability to act on complex branched-chain molecules, are of interest for biocatalytic applications in the synthesis of specialty chemicals.

  • Drug Development: As metabolic pathways are increasingly recognized as targets for antimicrobial agents, a detailed understanding of unique bacterial pathways like the Atu pathway could reveal novel drug targets.

Future research should focus on several key areas:

  • Revisiting the Classics: Obtaining and translating the original works of Seubert and Fass would provide invaluable historical and methodological context.

  • Enzyme Kinetics: A thorough kinetic characterization of this compound hydratase (AtuE) and other Atu pathway enzymes with their native substrates is needed to develop accurate metabolic models.

  • Metabolomics: The application of modern metabolomics techniques to quantify the intracellular concentrations of this compound and other pathway intermediates under different growth conditions will provide a deeper understanding of the regulation and flux through the Atu pathway.

Conclusion

This compound stands as a testament to the metabolic versatility of microorganisms. From its initial discovery in the context of isoprenoid degradation to its current place within the genetically and structurally characterized Atu pathway, this molecule has provided a window into a unique corner of bacterial metabolism. While significant gaps in our quantitative understanding remain, the framework for future research is clear. By combining the foundational knowledge from historical studies with the power of modern analytical and molecular biology techniques, a complete picture of the role of this compound in metabolic pathways is within reach, with potential benefits for both fundamental science and applied biotechnology.

References

An In-depth Technical Guide on the Role of Isohexenyl-glutaconyl-CoA in Geraniol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geraniol (B1671447), an acyclic monoterpene alcohol, is a significant natural product utilized in the fragrance, flavor, and pharmaceutical industries. The microbial degradation of geraniol is a key biological process, and understanding its intricate pathways is crucial for applications in biotechnology and bioremediation. In several bacteria, particularly Pseudomonas species, the catabolism of geraniol proceeds through the Acyclic Terpene Utilization (Atu) pathway. A pivotal intermediate in this pathway is isohexenyl-glutaconyl-CoA. This technical guide provides a comprehensive overview of the role of this compound, detailing the enzymatic steps involved in its formation and subsequent conversion, supported by quantitative data, experimental protocols, and pathway visualizations.

The Acyclic Terpene Utilization (Atu) Pathway: A Focus on this compound

The Atu pathway is a specialized metabolic route that enables certain bacteria to utilize acyclic terpenes like geraniol and citronellol (B86348) as sole carbon and energy sources.[1] The initial steps involve the oxidation of geraniol to geranic acid, which is then activated to its coenzyme A (CoA) thioester, geranyl-CoA.[1] The presence of a methyl branch on the acyl-CoA chain prevents direct β-oxidation. The Atu pathway circumvents this metabolic hurdle through a series of reactions centered around the key intermediate, this compound.

The core sequence of reactions involving this compound is as follows:

  • Carboxylation of Geranyl-CoA: The pathway initiates with the carboxylation of geranyl-CoA at the γ-carbon. This reaction is catalyzed by the biotin-dependent enzyme geranyl-CoA carboxylase (GCase) , encoded by the atuC and atuF genes.[2][3] The product of this reaction is This compound (also referred to as 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA).[1]

  • Hydration of this compound: The double bond in this compound is then hydrated. This reaction is catalyzed by This compound hydratase , putatively encoded by the atuD gene.[1] The product is 3-hydroxy-3-isohexenylglutaryl-CoA .

  • Cleavage of 3-Hydroxy-3-isohexenylglutaryl-CoA: The hydrated intermediate is subsequently cleaved by 3-hydroxy-3-isohexenylglutaryl-CoA lyase , thought to be encoded by the atuE gene.[4] This cleavage releases a molecule of acetate (B1210297) and yields 7-methyl-3-oxo-6-octenoyl-CoA .[1]

The removal of the methyl branch as acetate allows the remaining acyl-CoA to enter the β-oxidation pathway for complete catabolism.

Visualizing the Core Pathway

Geraniol_Degradation_Core Geranyl_CoA Geranyl-CoA Isohexenyl_glutaconyl_CoA This compound Geranyl_CoA->Isohexenyl_glutaconyl_CoA Geranyl-CoA Carboxylase (AtuC/AtuF) + CO₂ Hydroxy_isohexenylglutaryl_CoA 3-Hydroxy-3-isohexenylglutaryl-CoA Isohexenyl_glutaconyl_CoA->Hydroxy_isohexenylglutaryl_CoA This compound Hydratase (AtuD) + H₂O Seven_methyl_oxo_octenoyl_CoA 7-Methyl-3-oxo-6-octenoyl-CoA Hydroxy_isohexenylglutaryl_CoA->Seven_methyl_oxo_octenoyl_CoA 3-Hydroxy-3-isohexenylglutaryl-CoA Lyase (AtuE) Acetate Acetate Hydroxy_isohexenylglutaryl_CoA->Acetate Beta_Oxidation β-Oxidation Seven_methyl_oxo_octenoyl_CoA->Beta_Oxidation

Core reactions of the Atu pathway involving this compound.

Quantitative Data

Quantitative kinetic data for the specific enzymes of the Pseudomonas Atu pathway are limited in the literature. However, data from studies on geranyl-CoA carboxylase and related hydratases provide valuable insights.

EnzymeGene(s)SubstrateK_m_ / K_0.5_ (µM)V_max_ (nmol/min·mg)OrganismReference
Geranyl-CoA Carboxylase (GCCase)atuC/atuFGeranyl-CoA8.8492Pseudomonas aeruginosa[5][6]
ATP10-Pseudomonas aeruginosa[5]
Bicarbonate1.2-Pseudomonas aeruginosa[5]
3-Methylglutaconyl-CoA Hydratase*-3-Methylglutaconyl-CoA14138,000Acinetobacter sp.[7]
(S)-3-Hydroxy-3-methylglutaryl-CoA3660,000Acinetobacter sp.[7]
3-Hydroxy-3-methylglutaryl-CoA Lyase**-(R/S)-3-Hydroxy-3-methylglutaryl-CoA77.8 ± 14.312.4 ± 2.2Human Fibroblasts[8]

* Data for a related enzyme, as specific kinetic data for this compound hydratase (AtuD) is not readily available. ** Data for a related enzyme, as specific kinetic data for 3-hydroxy-3-isohexenylglutaryl-CoA lyase (AtuE) is not readily available.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in characterizing the enzymes of the geraniol degradation pathway.

Purification of Atu Pathway Enzymes

Objective: To purify the enzymes Geranyl-CoA Carboxylase (AtuC/AtuF), this compound Hydratase (AtuD), and 3-Hydroxy-3-isohexenylglutaryl-CoA Lyase (AtuE) from Pseudomonas species. A common approach is the overexpression of His-tagged recombinant proteins in E. coli followed by affinity chromatography.

Experimental Workflow:

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis PCR PCR Amplification of atuC, atuF, atuD, atuE genes Vector Ligation into His-tag expression vector PCR->Vector Transformation Transformation into E. coli expression strain Vector->Transformation Induction Induction of protein expression (e.g., with IPTG) Transformation->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication or French Press) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution with Imidazole Gradient Affinity_Chromatography->Elution Dialysis Dialysis to remove Imidazole and for buffer exchange Elution->Dialysis SDS_PAGE SDS-PAGE Analysis (Purity and Molecular Weight) Dialysis->SDS_PAGE Concentration Protein Concentration Determination (e.g., Bradford assay) Dialysis->Concentration

Workflow for the purification of recombinant Atu pathway enzymes.

Detailed Methodology:

  • Gene Cloning:

    • Amplify the full-length coding sequences of atuC, atuF, atuD, and atuE from Pseudomonas aeruginosa genomic DNA using gene-specific primers.

    • Incorporate restriction sites and a hexahistidine (His6)-tag sequence into the primers.

    • Digest the PCR products and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

    • Ligate the digested genes into the expression vector and transform into E. coli DH5α for plasmid propagation.

  • Protein Expression and Cell Harvest:

    • Transform the recombinant plasmids into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

  • Analysis:

    • Assess the purity and molecular weight of the purified proteins by SDS-PAGE.

    • Determine the protein concentration using a Bradford assay with bovine serum albumin (BSA) as a standard.

Enzyme Assays

4.2.1. Geranyl-CoA Carboxylase (GCase) Assay

Principle: The activity of GCase can be measured by coupling the ATP hydrolysis to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm corresponds to the rate of the reaction.

Reaction Mixture (1 mL):

  • 100 mM Tris-HCl buffer (pH 8.5)

  • 5 mM MgCl₂

  • 50 mM NaHCO₃

  • 2 mM ATP

  • 0.2 mM NADH

  • 1 mM Phosphoenolpyruvate

  • 10 units Pyruvate kinase

  • 12 units Lactate dehydrogenase

  • 0.1 mM Geranyl-CoA (substrate)

  • Purified AtuC/AtuF enzyme (1-5 µg)

Procedure:

  • Prepare the reaction mixture without the substrate (geranyl-CoA).

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding geranyl-CoA.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

4.2.2. This compound Hydratase Assay

Principle: The hydration of the double bond in this compound can be monitored by the decrease in absorbance at a specific wavelength corresponding to the conjugated system of the substrate, or by coupling the reaction to the subsequent lyase and measuring the formation of one of its products. A direct spectrophotometric assay is described here.

Reaction Mixture (1 mL):

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 0.1 mM this compound (substrate)

  • Purified AtuD enzyme (1-5 µg)

Procedure:

  • Synthesize this compound from geranyl-CoA using purified GCase.

  • Prepare the reaction mixture in a quartz cuvette.

  • Initiate the reaction by adding the purified AtuD enzyme.

  • Monitor the decrease in absorbance at approximately 260-280 nm (the exact wavelength of maximal absorbance for the substrate should be determined experimentally) over time.

  • Calculate the activity based on the change in absorbance and the molar extinction coefficient of the substrate.

4.2.3. 3-Hydroxy-3-isohexenylglutaryl-CoA Lyase Assay

Principle: The cleavage of 3-hydroxy-3-isohexenylglutaryl-CoA to 7-methyl-3-oxo-6-octenoyl-CoA and acetate can be monitored by a coupled assay. The formation of the keto group in the product can be coupled to the oxidation of NADH by a suitable dehydrogenase. Alternatively, the release of acetate can be quantified using an enzymatic assay kit for acetate. A coupled spectrophotometric assay is described here.

Reaction Mixture (1 mL):

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 0.2 mM NADH

  • 10 units β-hydroxyacyl-CoA dehydrogenase (to reduce the product, if a suitable one is commercially available that acts on 7-methyl-3-oxo-6-octenoyl-CoA)

  • 0.1 mM 3-Hydroxy-3-isohexenylglutaryl-CoA (substrate)

  • Purified AtuE enzyme (1-5 µg)

Procedure:

  • Synthesize 3-hydroxy-3-isohexenylglutaryl-CoA from this compound using purified AtuD.

  • Prepare the reaction mixture without the substrate.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the enzyme activity.

Metabolite Analysis by GC-MS

Objective: To identify and quantify geraniol and its degradation intermediates in bacterial cultures.

Experimental Workflow:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Culture Bacterial Culture Grown on Geraniol Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Culture->Extraction Derivatization Derivatization (e.g., Silylation with MSTFA) Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Metabolite Identification (Mass Spectra Library Comparison) Detection->Identification Quantification Quantification (Using Internal Standards) Detection->Quantification

Workflow for the analysis of geraniol metabolites by GC-MS.

Detailed Methodology:

  • Sample Preparation:

    • Grow Pseudomonas species in a minimal medium with geraniol as the sole carbon source.

    • At different time points, collect culture aliquots.

    • Acidify the culture supernatant to pH 2 with HCl.

    • Extract the metabolites with an equal volume of ethyl acetate three times.

    • Pool the organic phases and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under a stream of nitrogen.

    • For analysis of acidic and hydroxylated compounds, derivatize the dried extract by adding a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., HP-5MS) for separation.

    • Employ a temperature gradient program (e.g., initial temperature of 60°C, ramp to 280°C at 10°C/min).

    • Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.

  • Data Analysis:

    • Identify the metabolites by comparing their mass spectra with reference spectra in a library (e.g., NIST).

    • Quantify the metabolites by integrating the peak areas and comparing them to a calibration curve generated with authentic standards and an internal standard.

Conclusion

This compound is a cornerstone intermediate in the bacterial degradation of geraniol via the Acyclic Terpene Utilization pathway. Its formation through the action of geranyl-CoA carboxylase and its subsequent hydration and cleavage represent a sophisticated biochemical strategy to overcome the challenge of metabolizing branched-chain acyl-CoAs. This guide provides a detailed overview of the current understanding of the role of this compound, supported by available quantitative data and comprehensive experimental protocols. Further research, particularly in elucidating the specific kinetic parameters of the hydratase and lyase enzymes and the precise functions of all Atu proteins, will undoubtedly provide deeper insights into this fascinating metabolic pathway and open new avenues for its biotechnological application.

References

An In-depth Technical Guide to the Biochemical Properties of Isohexenyl-glutaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Metabolic Context of Isohexenyl-glutaconyl-CoA

This compound, systematically named 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA, is a pivotal, yet sparsely studied, intermediate in the microbial catabolism of geraniol (B1671447). Geraniol, a widely occurring acyclic monoterpene alcohol, is a significant component of essential oils and serves as a carbon source for various microorganisms, including those from the Pseudomonas genus. The degradation of geraniol is an essential part of the global carbon cycle and presents a source of novel biocatalysts.

The breakdown of geraniol commences with its oxidation to geranic acid, followed by its activation to geranyl-CoA. To overcome the inhibitory effect of a methyl group at the β-position which prevents direct β-oxidation, bacteria employ a specialized pathway. This pathway involves the carboxylation of geranyl-CoA, followed by a hydration step. It is within this sequence that this compound emerges as a key intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Systematic Name 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoAModelSEED
Synonyms This compound, 3-(4-methylpent-3-en-1-yl)-pent-2-enedioyl-CoAModelSEED
Molecular Formula C32H50N7O19P3SMedChemExpress
Molecular Weight 961.76 g/mol MedChemExpress
Charge (at pH 7) -5ModelSEED
InChIKey BVEJAKPMABGOEE-XMLXCZKLSA-IModelSEED
SMILES CC(C)=CCC/C(=C/C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OP(=O)([O-])[O-])CC(=O)[O-]ModelSEED

The Geraniol Degradation Pathway: The Role of this compound

The metabolic fate of this compound is intrinsically linked to the geraniol degradation pathway. The key enzymatic step involving this molecule is a hydration reaction catalyzed by a hydro-lyase.

The reaction is as follows:

This compound + H₂O ⇌ 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA

This reaction is catalyzed by an enoyl-CoA hydratase (or a related hydro-lyase), a class of enzymes that facilitate the addition of water across a double bond. In this case, the enzyme is specifically a 3-(4-methylpent-3-en-1-yl)-pent-2-enedioyl-CoA hydro-lyase . This hydration is a critical step that prepares the carbon skeleton for subsequent cleavage and entry into central metabolism.

Below is a diagram illustrating the position of this compound within the geraniol degradation pathway.

Geraniol_Degradation_Pathway Geraniol Geraniol Geranic_Acid Geranic Acid Geraniol->Geranic_Acid Oxidation Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA CoA Ligation Carboxy_Geranyl_CoA Carboxylated Intermediate Geranyl_CoA->Carboxy_Geranyl_CoA Carboxylation Isohexenyl_Glutaconyl_CoA This compound Carboxy_Geranyl_CoA->Isohexenyl_Glutaconyl_CoA Isomerization? Hydroxy_Intermediate 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Isohexenyl_Glutaconyl_CoA->Hydroxy_Intermediate Hydration (Hydro-lyase) Downstream Downstream Metabolism (β-oxidation) Hydroxy_Intermediate->Downstream Lyase Action

Caption: Metabolic pathway of geraniol degradation highlighting this compound.

Quantitative Data (Comparative Analysis)

Direct kinetic data for the enzymes metabolizing this compound are not available in the current literature. However, by examining the kinetic parameters of analogous, well-characterized enzymes, we can infer the potential catalytic efficiency of the enzymes in the geraniol degradation pathway. The enzyme responsible for the hydration of this compound is an enoyl-CoA hydratase (crotonase superfamily). The preceding carboxylation step is analogous to the action of acyl-CoA carboxylases, and the subsequent degradation likely involves dehydrogenases.

Table 2: Kinetic Parameters of Analogous Enoyl-CoA Hydratases (Crotonases)

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Organism
Rat mitochondrial Enoyl-CoA HydrataseCrotonyl-CoA307,3002.4 x 10⁸Rattus norvegicus
Rat mitochondrial Enoyl-CoA HydrataseHexenoyl-CoA208,0004.0 x 10⁸Rattus norvegicus
Pseudomonas aeruginosa PhaJ1(R)-3-hydroxydecanoyl-CoA (dehydration)281.86.4 x 10⁴Pseudomonas aeruginosa
Pseudomonas aeruginosa PhaJ4(R)-3-hydroxydecanoyl-CoA (dehydration)5510.31.9 x 10⁵Pseudomonas aeruginosa
Metallosphaera sedula CrotonaseCrotonyl-CoA1001,2001.2 x 10⁷Metallosphaera sedula

Table 3: Kinetic Parameters of Analogous Acyl-CoA Dehydrogenases

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Organism
Human Glutaryl-CoA DehydrogenaseGlutaryl-CoA2.5135.2 x 10⁶Homo sapiens
Pig kidney Medium-Chain Acyl-CoA DehydrogenaseOctanoyl-CoA3.216.55.2 x 10⁶Sus scrofa
Paracoccus denitrificans Glutaryl-CoA DehydrogenaseGlutaryl-CoA14221.6 x 10⁶Paracoccus denitrificans

Note: The data presented in these tables are for comparative purposes to provide an order-of-magnitude estimation for the kinetic properties of enzymes acting on this compound and related metabolites.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established methodologies for the study of acyl-CoA esters and their related enzymes. These would require optimization for the specific study of this compound.

Protocol for Extraction and Quantitative Analysis of this compound by LC-MS/MS

This protocol is adapted from methods for the analysis of long-chain acyl-CoA esters.

  • Cell Culture and Quenching:

    • Culture a geraniol-degrading bacterium (e.g., Pseudomonas citronellolis) in a defined medium with geraniol as the sole carbon source.

    • Rapidly quench metabolism by harvesting cells into a cold (-20°C) acetonitrile/methanol (B129727)/water (40:40:20) solution.

  • Extraction:

    • Pellet the cells by centrifugation at 4°C.

    • Resuspend the pellet in a cold extraction buffer (e.g., 2:1:1 isopropanol:acetonitrile:water with 0.1% formic acid).

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge to pellet cell debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with an aqueous buffer.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoA esters with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.

    • Perform chromatographic separation on a C18 reversed-phase column using a gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.

    • Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-product ion transitions would need to be determined using a synthesized standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture (e.g., Pseudomonas sp.) Quench Metabolic Quenching (Cold Solvent) Culture->Quench Extract Acyl-CoA Extraction Quench->Extract Cleanup Solid-Phase Extraction (C18 Cleanup) Extract->Cleanup LC UPLC Separation (Reversed-Phase) Cleanup->LC Injection MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for the analysis of this compound.

Protocol for Heterologous Expression, Purification, and Assay of 3-(4-methylpent-3-en-1-yl)-pent-2-enedioyl-CoA Hydro-lyase

This protocol outlines the steps to produce and characterize the enzyme responsible for hydrating this compound.

  • Gene Synthesis and Cloning:

    • Identify the gene encoding the putative hydro-lyase from a geraniol-degrading bacterium via genomic analysis.

    • Synthesize the gene with codon optimization for expression in E. coli.

    • Clone the gene into an expression vector with an affinity tag (e.g., His-tag).

  • Heterologous Expression:

    • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the cells in a rich medium (e.g., LB or TB) to an optimal density (OD₆₀₀ of 0.6-0.8).

    • Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

  • Protein Purification:

    • Harvest the cells and lyse them by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

    • Further purify the protein by size-exclusion chromatography (SEC) if necessary.

    • Assess purity by SDS-PAGE.

  • Enzyme Activity Assay:

    • The synthesis of this compound would be required as a substrate. This would likely involve a chemoenzymatic synthesis approach.

    • The hydratase activity can be monitored spectrophotometrically by following the decrease in absorbance at a wavelength corresponding to the enoyl-CoA double bond (around 263 nm).

    • The assay mixture would contain a suitable buffer (e.g., Tris-HCl or MOPS), the purified enzyme, and the this compound substrate.

    • Kinetic parameters (K_m and V_max) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Enzyme_Workflow cluster_expression Protein Production cluster_assay Enzyme Characterization Cloning Gene Cloning (into Expression Vector) Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (IMAC, SEC) Expression->Purification Assay Spectrophotometric Assay (ΔA₂₆₃) Purification->Assay Purified Enzyme Substrate Substrate Synthesis (this compound) Substrate->Assay Kinetics Kinetic Analysis (K_m, V_max) Assay->Kinetics

Caption: Workflow for the characterization of the hydro-lyase.

Conclusion and Future Directions

This compound is a crucial intermediate in the microbial degradation of geraniol, a pathway of significant biological and industrial interest. While direct experimental data on this molecule is lacking, a comprehensive biochemical profile can be inferred from its metabolic context and by comparison with analogous molecules and enzymes. The comparative kinetic data suggest that the enzymes involved in its metabolism are likely to be efficient catalysts.

Future research should focus on the synthesis of an this compound standard to enable its definitive identification and quantification in biological systems. Furthermore, the identification, cloning, and characterization of the enzymes responsible for its formation and degradation will provide valuable insights into the biochemistry of terpene metabolism and may yield novel biocatalysts for synthetic biology applications. The protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenoids, a vast and structurally diverse class of natural products, are fundamental to various biological processes and hold significant promise for therapeutic applications. While the biosynthesis of terpenes through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways has been extensively studied, the catabolic pathways that govern their degradation are less understood. This technical guide delves into a specific aspect of terpene catabolism: the role of isohexenyl-glutaconyl-CoA as a key intermediate in the degradation of the monoterpenoid geraniol (B1671447). Understanding these degradation pathways is crucial for a complete picture of terpene metabolism and can inform strategies for metabolic engineering and the development of novel therapeutics. This document provides a detailed overview of the biochemical pathway, quantitative data on key enzymes, experimental protocols, and the logical relationships within the geraniol degradation pathway.

The Geraniol Degradation Pathway: A Catabolic Route for Monoterpenoids

The breakdown of the acyclic monoterpene alcohol geraniol proceeds through a series of enzymatic reactions that ultimately convert it into intermediates that can enter central metabolism. This compound is a critical, yet often overlooked, intermediate in this pathway. The pathway is initiated by the oxidation of geraniol and subsequent activation to a CoA ester, followed by a carboxylation and hydration sequence.

Signaling Pathway of Geraniol Degradation

The following diagram illustrates the core enzymatic steps in the degradation of geraniol, highlighting the formation and conversion of this compound.

Geraniol_Degradation Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (EC 1.1.1.183) Geranic_acid Geranic Acid Geranial->Geranic_acid Geranial Dehydrogenase Geranoyl_CoA Geranoyl-CoA Geranic_acid->Geranoyl_CoA Acyl-CoA Synthetase Isohexenyl_glutaconyl_CoA This compound Geranoyl_CoA->Isohexenyl_glutaconyl_CoA Geranoyl-CoA Carboxylase (EC 6.4.1.5) Hydroxy_isohexenyl_glutaryl_CoA 3-Hydroxy-3-isohexenyl- glutaryl-CoA Isohexenyl_glutaconyl_CoA->Hydroxy_isohexenyl_glutaryl_CoA Isohexenylglutaconyl-CoA Hydratase (EC 4.2.1.57) Central_Metabolism Central Metabolism Hydroxy_isohexenyl_glutaryl_CoA->Central_Metabolism Further Degradation

Figure 1: Geraniol Degradation Pathway.

Quantitative Data

Quantitative understanding of metabolic pathways relies on the characterization of the enzymes involved. The following table summarizes the available kinetic data for key enzymes in the geraniol degradation pathway. It is important to note that comprehensive quantitative data, such as in vivo metabolite concentrations and metabolic flux analyses for this specific pathway, are still limited in the scientific literature.

EnzymeOrganismSubstrateKmkcat/Km (M-1s-1)
Geranoyl-CoA CarboxylaseZea mays (Maize)Geranoyl-CoA64 ± 5 µMNot Reported
Bicarbonate0.58 ± 0.04 mMNot Reported
ATP8.4 ± 0.4 µMNot Reported
Geraniol DehydrogenaseCastellaniella defragransGeraniol<10 µM1.57 x 106
Perillyl alcoholNot Reported2.02 x 106

Table 1: Kinetic Parameters of Key Enzymes in Geraniol Degradation. [1]

Experimental Protocols

The study of the geraniol degradation pathway and its intermediates requires a combination of chemical synthesis, enzymatic assays, and analytical techniques. The following sections provide detailed methodologies for key experiments.

Synthesis of Acyl-CoA Esters (Adapted Protocol)

The chemical synthesis of CoA esters, including intermediates of the geraniol degradation pathway like geranoyl-CoA and this compound, is essential for use as standards in analytical methods and as substrates for enzyme assays. A common method involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A.

Workflow for Acyl-CoA Synthesis

Acyl_CoA_Synthesis_Workflow Start Start with Carboxylic Acid (e.g., Geranic Acid) Activation Activation of Carboxylic Acid (e.g., with N,N'-Carbonyldiimidazole) Start->Activation Reaction Reaction with Coenzyme A (Li salt) in an appropriate solvent Activation->Reaction Purification Purification by HPLC (Reversed-Phase) Reaction->Purification Analysis Analysis and Quantification (UV-Vis Spectroscopy, MS) Purification->Analysis End Pure Acyl-CoA Ester Analysis->End

Figure 2: Acyl-CoA Synthesis Workflow.

Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (e.g., geranic acid) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

    • Add an activating agent, such as N,N'-carbonyldiimidazole (CDI) or by converting the acid to its acid chloride or a mixed anhydride, in a stoichiometric amount.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours to form the activated intermediate.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve the lithium salt of Coenzyme A in an appropriate solvent. Due to the low solubility of CoASH in many organic solvents, this reaction is often performed in aqueous solutions at a controlled pH (7.5-8.0).

    • Slowly add the solution of the activated carboxylic acid to the Coenzyme A solution with stirring.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purification:

    • Purify the resulting acyl-CoA ester using reversed-phase high-performance liquid chromatography (HPLC).

    • A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Analysis and Quantification:

    • Monitor the elution of the acyl-CoA ester by UV absorbance at 260 nm (due to the adenine (B156593) moiety of CoA).

    • Confirm the identity of the product by mass spectrometry (MS), looking for the expected molecular weight.

    • Quantify the concentration of the purified acyl-CoA ester using its molar extinction coefficient at 260 nm.

Analysis of Acyl-CoA Esters by HPLC

The separation and quantification of acyl-CoA esters from biological samples or enzymatic reactions can be achieved by reversed-phase HPLC.

Methodology:

  • Sample Preparation:

    • Extract acyl-CoA esters from biological samples (e.g., cell lysates, tissue homogenates) using a suitable extraction method, such as solid-phase extraction or liquid-liquid extraction with butanol.

    • For in vitro enzyme assays, the reaction can often be directly analyzed after stopping the reaction and removing protein (e.g., by acid precipitation).

  • HPLC Separation:

    • Inject the prepared sample onto a reversed-phase HPLC column (e.g., C18).

    • Elute the acyl-CoA esters using a gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) and an organic modifier (e.g., acetonitrile).

    • The gradient should be optimized to achieve good separation of the different acyl-CoA species.

  • Detection and Quantification:

    • Detect the eluting acyl-CoA esters using a UV detector at 260 nm.

    • Quantify the amount of each acyl-CoA by comparing its peak area to a standard curve generated with purified standards.

Enzyme Assay for Isohexenylglutaconyl-CoA Hydratase (Adapted Protocol)

The activity of isohexenylglutaconyl-CoA hydratase can be measured by monitoring the decrease in absorbance at a specific wavelength due to the hydration of the double bond in the this compound substrate. This is a common method for assaying enoyl-CoA hydratases.[2]

Methodology:

  • Reaction Mixture:

    • Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).

    • Add a known concentration of the substrate, this compound. The optimal wavelength for monitoring the reaction will depend on the specific absorbance spectrum of the substrate and product and may need to be determined empirically. For many enoyl-CoA substrates, the decrease in absorbance is monitored between 263 and 280 nm.

  • Enzyme Addition:

    • Initiate the reaction by adding a small amount of the purified enzyme or a cell-free extract containing the hydratase activity.

  • Spectrophotometric Monitoring:

    • Immediately begin monitoring the decrease in absorbance at the predetermined wavelength using a spectrophotometer.

    • Record the change in absorbance over time.

  • Calculation of Activity:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of the substrate at the monitored wavelength to convert the change in absorbance per unit time to the rate of substrate consumption (enzyme activity).

Regulation of Geraniol Metabolism

The degradation of geraniol is not an isolated pathway but is integrated into the broader metabolic network of the cell. Its regulation can occur at multiple levels, including substrate availability and enzyme expression. For instance, in the context of fermentation by Saccharomyces cerevisiae, the metabolism of geraniol is influenced by the physiological state of the yeast. The addition of ergosterol, a downstream product of the terpenoid biosynthesis pathway, has been shown to favor the conversion of geraniol to citronellol, suggesting a regulatory link between terpene biosynthesis and degradation pathways. Furthermore, the expression of enzymes involved in geraniol metabolism can be induced by the presence of monoterpenes in the growth medium, as observed in bacteria like Castellaniella defragrans.

Conclusion

This compound is a key intermediate in the catabolism of the monoterpenoid geraniol. A thorough understanding of this degradation pathway, including the enzymes, their kinetics, and regulation, is essential for a complete view of terpene metabolism. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this pathway, synthesize necessary reagents, and analyze the metabolic intermediates. Future research in this area, particularly focusing on the in vivo quantification of metabolites and the elucidation of regulatory mechanisms, will be critical for harnessing the full potential of terpene metabolic engineering for applications in biotechnology and medicine.

References

Cellular Localization of Isohexenyl-glutaconyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohexenyl-glutaconyl-CoA is a key intermediate in the mitochondrial catabolism of leucine (B10760876) and certain terpenoids. While direct experimental evidence for its subcellular localization is not extensively documented, its position within established mitochondrial metabolic pathways strongly indicates its presence within the mitochondrial matrix. This guide provides a comprehensive overview of the inferred cellular localization of this compound, the metabolic pathways in which it participates, and detailed experimental protocols that can be employed to definitively determine its subcellular distribution.

Inferred Cellular Localization

Specifically, this compound is an intermediate in the leucine degradation pathway. Key enzymes in this pathway, such as isovaleryl-CoA dehydrogenase and 3-methylglutaconyl-CoA hydratase, are known to reside in the mitochondrial matrix[1][2][3][4]. The AUH gene, which codes for 3-methylglutaconyl-CoA hydratase, produces a bifunctional mitochondrial protein[5][6][7]. In plants, the ortholog of this enzyme is also targeted to the mitochondria[8]. The entire process of leucine catabolism, which involves the conversion of isovaleryl-CoA to acetyl-CoA and acetoacetate, is a mitochondrial process[9][10]. Therefore, it is highly probable that this compound, as an intermediate in this pathway, is also localized to the mitochondria.

Metabolic Pathways Involving this compound

This compound is involved in at least two significant metabolic pathways:

  • Leucine Catabolism: This is the primary pathway where this compound is found in mammals. It is formed from the metabolism of leucine, a branched-chain amino acid.

  • Terpenoid Degradation: In some organisms, this compound is an intermediate in the degradation of terpenoids like geraniol[11].

The following diagram illustrates the position of this compound within the broader context of leucine metabolism.

Leucine_Catabolism Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Transamination Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation (Isovaleryl-CoA Dehydrogenase) Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Carboxylation Isohexenyl_glutaconyl_CoA This compound Methylglutaconyl_CoA->Isohexenyl_glutaconyl_CoA Hydration (Hypothetical Step) HMG_CoA HMG-CoA Isohexenyl_glutaconyl_CoA->HMG_CoA Metabolism Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA

Caption: Inferred position of this compound in the mitochondrial leucine catabolism pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature detailing the concentration of this compound in different cellular compartments. To obtain such data, the experimental protocols outlined in the following section would need to be employed. The expected outcome would be the detection and quantification of this compound predominantly in the mitochondrial fraction.

Table 1: Hypothetical Distribution of this compound

Cellular CompartmentExpected Concentration (pmol/mg protein)
CytosolNot Detected
Mitochondria > 0
NucleusNot Detected
Endoplasmic ReticulumNot Detected
PeroxisomesNot Detected

Experimental Protocols

To experimentally validate the mitochondrial localization of this compound and quantify its abundance, a combination of subcellular fractionation and sensitive analytical techniques is required.

Subcellular Fractionation

This protocol describes the isolation of mitochondrial fractions from cultured cells or tissues.

Objective: To separate cellular components to isolate mitochondria.

Materials:

  • Cell culture or tissue sample

  • Fractionation Buffer (e.g., 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to swell the cells[12].

  • Homogenization: Transfer the swollen cells to a Dounce homogenizer and perform several strokes to disrupt the plasma membrane while leaving organelles intact[13][14].

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells[15].

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria[15].

    • The resulting supernatant is the cytosolic fraction.

  • Washing: Wash the mitochondrial pellet with fractionation buffer to minimize cytosolic contamination.

  • Purity Assessment: Assess the purity of the fractions by Western blotting for marker proteins of different compartments (e.g., VDAC1 for mitochondria, GAPDH for cytosol, Histone H3 for nucleus).

Subcellular_Fractionation start Cultured Cells or Tissue lysis Cell Lysis (Hypotonic Buffer) start->lysis homogenization Homogenization (Dounce Homogenizer) lysis->homogenization centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenization->centrifuge1 pellet1 Pellet: Nuclei, Unbroken Cells centrifuge1->pellet1 supernatant1 Supernatant: Mitochondria, Cytosol, ER, etc. centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (10,000 x g) supernatant1->centrifuge2 pellet2 Pellet: Mitochondria centrifuge2->pellet2 supernatant2 Supernatant: Cytosol, Microsomes centrifuge2->supernatant2 ultracentrifuge Ultracentrifugation (100,000 x g) supernatant2->ultracentrifuge pellet3 Pellet: Microsomes (ER) ultracentrifuge->pellet3 supernatant3 Supernatant: Cytosol ultracentrifuge->supernatant3

Caption: Experimental workflow for subcellular fractionation to isolate mitochondria.

Analysis of Acyl-CoA Esters by LC-MS/MS

Objective: To detect and quantify this compound in the isolated subcellular fractions.

Materials:

Procedure:

  • Sample Preparation:

    • To each fraction, add a known amount of internal standard.

    • Precipitate proteins by adding cold acetonitrile or methanol.

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC Separation:

    • Separate the acyl-CoAs using a C8 or C18 reversed-phase column with a gradient of mobile phases, typically water with formic acid or ammonium acetate and an organic solvent like acetonitrile or methanol[16][17].

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive or negative ion mode. Acyl-CoAs can be detected in both modes[16][18].

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity. The precursor ion will be the mass of this compound, and specific fragment ions will be monitored.

  • Quantification:

    • Quantify the amount of this compound in each fraction by comparing its peak area to that of the internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis fraction Subcellular Fraction extraction Acyl-CoA Extraction (Protein Precipitation) fraction->extraction concentration Drying and Reconstitution extraction->concentration lc Liquid Chromatography (Separation) concentration->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms result Quantitative Data (Concentration per fraction) ms->result

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Conclusion

Based on the mitochondrial localization of the enzymes involved in its metabolic pathway, this compound is strongly inferred to be a mitochondrial metabolite. This guide provides the necessary background and detailed experimental protocols for researchers to formally verify this localization and to quantify its distribution within the cell. Such studies are crucial for a complete understanding of branched-chain amino acid and terpenoid metabolism and may have implications for diseases associated with mitochondrial dysfunction.

References

Regulation of Isohexenyl-glutaconyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Regulation of Isohexenyl-glutaconyl-CoA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the microbial degradation of geraniol (B1671447), a monoterpenoid alcohol found in the essential oils of many aromatic plants. The synthesis of this compound is intrinsically linked to the overall regulation of the geraniol catabolic pathway. This technical guide provides a comprehensive overview of the enzymatic steps leading to the formation of this compound, with a focus on the regulatory mechanisms that govern this metabolic route. Quantitative data on enzyme kinetics, detailed experimental protocols, and visual representations of the involved pathways are presented to facilitate a deeper understanding and further research in this area. While specific regulatory details for the terminal synthesis step of this compound are limited, this guide elucidates the broader regulatory context of the geraniol degradation pathway, which ultimately controls the flux towards this intermediate.

Introduction

The microbial catabolism of terpenoids, such as geraniol, is a vital component of the global carbon cycle and a source of valuable biotransformation reactions. The degradation of geraniol proceeds through a series of oxidative steps, ultimately leading to intermediates that can enter central metabolism. This compound is a notable intermediate in this pathway, formed from the hydration of 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. Understanding the regulation of its synthesis is crucial for applications in metabolic engineering, bioremediation, and the development of novel antimicrobial strategies. This guide will detail the known enzymatic reactions and regulatory controls of the geraniol degradation pathway, thereby providing insights into the synthesis of this compound.

The Geraniol Degradation Pathway

The breakdown of geraniol in bacteria, particularly in species like Pseudomonas, involves a multi-step enzymatic pathway. The initial steps are characterized by the oxidation of geraniol to geranic acid, which is then activated to its coenzyme A (CoA) thioester.

The key enzymatic steps are:

  • Oxidation of Geraniol: Geraniol is first oxidized to geranial by geraniol dehydrogenase (GeDH).

  • Oxidation of Geranial: Geranial is further oxidized to geranic acid by geranial dehydrogenase (GaDH).

  • Activation to Geranyl-CoA: Geranic acid is then converted to trans-Geranyl-CoA.

  • Isomerization: trans-Geranyl-CoA is isomerized to cis-Geranyl-CoA.

  • Further Metabolism: The pathway continues through several steps, including hydration and cleavage, leading to the formation of this compound.

Mandatory Visualization 1: Geraniol Degradation Pathway

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (GeDH) Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase (GaDH) Geranyl_CoA trans-Geranyl-CoA Geranic_Acid->Geranyl_CoA CoA Ligase cis_Geranyl_CoA cis-Geranyl-CoA Geranyl_CoA->cis_Geranyl_CoA Isomerase HMG_Isohexenyl_CoA 3-Hydroxy-3-isohexenyl- glutaryl-CoA cis_Geranyl_CoA->HMG_Isohexenyl_CoA ... Isohexenyl_glutaconyl_CoA This compound HMG_Isohexenyl_CoA->Isohexenyl_glutaconyl_CoA Isohexenylglutaconyl-CoA hydratase Downstream Downstream Metabolism Isohexenyl_glutaconyl_CoA->Downstream ... Transcriptional_Regulation cluster_inducer Inducers cluster_regulator Regulatory Elements cluster_genes Structural Genes Monoterpenes Monoterpenes (e.g., Limonene) TF Transcriptional Activator Monoterpenes->TF activates Promoter Promoter Region TF->Promoter binds to geoA geoA (Geraniol Dehydrogenase) Promoter->geoA induces transcription geoB geoB (Geranial Dehydrogenase) Promoter->geoB induces transcription GeDH_Assay_Workflow Start Start Prepare_Mixture Prepare Assay Mixture (Buffer, NAD+, Enzyme) Start->Prepare_Mixture Incubate Incubate at 25°C for 5 min Prepare_Mixture->Incubate Add_Substrate Add Geraniol to initiate reaction Incubate->Add_Substrate Measure_Absorbance Measure A340 nm for 5 min Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

The Role of Isohexenyl-glutaconyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isohexenyl-glutaconyl-CoA is a key intermediate in the microbial degradation of acyclic monoterpenes, such as geraniol (B1671447) and citronellol (B86348). This metabolic pathway, primarily characterized in Pseudomonas species, represents a crucial intersection of xenobiotic metabolism and central carbon pathways. Understanding the enzymes and reactions involved with this compound offers potential avenues for applications in bioremediation, biocatalysis, and as a target for antimicrobial drug development. This technical guide provides a comprehensive overview of the metabolic context of this compound, details the key enzymatic steps, presents relevant quantitative data, and outlines detailed experimental protocols for the study of this pathway.

Introduction

The microbial metabolism of isoprenoids, a vast and diverse class of natural products, is of significant interest due to the prevalence of these compounds in the environment and their industrial relevance. This compound emerges as a central, yet often overlooked, intermediate in the catabolism of common plant-derived monoterpenes. The elucidation of this pathway dates back to the foundational work of Seubert and Fass in the 1960s, who detailed the enzymatic steps in Pseudomonas citronellolis. This guide revisits this critical metabolic route, integrating historical findings with modern analytical and experimental approaches to provide a practical resource for researchers.

The Metabolic Pathway of Acyclic Terpene Degradation

This compound is formed during the degradation of geraniol and citronellol. The initial steps involve the oxidation of the terminal alcohol to a carboxylic acid and its subsequent activation to a CoA-thioester. The pathway then proceeds through a series of carboxylation, hydration, and cleavage reactions to ultimately yield central metabolites such as acetyl-CoA and acetoacetate.

The core reactions involving this compound are:

  • Hydration: Isohexenylglutaconyl-CoA is hydrated by isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57) to form 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA.[1]

  • Cleavage: 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is then cleaved by 3-hydroxy-3-isohexenylglutaryl-CoA lyase (EC 4.1.3.26) into 7-methyl-3-oxooct-6-enoyl-CoA and acetate (B1210297).[2]

These reactions effectively bypass the steric hindrance posed by the methyl group in the isoprenoid backbone, allowing for further degradation via a modified β-oxidation-like pathway.

Acyclic Terpene Degradation Pathway cluster_0 Initial Activation cluster_1 Core Pathway cluster_2 Further Degradation Geraniol Geraniol / Citronellol Geranyl_CoA Geranyl-CoA / Citronellyl-CoA Geraniol->Geranyl_CoA Oxidation & CoA Ligation Carboxylation Geranyl-CoA Carboxylase Geranyl_CoA->Carboxylation Carboxylation Hydration Isohexenylglutaconyl-CoA Hydratase Carboxylation->Hydration Hydration of This compound Cleavage 3-Hydroxy-3-isohexenylglutaryl-CoA Lyase Hydration->Cleavage Cleavage Beta_Oxidation Modified β-Oxidation Cleavage->Beta_Oxidation to 7-methyl-3-oxooct-6-enoyl-CoA Central_Metabolism Acetyl-CoA, Acetoacetate Beta_Oxidation->Central_Metabolism

Figure 1: Overview of the acyclic terpene degradation pathway.

Quantitative Data

The foundational quantitative studies on the enzymes of this pathway were conducted by Seubert and Fass (1964). While the full text of this seminal work is not widely available in English, subsequent literature and databases provide some insights. The purification of isohexenylglutaconyl-CoA hydratase and 3-hydroxy-3-isohexenylglutaryl-CoA lyase from Pseudomonas citronellolis allowed for their initial characterization.

Modern quantitative analysis of this compound and related metabolites in microbial cells is challenging due to their low intracellular concentrations and the inherent instability of CoA thioesters. However, advancements in liquid chromatography-mass spectrometry (LC-MS) provide the necessary sensitivity and specificity.

Table 1: Summary of Key Enzymes and Reactions

EnzymeEC NumberSubstrateProduct(s)
Isohexenylglutaconyl-CoA hydratase4.2.1.57This compound3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
3-Hydroxy-3-isohexenylglutaryl-CoA lyase4.1.3.263-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA7-Methyl-3-oxooct-6-enoyl-CoA and Acetate

Note: Specific kinetic parameters such as K_m and V_max values from the original literature are not readily accessible in translated sources. Researchers are advised to consult the primary 1964 publication for these details.

Experimental Protocols

The following sections provide detailed methodologies for the study of the this compound pathway, adapted from established protocols for analogous enzymes and CoA ester analysis.

Preparation of Cell-Free Extract from Pseudomonas sp.

This protocol describes the preparation of a crude cell-free extract suitable for initial enzyme activity assays.

  • Bacterial Culture: Grow Pseudomonas citronellolis or another suitable strain in a mineral salts medium supplemented with citronellol or geraniol (0.1% v/v) as the sole carbon source to induce the expression of the degradative pathway enzymes. Culture at 30°C with vigorous shaking to an OD_600 of 1.5-2.0.

  • Cell Harvesting: Centrifuge the culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with an equal volume of cold 50 mM potassium phosphate (B84403) buffer (pH 7.5).

  • Cell Lysis: Resuspend the cell pellet in 3 volumes of lysis buffer (50 mM potassium phosphate pH 7.5, 5 mM MgCl_2, 1 mM DTT, and 0.1 mM PMSF). Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by two passes through a French press at 16,000 psi.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Storage: The resulting supernatant is the cell-free extract. Use immediately for enzyme assays or store in aliquots at -80°C. Determine the total protein concentration using a standard method such as the Bradford assay.

Cell-Free Extract Preparation Workflow Start Bacterial Culture (Induction with Terpenes) Harvest Cell Harvesting (Centrifugation) Start->Harvest Wash Wash Cell Pellet Harvest->Wash Lysis Cell Lysis (Sonication or French Press) Wash->Lysis Clarify Clarification (Centrifugation) Lysis->Clarify End Cell-Free Extract Clarify->End

Figure 2: Workflow for preparing cell-free extracts.
Enzyme Assay for Isohexenylglutaconyl-CoA Hydratase

This assay is based on the spectrophotometric measurement of the disappearance of the enoyl-CoA double bond, which has a characteristic absorbance at 263 nm.

  • Reaction Mixture: In a quartz cuvette, prepare a 1 mL reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.8)

    • 50 µM this compound (substrate)

    • 10-50 µL of cell-free extract or purified enzyme solution

  • Assay Procedure:

    • Equilibrate the reaction mixture (without the enzyme) in a spectrophotometer at 30°C.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 263 nm over time.

  • Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient for the enoyl-CoA bond (ε_263 = 6.7 x 10^3 M-1 cm-1). One unit of activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.

Enzyme Assay for 3-Hydroxy-3-isohexenylglutaryl-CoA Lyase

This assay measures the production of acetate, one of the products of the lyase reaction.

  • Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a 200 µL reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 5 mM MgCl_2

    • 1 mM DTT

    • 200 µM 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA (substrate)

    • 20-100 µL of cell-free extract or purified enzyme solution

  • Assay Procedure:

    • Incubate the reaction mixture at 37°C for 15-60 minutes.

    • Stop the reaction by adding 20 µL of 1 M HCl.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

  • Acetate Quantification:

    • Transfer the supernatant to a new tube.

    • Quantify the acetate concentration using a commercial colorimetric or fluorometric acetate assay kit, following the manufacturer's instructions.[3][4] These kits typically involve a series of enzymatic reactions that lead to the production of a detectable product.[5][6][7]

Lyase Activity Assay Workflow Start Enzymatic Reaction (Substrate + Enzyme) Incubate Incubation (37°C) Start->Incubate Stop Stop Reaction (Acidification) Incubate->Stop Centrifuge Centrifugation Stop->Centrifuge Quantify Acetate Quantification (Colorimetric Assay) Centrifuge->Quantify End Determine Enzyme Activity Quantify->End

Figure 3: Workflow for the 3-hydroxy-3-isohexenylglutaryl-CoA lyase assay.
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound from microbial cell cultures.

  • Metabolite Extraction:

    • Rapidly quench the metabolism of a known quantity of bacterial cells by adding the culture to a cold (-20°C) 60% methanol (B129727) solution.

    • Centrifuge at -10°C to pellet the cells.

    • Extract the metabolites by resuspending the pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20).

    • Include an internal standard (e.g., a commercially available 13C-labeled CoA ester) at the beginning of the extraction process.

    • Lyse the cells by sonication or bead beating at 4°C.

    • Centrifuge to remove cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoA esters using a reversed-phase C18 column with a gradient of two mobile phases:

      • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 5.5.

      • Mobile Phase B: Acetonitrile/Methanol (1:1).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound will need to be determined empirically or from literature if available. A common transition for CoA esters is the fragmentation of the precursor ion to the pantetheine-related fragment.

  • Data Analysis:

    • Quantify the peak area of the analyte and the internal standard.

    • Generate a standard curve using authentic this compound (if available) to determine the absolute concentration in the sample.

Conclusion and Future Perspectives

This compound is a critical intermediate in a specialized, yet environmentally significant, metabolic pathway. While the foundational knowledge of this pathway was established decades ago, there remains a significant opportunity for modern research to build upon this work. The application of advanced analytical techniques such as LC-MS/MS can provide a more detailed understanding of the in vivo kinetics and regulation of this pathway. Furthermore, the enzymes involved, particularly the hydratase and lyase, may possess novel catalytic properties that could be exploited for biocatalytic applications. For drug development professionals, the unique nature of these enzymes in microbial isoprenoid degradation could present novel targets for the development of highly specific antimicrobial agents. This guide serves as a foundational resource to stimulate and support further research into this fascinating area of microbial metabolism.

References

The Metabolic Crossroads of Isoprenoid Degradation: An In-depth Technical Guide to the Fate of Isohexenyl-glutaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohexenyl-glutaconyl-CoA is a key intermediate in the microbial degradation pathway of acyclic monoterpenes, such as geraniol (B1671447). Its metabolism represents a critical juncture, channeling carbon from these volatile organic compounds into central metabolism. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the enzymatic reactions, proposing a putative downstream pathway, and offering detailed experimental protocols for its study. Quantitative data for related enzymes are presented to provide a kinetic context for the pathway. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating isoprenoid metabolism and its potential applications.

Introduction

The microbial degradation of isoprenoids, a vast and diverse class of natural products, plays a crucial role in global carbon cycling. Geraniol, a common monoterpene alcohol found in essential oils, serves as a model substrate for understanding the aerobic breakdown of these compounds. The metabolic pathway of geraniol converges on the formation of unique branched-chain acyl-CoA thioesters, including this compound. The subsequent metabolism of this intermediate is essential for the complete assimilation of the carbon skeleton into central metabolic pathways. Understanding the enzymes and reactions involved in the fate of this compound is not only fundamental to microbial physiology but also holds potential for applications in bioremediation and the biocatalytic production of valuable chemicals.

The Geraniol Degradation Pathway: Upstream of this compound

The initial steps of geraniol degradation in organisms like Pseudomonas species involve the oxidation of the terminal alcohol to a carboxylic acid, followed by activation to its coenzyme A (CoA) thioester. This process is analogous to the activation of fatty acids. The key enzymatic steps leading to the formation of this compound are outlined below.

From Geraniol to Geranyl-CoA

Geraniol is first oxidized to geranial by a geraniol dehydrogenase, and subsequently to geranic acid by a geranial dehydrogenase. Geranic acid is then activated to geranyl-CoA by a CoA ligase.

Carboxylation to this compound

The committed step in the degradation of the geranyl moiety is the carboxylation of geranyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme, geranoyl-CoA carboxylase . This enzyme introduces a carboxyl group, transforming the C6 isoprenoid structure into a dicarboxylic acyl-CoA.

  • Enzyme: Geranoyl-CoA carboxylase (EC 6.4.1.5)

  • Reaction: Geranoyl-CoA + ATP + HCO₃⁻ → 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA (this compound) + ADP + Pi[1]

This carboxylation is a crucial step as it prepares the molecule for subsequent cleavage reactions.

The Central Role and Metabolic Fate of this compound

This compound stands as a central intermediate in this degradative pathway. Its subsequent metabolism involves a hydration reaction followed by a putative cleavage step.

Hydration by Isohexenylglutaconyl-CoA Hydratase

The next enzymatic step is the hydration of the double bond of this compound. This reaction is catalyzed by isohexenylglutaconyl-CoA hydratase .

  • Enzyme: Isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57)[2]

  • Reaction: 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA + H₂O ⇌ 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA[2]

This reaction is a reversible hydration, analogous to the action of enoyl-CoA hydratases in fatty acid β-oxidation.

Putative Downstream Pathway: Cleavage and Entry into Central Metabolism

Following hydration, the carbon skeleton of 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is primed for cleavage. While the specific enzyme catalyzing the subsequent step in the geraniol degradation pathway is not definitively characterized in the literature, a plausible hypothesis based on similar metabolic pathways, such as the degradation of leucine, involves a lyase. This putative enzyme would cleave the C6 backbone, likely yielding acetyl-CoA and a smaller branched-chain acyl-CoA. This would be analogous to the action of HMG-CoA lyase.

A proposed subsequent reaction is the cleavage of 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA into smaller, more readily metabolized molecules. A likely candidate for this cleavage is a lyase that would generate acetyl-CoA and 4-methyl-3-pentenoyl-CoA. The latter could then be further metabolized through pathways similar to those for branched-chain fatty acids.

The proposed downstream metabolic fate is depicted in the signaling pathway diagram below.

Quantitative Data

Table 1: Kinetic Parameters of Geranoyl-CoA Carboxylase
SubstrateApparent K_m_Reference
Geranoyl-CoA64 ± 5 µM[3]
Bicarbonate (HCO₃⁻)0.58 ± 0.04 mM[3]
ATP8.4 ± 0.4 µM[3]
Table 2: Kinetic Parameters of a Homologous Enzyme, 3-Methylglutaconyl-CoA Hydratase

Data for this related enzyme from Acinetobacter sp. is provided as a proxy for the kinetic behavior of Isohexenylglutaconyl-CoA hydratase.

Substrate/ProductK_m_ (µM)k_cat_ (s⁻¹)Reference
3-Methylglutaconyl-CoA (forward reaction)14138[4]
(S)-3-Hydroxy-3-methylglutaryl-CoA (reverse reaction)3660[4]

Mandatory Visualizations

Diagram 1: Metabolic Pathway of Geraniol Degradation

Geraniol_Degradation Metabolic Pathway of Geraniol Degradation Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation Geranic_Acid Geranic Acid Geranial->Geranic_Acid Oxidation Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Activation Isohexenyl_Glutaconyl_CoA This compound Geranyl_CoA->Isohexenyl_Glutaconyl_CoA Carboxylation Hydroxy_Isohexenyl_Glutaryl_CoA 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Isohexenyl_Glutaconyl_CoA->Hydroxy_Isohexenyl_Glutaryl_CoA Hydration Putative_Products Putative Cleavage Products (e.g., Acetyl-CoA + 4-Methyl-3-pentenoyl-CoA) Hydroxy_Isohexenyl_Glutaryl_CoA->Putative_Products Cleavage (Putative) Central_Metabolism Central Metabolism (e.g., TCA Cycle, β-Oxidation) Putative_Products->Central_Metabolism E1 Geraniol Dehydrogenase E2 Geranial Dehydrogenase E3 CoA Ligase E4 Geranoyl-CoA Carboxylase E5 Isohexenylglutaconyl-CoA Hydratase E6 Putative Lyase

Caption: Proposed metabolic pathway for the degradation of geraniol.

Diagram 2: Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow Experimental Workflow for Studying this compound Metabolism cluster_synthesis Substrate Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Chem_Synth Chemical Synthesis of Isohexenyl-glutaconic Acid Enz_Synth Enzymatic Synthesis of This compound Chem_Synth->Enz_Synth Purification Purification by HPLC Enz_Synth->Purification Incubation Incubation of Substrate with Cell Extract or Purified Enzyme Purification->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Acyl-CoA Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General workflow for the in vitro study of this compound metabolism.

Experimental Protocols

The following protocols provide a framework for the synthesis of the substrate, the execution of enzyme assays, and the analysis of the resulting metabolites.

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the synthesis of other acyl-CoA esters and utilizes the upstream enzyme, geranoyl-CoA carboxylase.

Materials:

  • Geranoyl-CoA

  • ATP

  • Sodium bicarbonate (NaHCO₃)

  • MgCl₂

  • Tricine-KOH buffer (pH 8.3)

  • Purified geranoyl-CoA carboxylase (can be heterologously expressed and purified)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Method:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tricine-KOH buffer (pH 8.3)

    • 10 mM MgCl₂

    • 20 mM NaHCO₃

    • 5 mM ATP

    • 1 mM Geranoyl-CoA

  • Enzyme Addition: Add purified geranoyl-CoA carboxylase to the reaction mixture. The optimal amount of enzyme should be determined empirically.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% (v/v) perchloric acid.

  • Neutralization and Desalting: Neutralize the mixture with a solution of KOH. Centrifuge to remove the KClO₄ precipitate. The supernatant contains the synthesized this compound.

  • Purification:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted polar substrates.

    • Elute the this compound with an appropriate concentration of methanol or acetonitrile (B52724).

  • HPLC Purification: For higher purity, the eluted fraction can be further purified by reverse-phase HPLC using a volatile buffer system (e.g., ammonium (B1175870) acetate).

  • Quantification: Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance at 260 nm (ε = 15,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).

Protocol 2: In Vitro Assay of Isohexenylglutaconyl-CoA Hydratase

This protocol describes a method to measure the activity of isohexenylglutaconyl-CoA hydratase by monitoring the conversion of this compound to its hydrated product.

Materials:

  • Purified this compound (from Protocol 1)

  • Cell-free extract or purified isohexenylglutaconyl-CoA hydratase

  • Tris-HCl buffer (pH 7.5)

  • Quenching solution (e.g., acetonitrile with formic acid)

  • LC-MS/MS system

Method:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • A defined concentration of this compound (e.g., ranging from 0.1 to 10 times the expected K_m_)

  • Enzyme Addition: Initiate the reaction by adding the cell-free extract or purified enzyme.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a defined volume of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a pre-chilled quenching solution (e.g., 3 volumes of acetonitrile with 0.1% formic acid).

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining this compound and the formed 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. A reverse-phase C18 column is typically used for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analyte and product.

Protocol 3: LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a general framework for the separation and detection of this compound and related metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time to achieve separation.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Parent Ion (Q1): The [M+H]⁺ ion of this compound and its hydrated product. The exact m/z will need to be calculated based on their chemical formulas.

    • Product Ion (Q3): A common fragment ion for CoA esters, often corresponding to the phosphopantetheine moiety, is used for quantification.

  • Collision Energy and other MS parameters: These will need to be optimized for each specific acyl-CoA.

Conclusion

The metabolic fate of this compound is a key aspect of the microbial degradation of geraniol and other acyclic monoterpenes. This technical guide has provided a detailed overview of the known enzymatic steps leading to and involving this intermediate, proposed a putative downstream pathway, and presented actionable experimental protocols for its further investigation. While quantitative kinetic data for isohexenylglutaconyl-CoA hydratase remains a knowledge gap, the information provided on homologous enzymes offers a valuable starting point for future research. The methodologies and diagrams presented herein are intended to facilitate a deeper understanding of this metabolic pathway and to support the efforts of researchers in the fields of microbiology, biochemistry, and biotechnology.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of an Isohexenyl-glutaconyl-CoA Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohexenyl-glutaconyl-CoA (IHG-CoA) is a complex, branched-chain unsaturated acyl-coenzyme A ester of potential significance in metabolic studies, particularly in the context of isoprenoid and branched-chain fatty acid metabolism. As a standard for this molecule is not commercially available, this document provides a detailed guide for its proposed synthesis, purification, and characterization. Furthermore, potential research applications are discussed, stemming from the established roles of structurally related acyl-CoA molecules in health and disease. This application note offers a foundational methodology for researchers seeking to investigate the metabolic role and enzymatic interactions of IHG-CoA.

Introduction

Acyl-coenzyme A (acyl-CoA) esters are central intermediates in numerous metabolic pathways, including the citric acid cycle, fatty acid biosynthesis and oxidation, and the biosynthesis of secondary metabolites.[1][2] The availability of pure acyl-CoA standards is crucial for in vitro enzyme assays, as standards for metabolomics studies, and for the elucidation of metabolic pathways.[2][3] this compound (IHG-CoA) is a putative metabolite in pathways involving branched-chain fatty acids or isoprenoid degradation. While its precise biological role is yet to be fully elucidated, its structural similarity to glutaconyl-CoA, a known neurotoxic intermediate in glutaric aciduria type I, suggests its potential importance in metabolic regulation and disease.[4]

Due to the lack of a commercial source for IHG-CoA, researchers must rely on de novo synthesis. This document outlines a robust chemo-enzymatic approach for the synthesis of IHG-CoA, leveraging established methods for the synthesis of other complex acyl-CoA esters.[3][5] This proposed protocol is designed to be accessible to laboratories with standard biochemical and analytical capabilities.

Proposed Chemo-Enzymatic Synthesis of this compound

A standardized protocol for the synthesis of IHG-CoA is not currently published. Therefore, we propose a reliable chemo-enzymatic strategy based on the synthesis of other α,β-unsaturated and branched-chain acyl-CoAs.[3][6] The general workflow involves the synthesis of the precursor acid, its activation, and subsequent coupling to Coenzyme A.

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chemo-Enzymatic Coupling cluster_2 Step 3: Purification and Characterization Start Commercially Available Starting Materials Precursor Isohexenyl-glutaconic Acid Start->Precursor Multi-step Organic Synthesis Precursor_in Precursor->Precursor_in Activation Activation of Carboxylic Acid (e.g., with CDI or ECF) Precursor_in->Activation Coupling Coupling Reaction Activation->Coupling CoA_SH Coenzyme A (free acid) CoA_SH->Coupling IHG_CoA_crude Crude this compound Coupling->IHG_CoA_crude IHG_CoA_crude_in IHG_CoA_crude->IHG_CoA_crude_in Purification HPLC Purification IHG_CoA_crude_in->Purification Characterization LC-MS/MS and NMR Analysis Purification->Characterization Pure_IHG_CoA Pure this compound Standard Characterization->Pure_IHG_CoA

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

2.1. Synthesis of Isohexenyl-glutaconic Acid (Precursor)

The synthesis of the isohexenyl-glutaconic acid precursor is a critical first step. Standard organic chemistry methodologies, such as aldol (B89426) condensation or Wittig reactions, can be employed starting from commercially available precursors like 4-methyl-3-pentenal and a suitable glutaric acid derivative. The exact synthetic route will need to be developed and optimized.

2.2. Chemo-Enzymatic Synthesis of this compound

This protocol is adapted from established methods for acyl-CoA synthesis.[3][5]

Materials:

  • Isohexenyl-glutaconic acid

  • 1,1'-Carbonyldiimidazole (CDI) or Ethyl chloroformate (ECF)

  • Coenzyme A, free acid (CoA-SH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • Dry nitrogen or argon gas

  • Reaction vials and magnetic stir bars

Protocol:

  • Activation of Isohexenyl-glutaconic Acid:

    • In a dry reaction vial under an inert atmosphere (nitrogen or argon), dissolve 10 mg of isohexenyl-glutaconic acid in 1 ml of anhydrous THF.

    • Add a 1.5 molar excess of CDI or ECF to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the activated acyl-imidazole or mixed anhydride (B1165640) intermediate.

  • Coupling to Coenzyme A:

    • In a separate vial, dissolve 25 mg of Coenzyme A (free acid) in 2 ml of 0.5 M sodium bicarbonate buffer (pH 7.5).

    • Slowly add the activated isohexenyl-glutaconic acid solution from step 1 to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quenching and Preparation for Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl to stabilize the acyl-CoA product.

    • Filter the solution through a 0.22 µm syringe filter to remove any precipitate.

    • The crude IHG-CoA solution is now ready for purification.

Purification and Characterization

Purification and characterization are essential to ensure the quality of the synthesized IHG-CoA standard.[7][8]

3.1. HPLC Purification

High-performance liquid chromatography (HPLC) is the method of choice for purifying acyl-CoA esters.

Instrumentation and Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect fractions corresponding to the major product peak.

3.2. Characterization by LC-MS/MS and NMR

The identity and purity of the collected fractions should be confirmed by mass spectrometry and, if sufficient material is obtained, by nuclear magnetic resonance (NMR) spectroscopy.[7][9]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry can confirm the molecular weight of the synthesized IHG-CoA. A high-resolution mass spectrometer will provide an accurate mass measurement. Fragmentation analysis (MS/MS) can confirm the structure by identifying characteristic fragments of the acyl group and the CoA moiety.[9]

  • NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide detailed structural confirmation of the isohexenyl-glutaconyl group and its linkage to the CoA molecule.

Quantitative Data Summary

The following table presents expected outcomes for the synthesis and purification of IHG-CoA, based on typical yields for similar chemo-enzymatic syntheses.[3]

ParameterExpected ValueMethod of Determination
Synthesis Yield (Crude) 30 - 50%HPLC with UV detection (260 nm)
Purity after HPLC > 95%HPLC peak area integration
Molecular Weight (Expected) ~989.2 g/mol (as free acid)High-Resolution Mass Spectrometry
Key MS/MS Fragments Acyl group, CoA moietyTandem Mass Spectrometry (MS/MS)
¹H NMR Chemical Shifts Characteristic peaks for vinyl, alkyl, and CoA protons¹H NMR Spectroscopy

Potential Research Applications and Signaling Pathways

The availability of an IHG-CoA standard opens up several avenues for research.

4.1. Elucidation of Metabolic Pathways

  • Isoprenoid and Terpenoid Metabolism: IHG-CoA may be an intermediate in the degradation of isoprenoids and terpenoids, which are a large and diverse class of natural products.[10][11] The IHG-CoA standard can be used as a substrate in enzyme assays with cell extracts or purified enzymes to identify novel metabolic reactions.

  • Branched-Chain Fatty Acid and Amino Acid Metabolism: The metabolism of branched-chain amino acids (leucine, isoleucine, and valine) leads to the formation of various branched-chain acyl-CoA esters.[1][12] IHG-CoA could be a downstream metabolite in these pathways.

Hypothesized Metabolic Pathway for IHG-CoA

Metabolic_Pathway cluster_0 Isoprenoid/Branched-Chain Fatty Acid Degradation cluster_1 Further Metabolism Precursor_Metabolite Isoprenoid or Branched-Chain Fatty Acid Precursor IHG_CoA This compound Precursor_Metabolite->IHG_CoA Multiple Enzymatic Steps Downstream_Metabolite_1 Acetyl-CoA IHG_CoA->Downstream_Metabolite_1 Enzymatic Cleavage Downstream_Metabolite_2 Propionyl-CoA IHG_CoA->Downstream_Metabolite_2 Enzymatic Cleavage TCA_Cycle TCA Cycle Downstream_Metabolite_1->TCA_Cycle

Caption: Hypothesized metabolic fate of this compound.

4.2. Enzyme Characterization

The IHG-CoA standard can be used to screen for and characterize enzymes that may utilize it as a substrate, such as acyl-CoA dehydrogenases, hydratases, or lyases. This can lead to the discovery of novel enzyme functions and metabolic pathways.

4.3. Drug Development

In metabolic disorders where branched-chain acyl-CoAs accumulate, understanding the downstream metabolic pathways is crucial.[4] If IHG-CoA is found to be a relevant metabolite in such a disease, the enzymes involved in its metabolism could become targets for therapeutic intervention.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the synthesis, purification, and characterization of an this compound standard. The detailed protocols and methodologies are based on well-established procedures for the synthesis of analogous acyl-CoA molecules. The availability of this standard will empower researchers to investigate its role in metabolism, discover novel enzymatic activities, and potentially identify new targets for drug development in the context of metabolic diseases.

References

Application Notes and Protocols for Geranoyl-CoA Carboxylase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the enzymatic activity of Geranoyl-CoA Carboxylase (GCC), a key enzyme in isoprenoid catabolism.[1] The protocol is designed for screening potential inhibitors and activators, crucial for drug development and biochemical research.

Introduction

Geranoyl-CoA carboxylase (EC 6.4.1.5) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of geranoyl-CoA.[2] The reaction involves the incorporation of bicarbonate into geranoyl-CoA to form 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, with the concurrent hydrolysis of ATP to ADP and inorganic phosphate.[2] Understanding the activity of this enzyme is fundamental to studying various metabolic pathways. This document outlines a robust and sensitive luminescence-based assay protocol for measuring GCC activity by quantifying the amount of ADP produced.

Principle of the Assay

The activity of Geranoyl-CoA carboxylase is determined by quantifying the amount of ADP produced in the enzymatic reaction. The assay utilizes the ADP-Glo™ Kinase Assay principle, where the ADP generated is converted back to ATP in a two-step process. The newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the initial amount of ADP produced and, therefore, to the GCC activity.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for Geranoyl-CoA carboxylase from maize leaves.[1] This data is essential for optimizing the assay conditions and for comparative analysis.

SubstrateApparent Km
Geranoyl-CoA64 ± 5 µM
Bicarbonate (HCO3-)0.58 ± 0.04 mM
ATP8.4 ± 0.4 µM
Optimal pH 8.3

Experimental Protocol: ADP-Glo™ Based Geranoyl-CoA Carboxylase Activity Assay

This protocol provides a detailed methodology for measuring GCC activity in a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • Enzyme: Purified or partially purified Geranoyl-CoA Carboxylase.

  • Substrates:

    • Geranoyl-CoA

    • Adenosine 5'-triphosphate (ATP)

    • Sodium Bicarbonate (NaHCO3)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.3, 10 mM MgCl2, 2.5 mM DTT.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Test Compounds: Potential inhibitors or activators dissolved in a suitable solvent (e.g., DMSO).

  • Equipment:

    • Luminometer

    • Multichannel pipettes

    • 96-well white, opaque microplates

    • Incubator capable of maintaining 37°C

Assay Procedure
  • Reagent Preparation:

    • Prepare the Assay Buffer and store it on ice.

    • Prepare stock solutions of Geranoyl-CoA, ATP, and NaHCO3 in the Assay Buffer. The final concentrations in the reaction should be optimized around their respective Km values (e.g., 64 µM Geranoyl-CoA, 1 mM NaHCO3, 10 µM ATP).

    • Prepare serial dilutions of the test compounds. The final solvent concentration should not exceed 1% in the reaction mixture.

  • Reaction Setup:

    • Add 5 µL of the test compound or vehicle (for control wells) to the wells of a 96-well plate.

    • Prepare a master mix containing the enzyme in the Assay Buffer. Add 10 µL of the enzyme master mix to each well.

    • Prepare a substrate master mix containing Geranoyl-CoA, ATP, and NaHCO3 in the Assay Buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate master mix to each well. The total reaction volume is 25 µL.

  • Incubation:

    • Mix the plate gently and incubate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Analysis

The luminescent signal is proportional to the amount of ADP produced. The activity of GCC can be calculated based on a standard curve of known ADP concentrations. For inhibitor screening, the percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank))

The IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Geranoyl-CoA Carboxylase Enzymatic Reaction

Geranoyl_CoA_Carboxylase_Reaction sub Geranoyl-CoA + HCO3- + ATP enzyme Geranoyl-CoA Carboxylase sub->enzyme prod 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA + ADP + Pi enzyme->prod

Caption: The enzymatic reaction catalyzed by Geranoyl-CoA Carboxylase.

Experimental Workflow for GCC Activity Assay

GCC_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrates, Buffers) start->prep setup Set up Reaction in 96-well plate (Test compound + Enzyme) prep->setup initiate Initiate Reaction (Add Substrate Mix) setup->initiate incubate Incubate at 37°C initiate->incubate stop_deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_deplete incubate2 Incubate at RT stop_deplete->incubate2 detect Detect Luminescence (Add Kinase Detection Reagent) incubate2->detect incubate3 Incubate at RT detect->incubate3 read Read Luminescence incubate3->read analyze Data Analysis (% Inhibition, IC50) read->analyze end End analyze->end

Caption: The experimental workflow for the ADP-Glo™ based GCC activity assay.

High-Level Overview of Isoprenoid Catabolism in Plants

Isoprenoid_Catabolism plastids Plastids (Geranoyl-CoA Carboxylase) microbodies Microbodies plastids->microbodies Intermediate Metabolites mitochondria Mitochondria (3-Methylcrotonyl-CoA Carboxylase) microbodies->mitochondria Intermediate Metabolites

References

Application Notes and Protocols for the Expression and Purification of 3-Methylglutaconyl-CoA Hydratase (AUH)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the recombinant expression and purification of human 3-Methylglutaconyl-CoA hydratase (AUH), an enzyme implicated in leucine (B10760876) metabolism and 3-methylglutaconic aciduria type I.

Introduction

3-Methylglutaconyl-CoA hydratase (AUH), encoded by the AUH gene, is a mitochondrial enzyme crucial for the fifth step in the degradation pathway of the amino acid leucine.[1][2][3] It catalyzes the reversible hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA.[2][4] Deficiencies in AUH activity lead to the metabolic disorder 3-methylglutaconic aciduria type I, characterized by the accumulation of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[4] Beyond its metabolic role, AUH has been identified as a bifunctional protein with the ability to bind to AU-rich elements in the 3'-untranslated regions of mRNA, suggesting a role in regulating mRNA stability and degradation.[3][5]

These application notes provide detailed protocols for the expression of recombinant human AUH in Escherichia coli and its subsequent purification. The methodologies described herein are foundational for producing highly pure and active enzyme for structural, functional, and drug discovery studies.

Data Presentation

Table 1: Summary of Recombinant Human AUH Properties
ParameterValueReference
GeneAUH[1][4]
EC Number4.2.1.18[3][6]
Expression SystemEscherichia coli[5]
Recombinant Protein Size (with His-tag)~31.4 kDa[5]
Purity (as determined by SDS-PAGE)>95.0%[5]
Substrate(E)-3-Methylglutaconyl-CoA[4]
Product3-Hydroxy-3-methylglutaryl-CoA[1][2]
Table 2: Kinetic Parameters of Purified Human AUH
SubstrateVmax (U/mg)Km (µM)kcat (s⁻¹)Reference
(E)-3-Methylglutaconyl-CoA3.98.35.1[4]
(E)-Glutaconyl-CoA1.12.41.4[4]

Experimental Protocols

Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the human AUH gene into an E. coli expression vector. A common approach involves the use of a vector that allows for the addition of a polyhistidine-tag (His-tag) to facilitate purification.

Materials:

  • Human cDNA library

  • PCR primers for AUH gene (forward and reverse)

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA ligase

  • pET expression vector (e.g., pET-28a)

  • Chemically competent E. coli DH5α cells

  • LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)

Protocol:

  • PCR Amplification: Amplify the coding sequence of the human AUH gene from a cDNA library using gene-specific primers. The primers should be designed to introduce restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end) for cloning into the pET vector.

  • Vector and Insert Digestion: Digest both the purified PCR product and the pET expression vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's instructions.

  • Ligation: Ligate the digested AUH insert into the digested pET vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into chemically competent E. coli DH5α cells.

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector (e.g., kanamycin) and incubate overnight at 37°C.

  • Verification: Select individual colonies and verify the presence of the correct insert by colony PCR and DNA sequencing.

Cloning_Workflow cluster_cloning Gene Cloning PCR Amplification PCR Amplification Restriction Digestion Restriction Digestion PCR Amplification->Restriction Digestion AUH gene Ligation Ligation Restriction Digestion->Ligation Transformation Transformation Ligation->Transformation Selection & Verification Selection & Verification Transformation->Selection & Verification pET Vector pET Vector pET Vector->Restriction Digestion Purification_Workflow cluster_purification Protein Purification Cell Lysis Cell Lysis Clarification Clarification Cell Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC Clarified Lysate Washing Washing IMAC->Washing Elution Elution Washing->Elution Buffer Exchange Buffer Exchange Elution->Buffer Exchange Pure Protein Purity Analysis SDS-PAGE Analysis Buffer Exchange->Purity Analysis Signaling_Pathway cluster_pathway AUH Catalytic Reaction 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA 3-Hydroxy-3-methylglutaryl-CoA 3-Hydroxy-3-methylglutaryl-CoA 3-Methylglutaconyl-CoA->3-Hydroxy-3-methylglutaryl-CoA Hydration H2O H2O H2O->3-Hydroxy-3-methylglutaryl-CoA AUH AUH AUH->3-Hydroxy-3-methylglutaryl-CoA

References

Application Notes and Protocols for Cell-Based Assays to Study Isohexenyl-glutaconyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA and malonyl-CoA, are central to numerous metabolic pathways, including energy production, fatty acid metabolism, and the regulation of gene expression.[1][2] Isohexenyl-glutaconyl-CoA (IHG-CoA) is a lesser-studied acyl-CoA species that is hypothesized to be an intermediate in the metabolism of certain dietary terpenes, such as geraniol (B1671447).[3][4] The study of IHG-CoA metabolism is a nascent field with potential implications for understanding the impact of dietary compounds on cellular physiology and disease.

These application notes provide a framework for researchers to begin investigating the metabolism of IHG-CoA in mammalian cells. Given the limited direct literature on IHG-CoA, the following protocols and pathways are based on analogous metabolic processes, such as fatty acid and xenobiotic metabolism, and established analytical techniques for acyl-CoA quantification.

Hypothesized Metabolic Pathway of this compound

The proposed pathway for the formation of IHG-CoA in mammalian cells begins with the dietary terpene, geraniol. This pathway is analogous to the geraniol degradation pathway observed in microorganisms.[3][5][6] The initial steps involve the oxidation of geraniol to geranic acid, which is then activated to its CoA ester. Further enzymatic reactions could then lead to the formation of IHG-CoA.

Hypothesized IHG-CoA Metabolic Pathway cluster_0 Dietary Intake / Cellular Uptake cluster_1 Cytosolic / Mitochondrial Activation cluster_2 Downstream Metabolism Geraniol Geraniol Geranial Geranial Geraniol->Geranial Alcohol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Aldehyde Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase IHG_CoA This compound Geranyl_CoA->IHG_CoA Putative Dehydrogenase/ Isomerase Beta_Oxidation β-oxidation intermediates IHG_CoA->Beta_Oxidation Acyl-CoA Dehydrogenase TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle

Caption: Hypothesized metabolic pathway of this compound (IHG-CoA).

Application Notes

Application 1: Quantitative Analysis of Intracellular this compound

This application focuses on the sensitive and specific quantification of IHG-CoA in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is essential for determining the basal levels of IHG-CoA in different cell types and for measuring changes in its concentration in response to various stimuli, such as treatment with geraniol or potential metabolic inhibitors. The protocol is adapted from established methods for short- and long-chain acyl-CoA analysis.[4][7][8]

Application 2: Screening for Modulators of IHG-CoA Metabolism

This application describes a cell-based assay to screen for compounds that modulate the metabolic pathway of IHG-CoA. Cells are treated with geraniol to induce the putative IHG-CoA synthesis pathway. Test compounds are then added to assess their effect on the intracellular levels of IHG-CoA, which are quantified by LC-MS/MS. This approach can identify potential inhibitors or activators of the enzymes involved in IHG-CoA metabolism.

Application 3: Investigating the Cellular Impact of IHG-CoA Accumulation

This application outlines strategies to explore the downstream biological effects of altered IHG-CoA levels. Following treatment of cells with geraniol to stimulate IHG-CoA production, a variety of assays can be performed to assess cellular responses. These may include gene expression analysis of metabolic enzymes, measurement of mitochondrial respiration, or assessment of cell viability and proliferation. This can help to elucidate the physiological role of IHG-CoA.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a detailed method for the extraction and quantification of IHG-CoA from cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HepG2, HEK293)

  • Geraniol solution (in a suitable vehicle like DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (B52724) with 0.1% formic acid, ice-cold

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Workflow Diagram:

LC-MS/MS Workflow for IHG-CoA Quantification start Seed cells in culture plates treat Treat cells with Geraniol (e.g., 24 hours) start->treat wash Wash cells with ice-cold PBS treat->wash lyse Lyse cells and extract metabolites (ice-cold acetonitrile with internal standard) wash->lyse scrape Scrape and collect cell lysate lyse->scrape centrifuge Centrifuge to pellet protein and debris scrape->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Analyze by LC-MS/MS supernatant->analyze

Caption: Workflow for the quantification of intracellular IHG-CoA by LC-MS/MS.

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with the desired concentration of geraniol or vehicle control for a specified time (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold acetonitrile with 0.1% formic acid and the internal standard to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reversed-phase C18 column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Monitor the specific mass transitions for IHG-CoA and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the amount of IHG-CoA by comparing its peak area to that of the internal standard and referencing a standard curve.

Hypothetical Data Presentation:

Treatment GroupGeraniol (µM)IHG-CoA (pmol/10^6 cells)Standard Deviation
Vehicle Control00.50.1
Low Dose105.20.8
High Dose5025.83.1
Protocol 2: Cell-Based Assay to Screen for Inhibitors of IHG-CoA Formation

This protocol details a method for screening compounds that may inhibit the synthesis of IHG-CoA.

Materials:

  • Cultured mammalian cells

  • Geraniol solution

  • Library of test compounds

  • Materials for LC-MS/MS analysis as in Protocol 1

Workflow Diagram:

Inhibitor Screening Workflow start Seed cells in multi-well plates pretreat Pre-treat cells with test compounds (e.g., 1 hour) start->pretreat add_geraniol Add Geraniol to induce IHG-CoA synthesis pretreat->add_geraniol incubate Incubate for a defined period (e.g., 24 hours) add_geraniol->incubate extract Extract intracellular metabolites incubate->extract analyze Quantify IHG-CoA by LC-MS/MS extract->analyze compare Compare IHG-CoA levels to controls analyze->compare

Caption: Workflow for screening inhibitors of IHG-CoA formation.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate format (e.g., 24- or 96-well plates).

  • Compound Treatment:

    • Pre-treat the cells with the library of test compounds at the desired concentration for a suitable time (e.g., 1 hour). Include vehicle controls and a positive control inhibitor if available.

    • Add a fixed concentration of geraniol to all wells (except for the negative control) to induce IHG-CoA synthesis.

  • Incubation: Incubate the cells for a period sufficient to allow for IHG-CoA accumulation (e.g., 24 hours).

  • Metabolite Extraction and Analysis: Perform metabolite extraction and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition of IHG-CoA formation for each test compound relative to the vehicle-treated control.

Hypothetical Data Presentation:

Compound IDConcentration (µM)IHG-CoA (% of Control)% Inhibition
Vehicle01000
Compound A1095.44.6
Compound B1015.284.8
Compound C1052.147.9

The provided application notes and protocols offer a foundational approach to the study of this compound metabolism. By employing these methods, researchers can begin to quantify this novel metabolite, screen for modulators of its metabolic pathway, and investigate its potential roles in cellular function. These studies will be instrumental in elucidating a previously uncharacterized area of metabolism and may provide insights into the effects of dietary terpenes on human health and disease.

References

In Vitro Reconstitution of the Geraniol Degradation Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of the geraniol (B1671447) degradation pathway. This pathway is of significant interest for the production of valuable fragrances, biofuels, and specialty chemicals. Understanding and harnessing this pathway at a molecular level is crucial for metabolic engineering and synthetic biology applications.

Introduction to the Geraniol Degradation Pathway

Geraniol, a monoterpenoid alcohol, is a key intermediate in the catabolism of various terpenes in microorganisms. The initial steps of its degradation involve a sequential oxidation to geranial and then to geranic acid. This pathway is primarily characterized in bacteria such as Pseudomonas aeruginosa and Castellaniella defragrans.[1] The core enzymatic cascade involves a linalool (B1675412)/geraniol isomerase, a geraniol dehydrogenase (GeDH), and a geranial dehydrogenase (GaDH). The subsequent steps involve the activation of geranic acid to geranyl-CoA, which then enters central metabolism.[1][2]

Key Enzymes and Reactions

The in vitro reconstitution of the initial phase of geraniol degradation focuses on three key enzymatic transformations:

  • Linalool Isomerization to Geraniol: Catalyzed by linalool isomerase (EC 5.4.4.8), this reaction converts the tertiary alcohol linalool into the primary alcohol geraniol.[3]

  • Geraniol Oxidation to Geranial: Geraniol dehydrogenase (GeDH) (EC 1.1.1.183) oxidizes geraniol to its corresponding aldehyde, geranial. This reaction is typically dependent on NAD⁺ or NADP⁺ as a cofactor.[4][5][6]

  • Geranial Oxidation to Geranic Acid: Geranial dehydrogenase (GaDH) (EC 1.2.1.86) catalyzes the final step in this sequence, the oxidation of geranial to geranic acid, often utilizing NAD⁺.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the geraniol degradation pathway from various sources. This information is critical for designing and optimizing in vitro reconstitution experiments.

Table 1: Kinetic Parameters of Geraniol Dehydrogenase (GeDH)

OrganismSubstrateApparent K_m (µM)k_cat/K_m (M⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)Cofactor
Castellaniella defragransGeraniol~51.57 x 10⁶[4][7][9]9.4[4]-NAD⁺
Castellaniella defragransPerillyl alcohol~52.02 x 10⁶[4][7][9]9.4[4]-NAD⁺
Carpoglyphus lactisGeraniol51.0[5]-9.0[5]25[5]NAD⁺
Polygonum minusGeraniol----NADP⁺[10]

Table 2: Kinetic Parameters of Geranial Dehydrogenase (GaDH)

OrganismSubstrateApparent K_m (µM)Optimal pHCofactor
Castellaniella defragransGeranial (from Citral)-~7.0-8.0 (inferred)NAD⁺[7]

Table 3: Kinetic Parameters of Linalool Isomerase

OrganismSubstrateApparent K_m (µM)V_max (nkat/mg)Optimal pHOptimal Temp. (°C)
Castellaniella defragransGeraniol500[11]410[11]9.0[12]35[12]
Thauera linaloolentis 47LolGeraniol455 ± 124[13]3.42 ± 0.28[13]8.0[13]35[13]

Experimental Protocols

Protocol for Expression and Purification of Recombinant Enzymes

This protocol describes the expression of His-tagged geraniol degradation enzymes in E. coli and their subsequent purification.

Materials:

  • E. coli expression strains (e.g., BL21(DE3))

  • Expression vectors (e.g., pET series) containing the gene of interest (linalool isomerase, GeDH, or GaDH)

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transform the expression plasmid into competent E. coli cells.

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 16-30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged protein with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol, pH 7.5) and store at -80°C.

Protocol for In Vitro Reconstitution of the Geraniol Degradation Pathway

This protocol outlines the setup of a one-pot reaction to convert linalool/geraniol to geranic acid.

Materials:

  • Purified linalool isomerase, geraniol dehydrogenase (GeDH), and geranial dehydrogenase (GaDH)

  • Reaction Buffer (100 mM Glycine-NaOH, pH 9.0)

  • Linalool or Geraniol (substrate)

  • NAD⁺ (cofactor for GeDH and GaDH)

  • NADP⁺ (if using an NADP⁺-dependent GeDH)

  • Quenching solution (e.g., ice-cold methanol (B129727) or ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, NAD⁺ (e.g., 1 mM), and the substrate (linalool or geraniol, e.g., 0.5 mM).

  • Add the purified enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point of 1-5 µM for each enzyme can be used.

  • Initiate the reaction by adding the final component (e.g., the substrate) and incubate at the optimal temperature for the enzymes (e.g., 25-35°C) for a desired period (e.g., 1-24 hours).

  • Take aliquots at different time points and quench the reaction by adding an equal volume of quenching solution.

  • Analyze the formation of geranial and geranic acid using HPLC or GC-MS.

Protocol for Geraniol Dehydrogenase (GeDH) Activity Assay

This spectrophotometric assay measures the activity of GeDH by monitoring the increase in absorbance at 340 nm due to the reduction of NAD(P)⁺ to NAD(P)H.

Materials:

  • Purified GeDH

  • Assay Buffer (100 mM Glycine-NaOH, pH 9.4)[4]

  • Geraniol solution (e.g., 10 mM in DMSO)

  • NAD⁺ or NADP⁺ solution (e.g., 10 mM)

  • Spectrophotometer

Procedure:

  • Prepare the assay mixture in a cuvette containing Assay Buffer, NAD(P)⁺ (final concentration 1 mM), and geraniol (final concentration 0.8 mM).[4]

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the purified GeDH enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) or NADPH.[4]

Protocol for Geranial Dehydrogenase (GaDH) Activity Assay

This assay is similar to the GeDH assay and monitors the production of NADH.

Materials:

  • Purified GaDH

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Geranial solution (or citral (B94496), a mixture of geranial and neral) (e.g., 10 mM in DMSO)

  • NAD⁺ solution (e.g., 10 mM)

  • Spectrophotometer

Procedure:

  • Prepare the assay mixture in a cuvette containing Assay Buffer, NAD⁺ (final concentration 0.5 mM), and citral (final concentration 0.3 mM).[7]

  • Pre-incubate the mixture at 30°C.[4]

  • Initiate the reaction by adding the purified GaDH enzyme.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the enzyme activity as described for GeDH.

Analytical Methods for Product Quantification

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[4]

  • Detection: UV detection at 215 nm is suitable for detecting geraniol, geranial, and geranic acid.[4]

  • Quantification: Use external standards of known concentrations to generate a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate), dry the organic phase, and reconstitute in a suitable solvent for injection.

  • Column: A nonpolar capillary column is typically used.

  • Analysis: The mass spectrometer will provide fragmentation patterns that can be used to identify the products by comparison to a library of known spectra.

  • Quantification: Can be performed using an internal standard and calibration curves.

Visualizations

Geraniol_Degradation_Pathway cluster_pathway Geraniol Degradation Pathway Linalool Linalool Geraniol Geraniol Linalool->Geraniol Linalool Isomerase Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (GeDH) + NAD(P)⁺ Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase (GaDH) + NAD⁺

Caption: The enzymatic cascade of the initial geraniol degradation pathway.

Experimental_Workflow cluster_workflow In Vitro Reconstitution Workflow start Start: Gene Synthesis & Cloning expression Recombinant Protein Expression in E. coli start->expression purification Enzyme Purification (e.g., Ni-NTA) expression->purification reconstitution In Vitro Pathway Reconstitution purification->reconstitution analysis Product Analysis (HPLC, GC-MS) reconstitution->analysis end End: Data Analysis & Interpretation analysis->end

Caption: A typical experimental workflow for in vitro pathway reconstitution.

References

Application Notes and Protocols for High-Throughput Screening for Modulators of Isohexenyl-glutaconyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohexenyl-glutaconyl-CoA (IHG-CoA) is an intermediate metabolite in the degradation pathway of terpenoids, such as geraniol, and is linked to the catabolism of the essential amino acid leucine (B10760876).[1][2] While primarily characterized in microbial systems, the modulation of acyl-CoA pools is of significant interest in various therapeutic areas, including metabolic disorders and infectious diseases.[3] Dysregulation of related acyl-CoA metabolites, such as glutaconyl-CoA, has been implicated in serious inborn errors of metabolism, highlighting the potential for toxic accumulation of such intermediates.[4][5]

These application notes provide a comprehensive framework for the development and implementation of a high-throughput screening (HTS) campaign to identify modulators of IHG-CoA levels. The described protocols are designed for adaptation in drug discovery and chemical biology laboratories, aiming to identify enzymatic inhibitors or activators that could serve as chemical probes or starting points for therapeutic development.

Metabolic Pathway of this compound

IHG-CoA is a key intermediate in the acyclic terpene utilization (ATU) pathway. It is synthesized from 3-hydroxy-3-isohexenylglutaryl-CoA by the action of 3-hydroxy-3-isohexenylglutaryl-CoA lyase (EC 4.1.3.26). Subsequently, IHG-CoA is hydrated by This compound hydratase (atuE, EC 4.2.1.57) to form 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA.[2][6] The modulation of the enzymes responsible for the synthesis or degradation of IHG-CoA can directly impact its cellular concentration.

IHG_CoA_Pathway 3-hydroxy-3-isohexenylglutaryl-CoA 3-hydroxy-3-isohexenylglutaryl-CoA This compound This compound 3-hydroxy-3-isohexenylglutaryl-CoA->this compound 3-hydroxy-3-isohexenylglutaryl-CoA lyase (EC 4.1.3.26) 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA This compound->3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA This compound hydratase (EC 4.2.1.57)

Caption: Metabolic pathway of this compound.

High-Throughput Screening Workflow

A robust HTS campaign to identify modulators of IHG-CoA levels requires a multi-step process, including a primary screen, hit confirmation, and subsequent counter-screens to eliminate false positives. This workflow is designed to identify inhibitors of a key enzyme in the IHG-CoA metabolic pathway, such as 3-hydroxy-3-isohexenylglutaryl-CoA lyase.

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_counterscreen Counter-Screens Compound Library Compound Library Primary Assay Primary HTS Assay (e.g., Coupled Enzyme Assay) Compound Library->Primary Assay Active Compounds Initial 'Hits' Primary Assay->Active Compounds Dose-Response Dose-Response Curve (IC50 Determination) Active Compounds->Dose-Response Hit Confirmation Confirmed Hits Dose-Response->Hit Confirmation Assay Interference Assay Interference Screen (e.g., detection technology interference) Hit Confirmation->Assay Interference Enzyme Specificity Target Specificity Screen (e.g., against related lyases) Hit Confirmation->Enzyme Specificity Validated Hits Validated Hits Assay Interference->Validated Hits Enzyme Specificity->Validated Hits Lead Optimization Lead Optimization Validated Hits->Lead Optimization

Caption: High-throughput screening workflow for IHG-CoA modulators.

Data Presentation: Summary of Assay Parameters

The following tables summarize key parameters for the proposed HTS assay and subsequent validation steps.

Parameter Primary HTS Assay Hit Confirmation Assay Counter-Screen
Assay Principle Coupled Enzyme Fluorescent AssayCoupled Enzyme Fluorescent AssayAbsorbance/Fluorescence Interference
Target Enzyme 3-hydroxy-3-isohexenylglutaryl-CoA lyase3-hydroxy-3-isohexenylglutaryl-CoA lyaseNone (direct measurement)
Substrate 3-hydroxy-3-isohexenylglutaryl-CoA3-hydroxy-3-isohexenylglutaryl-CoABuffer
Detection Method Fluorescence (Ex/Em: 535/587 nm)Fluorescence (Ex/Em: 535/587 nm)Fluorescence/Absorbance Scan
Plate Format 384-well384-well384-well
Compound Conc. 10 µM10-point, 3-fold serial dilution10 µM
Controls No enzyme, No substrate, DMSONo enzyme, No substrate, DMSODMSO
Readout Relative Fluorescence Units (RFU)IC50 (µM)Signal change vs. DMSO
Control Compound Expected Activity Purpose Typical Concentration
EDTA InhibitionChelates divalent cations required by some lyases10 mM
Generic Lyase Inhibitor InhibitionPositive control for inhibition1-10 µM
DMSO No effectVehicle control0.1%

Experimental Protocols

Protocol 1: Primary High-Throughput Screening Assay

This protocol describes a coupled enzyme assay to measure the activity of 3-hydroxy-3-isohexenylglutaryl-CoA lyase. The production of the product, 7-methyl-3-oxooct-6-enoyl-CoA, is coupled to a detection system that generates a fluorescent signal.

Materials:

  • 384-well, black, flat-bottom plates

  • Recombinant 3-hydroxy-3-isohexenylglutaryl-CoA lyase

  • 3-hydroxy-3-isohexenylglutaryl-CoA (substrate)

  • Coupling enzyme mix (e.g., a specific dehydrogenase that uses the product as a substrate and reduces a pro-fluorescent probe)

  • Pro-fluorescent probe (e.g., Resazurin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Compound library dissolved in DMSO

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Dispensing: Add 50 nL of each compound from the library (10 mM stock) to the wells of a 384-well plate. For controls, add 50 nL of DMSO.

  • Enzyme Addition: Add 10 µL of the enzyme solution (containing 3-hydroxy-3-isohexenylglutaryl-CoA lyase and the coupling enzyme mix) in assay buffer to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the substrate solution (containing 3-hydroxy-3-isohexenylglutaryl-CoA and the pro-fluorescent probe) in assay buffer to all wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 30 minutes at 37°C.

  • Signal Detection: Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

Protocol 2: Hit Confirmation and IC50 Determination

This protocol is used to confirm the activity of hits from the primary screen and to determine their potency (IC50).

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

  • Compound Dispensing: Dispense 50 nL of each concentration of the serially diluted compounds into the wells of a 384-well plate.

  • Assay Execution: Follow steps 2-6 of the Primary High-Throughput Screening Assay protocol.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Counter-Screen for Assay Interference

This protocol is designed to identify compounds that interfere with the assay detection system rather than inhibiting the target enzyme.

Procedure:

  • Compound Dispensing: Add 50 nL of the hit compounds (10 mM stock) to the wells of a 384-well plate.

  • Buffer Addition: Add 10 µL of assay buffer to all wells.

  • "Mock" Substrate Addition: Add 10 µL of a solution containing the fluorescent product (or a stable fluorescent dye with similar spectral properties) in assay buffer.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Signal Detection: Measure the fluorescence at 535 nm excitation and 587 nm emission.

  • Data Analysis: Compare the fluorescence in the presence of the compound to the DMSO control. Significant quenching or enhancement of the signal indicates assay interference.

Conclusion

The methodologies presented provide a comprehensive guide for establishing a high-throughput screening campaign to identify novel modulators of this compound levels. By employing a systematic workflow of primary screening, hit confirmation, and counter-screening, researchers can identify and validate specific modulators of the target enzyme. These validated hits can serve as valuable tools for further investigation into the biological roles of the terpenoid and leucine degradation pathways and may represent starting points for the development of new therapeutic agents.

References

Application Notes & Protocols: Stable Isotope Tracing of Isohexenyl-glutaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohexenyl-glutaconyl-CoA (IHG-CoA) is a key intermediate in the degradation pathway of monoterpenes, such as geraniol (B1671447). The study of its metabolic flux is critical for understanding the catabolism of these plant-derived compounds in various organisms. Stable isotope tracing provides a powerful tool to elucidate the metabolic fate of IHG-CoA and quantify its contribution to downstream metabolic pathways. By introducing substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the incorporation of these isotopes into IHG-CoA and its subsequent metabolites. This allows for the precise measurement of metabolic flux and the identification of pathway bottlenecks or alternative metabolic routes. These insights are invaluable for applications in metabolic engineering, drug discovery, and understanding metabolic diseases.

Core Principles of Stable Isotope Tracing

Stable isotope tracing relies on the introduction of a labeled compound (tracer) into a biological system and monitoring its transformation into downstream metabolites. The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). These heavier isotopes are chemically identical to their more abundant, lighter counterparts and participate in the same biochemical reactions without altering the molecule's fundamental properties. The key measurements in these studies are isotopic enrichment and metabolic flux, which can be quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway of this compound

This compound is an intermediate in the degradation of geraniol. The pathway begins with the oxidation of geraniol to geranial, which is then converted to geranic acid. Geranic acid is subsequently activated to geranyl-CoA. Geranyl-CoA undergoes carboxylation and a series of enzymatic reactions, including hydration and oxidation, to form various intermediates, ultimately leading to compounds that can enter central carbon metabolism.

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase Carboxy_Geranyl_CoA Carboxy-geranyl-CoA Geranyl_CoA->Carboxy_Geranyl_CoA Geranyl-CoA Carboxylase IHG_CoA This compound Carboxy_Geranyl_CoA->IHG_CoA Enoyl-CoA Hydratase Downstream_Metabolism Downstream Metabolism IHG_CoA->Downstream_Metabolism Various Enzymes

Figure 1: Simplified metabolic pathway of geraniol degradation to this compound.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from a stable isotope tracing experiment using U-¹³C₆-Glucose as a tracer to investigate the contribution of glucose-derived carbons to the IHG-CoA pathway intermediates.

Table 1: Isotopic Enrichment of Key Metabolites

MetaboliteIsotopic Enrichment (M+n) (%)
Geranyl-CoA15.2 ± 1.8
Carboxy-geranyl-CoA12.5 ± 1.5
This compound 10.1 ± 1.2
Acetyl-CoA (from downstream metabolism)25.6 ± 2.9

Table 2: Metabolic Flux Ratios

Flux RatioValue
(IHG-CoA from Geraniol) / (Total IHG-CoA)0.85
(Acetyl-CoA from IHG-CoA) / (Total Acetyl-CoA)0.18

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., HepG2) in 6-well plates at a density of 2 x 10⁵ cells/well in standard growth medium and incubate for 24 hours.

  • Tracer Introduction: Replace the standard medium with a labeling medium containing U-¹³C₆-Glucose. The final concentration of the labeled glucose should be the same as the glucose concentration in the standard medium.

  • Incubation: Incubate the cells in the labeling medium for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the stable isotope.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator.

LC-MS/MS Analysis for Acyl-CoA Thioesters
  • Sample Preparation: Reconstitute the dried metabolite extracts in 50 µL of a 50:50 acetonitrile:water solution.

  • Chromatographic Separation:

    • Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with Mobile Phase A (10 mM ammonium (B1175870) acetate (B1210297) in water) and Mobile Phase B (acetonitrile).

    • The gradient can be set as follows: 0-2 min, 2% B; 2-15 min, 2-98% B; 15-20 min, 98% B; 20-21 min, 98-2% B; 21-25 min, 2% B.

  • Mass Spectrometry Analysis:

    • Perform mass spectrometry in positive ion mode using a high-resolution mass spectrometer.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the specific mass transitions for IHG-CoA and its isotopologues.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Cell_Seeding Seed Cells Add_Tracer Introduce ¹³C-labeled Substrate Cell_Seeding->Add_Tracer Incubate Incubate for Time Course Add_Tracer->Incubate Wash_Cells Wash Cells with Cold PBS Incubate->Wash_Cells Extract Extract with Cold 80% Methanol Wash_Cells->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Dry_Extract Dry Extract Centrifuge->Dry_Extract Reconstitute Reconstitute Sample Dry_Extract->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Analysis Mass Spectrometry Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis and Flux Calculation MS_Analysis->Data_Analysis

Figure 2: General experimental workflow for stable isotope tracing of acyl-CoA esters.

Signaling and Regulatory Control

The degradation of terpenes, including geraniol, is a regulated process. While a detailed signaling pathway specifically targeting IHG-CoA is not fully elucidated, it is known that the expression of enzymes involved in terpene metabolism can be controlled by various transcription factors. These transcription factors can be activated or repressed in response to cellular metabolic states, such as nutrient availability or cellular stress.

Signaling_Pathway cluster_input Cellular Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_output Metabolic Output Nutrient_Status Nutrient Status (e.g., Glucose levels) Signaling_Cascade Signaling Cascades (e.g., MAPK, AMPK) Nutrient_Status->Signaling_Cascade Cellular_Stress Cellular Stress (e.g., Oxidative stress) Cellular_Stress->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., WRKY family) Signaling_Cascade->Transcription_Factors Gene_Expression Expression of Metabolic Enzymes Transcription_Factors->Gene_Expression Activates or Represses Geraniol_Degradation Geraniol Degradation Pathway Activity Gene_Expression->Geraniol_Degradation Controls

Figure 3: Generalized signaling pathway for the regulation of terpene metabolism.

Conclusion

Stable isotope tracing of this compound offers a robust methodology for dissecting the complexities of terpene metabolism. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at quantifying the metabolic flux through this pathway. Such studies will undoubtedly contribute to a deeper understanding of cellular metabolism and may pave the way for novel therapeutic and biotechnological applications.

Troubleshooting & Optimization

Overcoming instability of Isohexenyl-glutaconyl-CoA in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the unstable metabolite, Isohexenyl-glutaconyl-CoA (IHG-CoA).

Frequently Asked Questions (FAQs)

Q1: Why is this compound (IHG-CoA) so unstable in samples?

A1: The instability of IHG-CoA is inherent to its molecular structure. Like other acyl-CoAs, it possesses a high-energy thioester bond which is thermodynamically favorable to hydrolyze.[1][2] This bond can be broken enzymatically by cellular thioesterases or through non-enzymatic chemical hydrolysis, especially at non-optimal pH and temperatures.[3] Furthermore, as a derivative of glutaconyl-CoA, which is a reactive acrylate-like molecule, IHG-CoA is susceptible to spontaneous reactions with sulfhydryl groups in proteins and other molecules, further contributing to its degradation.[4]

Q2: What are the primary degradation pathways for IHG-CoA in a biological sample?

A2: The primary degradation pathways for IHG-CoA are enzymatic hydrolysis by acyl-CoA thioesterases and non-enzymatic chemical hydrolysis of the thioester bond.[3][5] Additionally, adduct formation with nucleophiles, such as sulfhydryl groups of cysteine residues in proteins, can occur due to its reactive nature.[4]

Q3: What is the optimal method for long-term storage of biological samples to ensure the stability of IHG-CoA?

A3: For optimal preservation of IHG-CoA, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[6] Subsequent storage at -80°C is crucial to minimize enzymatic activity and chemical degradation.[6] It is also critical to minimize the number of freeze-thaw cycles the samples undergo.[6]

Q4: I am observing consistently low yields of IHG-CoA in my extracts. What are the likely causes?

A4: Low yields of IHG-CoA are often due to its degradation during sample handling and extraction. Common causes include:

  • Suboptimal Sample Quenching: Slow or incomplete quenching of metabolic activity can lead to enzymatic degradation of IHG-CoA.

  • Inefficient Extraction: Incomplete cell lysis or tissue homogenization can result in poor recovery.[6]

  • Degradation During Extraction: Exposure to non-ideal temperatures, pH, or prolonged processing times can lead to the breakdown of IHG-CoA.[6]

  • Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic and glass surfaces, leading to losses.[7][8]

Troubleshooting Guides

Issue 1: High Variability in IHG-CoA Quantification Between Replicates
Potential Cause Troubleshooting Step
Inconsistent sample handlingEnsure uniform and rapid processing of all samples. Keep samples on ice at all times.[6]
Incomplete cell lysis or homogenizationOptimize the homogenization method. For tissues, a glass homogenizer is recommended.[6][9]
Variable extraction timesStandardize the duration of each step in the extraction protocol.
Inconsistent sample dryingEnsure samples are dried completely and uniformly under a stream of nitrogen.[6]
Adsorption to sample vialsUse glass vials to minimize loss of IHG-CoA.[7]
Issue 2: No Detectable IHG-CoA Peak in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Complete degradation of IHG-CoAReview the entire workflow for potential sources of degradation, from sample collection to injection. Ensure the use of an acidic extraction buffer (e.g., pH 4.9) to improve stability.[9]
Insufficient sample amountIncrease the starting amount of cells or tissue.
Incorrect LC-MS/MS parametersVerify the multiple reaction-monitoring (MRM) transitions and other mass spectrometer settings for IHG-CoA.[10]
Poor chromatographic separationOptimize the LC gradient and consider using an ion-pairing reagent if co-elution is suspected.[11]
Inappropriate reconstitution solventReconstitute the dried extract in a solvent that ensures stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[12]

Experimental Protocols

Protocol 1: Extraction of IHG-CoA from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction.[12]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (pre-chilled to -80°C)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of cold (-80°C) methanol containing the internal standard to the cells.

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the sample briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.[6]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[12]

Protocol 2: Extraction of IHG-CoA from Tissue Samples

This protocol is adapted from established methods for tissue acyl-CoA extraction.[6][9]

Materials:

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.[9]

    • Homogenize thoroughly.

  • Solvent Extraction:

    • Add isopropanol and then acetonitrile to the homogenate, vortexing between additions.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a new tube.

  • Sample Concentration:

    • Dry the sample under a stream of nitrogen at room temperature.[6]

  • Sample Reconstitution:

    • Reconstitute the dried extract in a solvent that maintains solubility, such as a methanol/water mixture.[6] For LC-MS analysis, 50% methanol in 50 mM ammonium acetate (pH 7) is a good starting point.[12]

Data Presentation

Table 1: Recommended Solvents for Sample Reconstitution
Solvent Composition pH Recommended Use Reference
50% Methanol in 50 mM Ammonium Acetate7.0General LC-MS analysis of acyl-CoAs[12]
50 mM Ammonium Acetate6.8Short to medium chain acyl-CoA analysis[13]
50 mM Ammonium Acetate with 20% Acetonitrile6.8Medium to long chain acyl-CoA analysis[13]
Methanol/Water MixtureNeutralGeneral maintenance of acyl-CoA solubility[6]
Table 2: Comparison of Acyl-CoA Extraction Methodologies
Method Key Steps Pros Cons Reference
Solvent Precipitation Homogenization in acidic buffer, addition of organic solvents (ACN, isopropanol)Simple, fastMay have lower recovery for some acyl-CoAs[9]
Solid-Phase Extraction (SPE) Extraction followed by purification on a weak anion exchange columnHigher purity and recoveryMore time-consuming, potential for analyte loss during steps[6]
Perchloric Acid Extraction Homogenization in perchloric acid, neutralizationGood for short-chain acyl-CoAsHarsh conditions may degrade some molecules[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Rapid Freezing in Liquid N2) Homogenization 2. Homogenization (Ice-cold Acidic Buffer + Internal Standard) SampleCollection->Homogenization Extraction 3. Solvent Extraction (Methanol/ACN/Isopropanol) Homogenization->Extraction ProteinPrecipitation 4. Protein Precipitation (Centrifugation at 4°C) Extraction->ProteinPrecipitation SupernatantCollection 5. Supernatant Collection ProteinPrecipitation->SupernatantCollection Drying 6. Drying (Nitrogen Stream) SupernatantCollection->Drying Reconstitution 7. Reconstitution (LC-MS Compatible Solvent) Drying->Reconstitution LCMS 8. LC-MS/MS Analysis Reconstitution->LCMS DataProcessing 9. Data Processing and Quantification LCMS->DataProcessing

Caption: Workflow for IHG-CoA extraction and analysis.

troubleshooting_logic Start Low/Variable IHG-CoA Signal CheckSampleHandling Review Sample Handling (Speed, Temperature) Start->CheckSampleHandling CheckExtraction Evaluate Extraction Protocol (Lysis, Solvents, pH) CheckSampleHandling->CheckExtraction Handling OK StillLow Signal Still Low CheckSampleHandling->StillLow Handling Issues Found & Corrected CheckLCMS Verify LC-MS/MS Method (MRMs, Chromatography) CheckExtraction->CheckLCMS Extraction OK CheckExtraction->StillLow Extraction Issues Found & Corrected Improved Signal Improved CheckLCMS->Improved Method OK CheckLCMS->StillLow Method Issues Found & Corrected

Caption: Troubleshooting logic for low IHG-CoA signal.

degradation_pathway IHG_CoA This compound (IHG-CoA) EnzymaticHydrolysis Enzymatic Hydrolysis (Acyl-CoA Thioesterases) IHG_CoA->EnzymaticHydrolysis ChemicalHydrolysis Chemical Hydrolysis (Non-optimal pH/Temp) IHG_CoA->ChemicalHydrolysis AdductFormation Adduct Formation (Reaction with Sulfhydryls) IHG_CoA->AdductFormation DegradationProducts Degradation Products (Isohexenyl-glutaconate + CoA-SH, Adducts) EnzymaticHydrolysis->DegradationProducts ChemicalHydrolysis->DegradationProducts AdductFormation->DegradationProducts

Caption: Potential degradation pathways of IHG-CoA.

References

Technical Support Center: Analysis of Isohexenyl-glutaconyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Isohexenyl-glutaconyl-CoA (IHG-CoA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for improving the detection sensitivity of IHG-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am not seeing any signal for my this compound. What are the initial checks I should perform?

A1: When experiencing a complete signal loss, a systematic approach is crucial to isolate the problem.[1][2]

  • Mass Spectrometer Functionality: Begin by infusing a known, stable compound to confirm the mass spectrometer is responding correctly.[1]

  • Fresh Standards and Mobile Phases: Prepare fresh standards of a related, commercially available acyl-CoA and fresh mobile phases to rule out degradation or contamination.[1]

  • Instrument Parameters: Verify that all instrument settings, such as voltages and gas flows, are correctly configured and that you have a stable electrospray.[1][2]

  • LC System Check: Ensure the LC pumps are primed and there are no air bubbles in the lines.[2] A loss of prime on one of the pumps can lead to a complete loss of chromatography and, therefore, no peaks.[2]

Q2: My signal for IHG-CoA is very low. What are the common causes for low signal intensity with acyl-CoA compounds?

A2: Low signal intensity for acyl-CoAs can result from several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions. It is important to minimize the time samples spend at room temperature.[1]

  • Inefficient Ionization: The efficiency of electrospray ionization (ESI) for acyl-CoAs can be influenced by the mobile phase composition and the presence of co-eluting matrix components.[1][3] Most acyl-CoA analyses are performed in positive ion mode for better sensitivity.[4][5]

  • Ion Suppression: Complex biological samples can contain molecules that co-elute with your analyte and compete for ionization, reducing the signal of IHG-CoA.[1]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions (MRM transitions) and non-optimized collision energy will lead to poor sensitivity.[1][3]

  • Chromatographic Issues: Poor peak shape, often due to column contamination or overload, can decrease the signal-to-noise ratio.[1]

Q3: How can I determine the correct precursor and product ions for this compound?

A3: First, you will need to calculate the theoretical m/z for the protonated molecule [M+H]⁺ of this compound. Then, you can use direct infusion of a standard into the mass spectrometer to find the most abundant precursor ion in the full scan (MS1).

For the product ions (MS2), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of the 3'-phospho-AMP-5'-diphosphate portion, which corresponds to a neutral loss of 507 Da.[4][5][6][7][8] Another common product ion has an m/z of 428, resulting from fragmentation between the 5'-diphosphates.[5][8] You should perform a product ion scan on your precursor to identify the most intense and specific product ions to use for your Multiple Reaction Monitoring (MRM) method.

Q4: Can sample preparation negatively impact my signal? How can I optimize it?

A4: Absolutely. The choice of extraction and cleanup method is critical.[1] Many protocols for acyl-CoAs involve protein precipitation with an organic solvent (like methanol (B129727) or acetonitrile) or an acid (like perchloric acid or trichloroacetic acid), often followed by solid-phase extraction (SPE) for cleanup.[1][9]

  • Extraction Efficiency: Ensure your extraction buffer is effective. An ice-cold methanol/water mixture (e.g., 1:1) containing a small amount of acid (e.g., 5% acetic acid) can be effective for tissue homogenization.[1]

  • Sample Stability: To prevent degradation, always keep samples on ice or at -80°C and minimize freeze-thaw cycles.[10] Reconstituting final extracts in a slightly acidic solution (e.g., 5% 5-sulfosalicylic acid) can improve stability.[11][12]

  • Internal Standards: Spiking your sample with a suitable internal standard (e.g., a commercially available, stable-isotope labeled acyl-CoA) before extraction can help account for sample loss during preparation and for matrix effects.[13][14]

Q5: What are the key LC and MS parameters I should optimize for better sensitivity?

A5: Optimizing your LC-MS parameters is crucial for achieving maximum sensitivity.[15][16]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.[6][13]

    • Mobile Phase: A gradient using water and acetonitrile (B52724) or methanol with a small amount of acid (e.g., formic acid or acetic acid) is typical. The absence of ion-pairing reagents is often considered an advantage.[13][14]

    • Flow Rate: Lower flow rates (e.g., using narrower bore columns) can increase ESI efficiency and thus sensitivity, provided your system is optimized for low flow to minimize extra-column volume.[16]

  • Mass Spectrometry:

    • Ion Source Parameters: Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. These parameters influence droplet formation, desolvation, and ionization.[3][15][16]

    • Collision Energy (CE): Optimize the CE for each MRM transition to ensure efficient fragmentation of the precursor ion and maximization of the product ion signal.[1][3]

    • Dwell Time: In your MRM method, ensure the dwell time for each transition is sufficient to acquire enough data points across the chromatographic peak (ideally 15-20 points).

Q6: Would chemical derivatization help improve the detection of IHG-CoA?

A6: Chemical derivatization is a highly effective strategy to enhance signal intensity, especially for molecules with poor ionization efficiency.[15][17] While not as common for acyl-CoAs which generally ionize reasonably well in positive ESI, if you are still struggling with sensitivity, it could be an option. Derivatization can introduce a permanently charged group or a moiety that is more easily ionized.[18][19] For example, reagents that add a permanently positive charge (charge-reversal derivatization) can significantly improve sensitivity in positive ion mode.[18] This would require significant method development, including optimizing the derivatization reaction and re-optimizing all MS parameters for the derivatized molecule.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

  • Preparation: Pre-cool all tubes and solutions on ice. Prepare an extraction buffer of Methanol/Water (1:1) containing 5% acetic acid.[1]

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue powder into a pre-chilled tube. Add 1 mL of the ice-cold extraction buffer. If using an internal standard, spike it into the buffer before adding it to the tissue.

  • Protein Precipitation: Homogenize the tissue using a suitable homogenizer until no visible particles remain. Keep the sample on ice throughout.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis, such as 5% 5-sulfosalicylic acid in water.[11] Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: General Purpose LC-MS/MS Method for IHG-CoA

This method provides a starting point for analysis. Optimization is required.

  • LC System: A UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 80% B

    • 15-17 min: 80% to 98% B

    • 17-19 min: 98% B

    • 19-20 min: 98% to 2% B

    • 20-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by direct infusion of an IHG-CoA standard (see Protocol 3).

  • Ion Source Parameters: Optimize as per instrument manufacturer's guidelines. Typical starting points:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Pressure: 30 - 50 psi

    • Drying Gas Flow: 8 - 12 L/min

    • Gas Temperature: 300 - 350°C

Protocol 3: Optimization of MS Parameters for IHG-CoA

  • Calculate Precursor m/z: Determine the exact mass of IHG-CoA and add the mass of a proton (1.00728 Da) to get the theoretical m/z of the [M+H]⁺ ion.

  • Direct Infusion: Prepare a 1 µg/mL solution of an IHG-CoA standard in a 50:50 acetonitrile:water solution with 0.1% formic acid. Infuse this solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification (MS1 Scan): Acquire a full scan (MS1) spectrum. The most intense peak should correspond to your calculated [M+H]⁺ ion. Select this m/z for fragmentation.

  • Product Ion Identification (MS2 Scan): Set the mass spectrometer to perform a product ion scan on the selected precursor m/z. Infuse the standard again. The resulting spectrum will show the fragment ions. Look for the characteristic neutral loss of 507 Da and other prominent fragments.[4][6][7][8]

  • MRM Transition Selection: Choose at least two of the most intense and specific product ions to create your MRM transitions (e.g., Precursor m/z -> Product Ion 1 m/z; Precursor m/z -> Product Ion 2 m/z). One transition will be for quantification (quantifier) and the other for confirmation (qualifier).

  • Collision Energy Optimization: For each MRM transition, perform a collision energy optimization. The software for most instruments can automate this process, where it will ramp the collision energy over a range and determine the value that produces the most intense product ion signal.

Data Presentation

Table 1: Common Fragmentation Patterns for Acyl-CoA Compounds

This table can guide the identification of product ions for IHG-CoA.

Precursor IonFragmentation DescriptionResulting Ion/LossReference
[M+H]⁺Neutral loss of 3'-phospho-AMP-5'-diphosphateNeutral Loss of 507 Da[4][6][7][8]
[M+H]⁺Fragmentation at the 5'-diphosphate bondProduct ion at m/z 428[5][8]
[M+H]⁺Cleavage of the thioester bondAcylium ion [M-CoA+H]⁺[20]

Table 2: Example LC-MS/MS Parameters for Short-Chain Acyl-CoAs

Use these as a starting point for developing your own method. Parameters are highly instrument-dependent.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Acetyl-CoA81030330[14]
Propionyl-CoA824317Optimized per instrument[7]
Butyryl-CoA838331Optimized per instrument[7]
Succinyl-CoA868361Optimized per instrument[6]
Malonyl-CoA854347Optimized per instrument[6]

Visualizations

Troubleshooting_Workflow Start Low or No Signal for IHG-CoA CheckMS Check MS Performance (Infuse known standard) Start->CheckMS Systematic Checks CheckConsumables Prepare Fresh Standards & Mobile Phases Start->CheckConsumables CheckLC Check LC System (Pumps, Leaks, Prime) Start->CheckLC SignalOK Signal Restored? CheckMS->SignalOK CheckConsumables->SignalOK CheckLC->SignalOK ProblemSolved Problem Identified (MS, Consumables, or LC Issue) SignalOK->ProblemSolved Yes OptimizeMethod Signal Still Low: Method Optimization SignalOK->OptimizeMethod No SamplePrep Review Sample Prep (Degradation, Extraction Loss) OptimizeMethod->SamplePrep TuneMS Optimize MS Parameters (Source, MRM, CE) OptimizeMethod->TuneMS OptimizeLC Optimize LC Method (Gradient, Flow Rate, Column) OptimizeMethod->OptimizeLC SignalImproved Sensitivity Improved? SamplePrep->SignalImproved TuneMS->SignalImproved OptimizeLC->SignalImproved MethodOptimized Method Optimized SignalImproved->MethodOptimized Yes Advanced Consider Advanced Techniques (Derivatization, nanoLC) SignalImproved->Advanced No

Caption: A logical workflow for troubleshooting low LC-MS signal for IHG-CoA.

Experimental_Workflow Sample Biological Sample (e.g., Tissue) Extraction Acyl-CoA Extraction (Homogenization, Protein Precipitation) Sample->Extraction Cleanup Sample Cleanup (Optional SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis (C18 RP, ESI+, MRM) Cleanup->LCMS Data Data Processing (Integration, Quantification) LCMS->Data Result Result Data->Result

Caption: A generalized experimental workflow for the analysis of IHG-CoA.

References

Troubleshooting low yields in Isohexenyl-glutaconyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Isohexenyl-glutaconyl-CoA. Low yields can arise from various factors in both enzymatic and chemical synthesis routes. This guide offers a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enzymatic synthesis of this compound is resulting in a low yield. What are the primary areas to investigate?

Low yields in the enzymatic synthesis, which is part of the leucine (B10760876) degradation pathway, can stem from several factors. A systematic investigation into the following areas is recommended:

  • Enzyme Activity and Stability: The primary enzyme, Isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57), may be inactive or unstable under the experimental conditions.

  • Substrate Availability and Quality: The purity and concentration of the substrate, 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, are critical.

  • Reaction Conditions: Suboptimal pH, temperature, or buffer composition can significantly impact enzyme activity.

  • Presence of Inhibitors: Contaminants in the reagents or reaction vessel can inhibit the enzyme.

  • Product Degradation: The desired product, this compound, may be unstable under the reaction or purification conditions.

Q2: How can I determine if the Isohexenylglutaconyl-CoA hydratase is the source of the low yield?

To ascertain if the enzyme is the limiting factor, a series of checks should be performed:

  • Enzyme Assay: Perform an independent assay of your purified Isohexenylglutaconyl-CoA hydratase to confirm its specific activity. This can be done by monitoring the hydration of a known concentration of a suitable substrate and measuring the rate of product formation or substrate depletion via HPLC or spectrophotometry.

  • Protein Concentration: Verify the concentration of your enzyme stock using a reliable method such as a Bradford or BCA assay.

  • Storage Conditions: Ensure the enzyme has been stored at the appropriate temperature and in a suitable buffer to maintain its activity. Repeated freeze-thaw cycles should be avoided.

  • Cofactor Presence: While hydratases typically do not require cofactors, confirm if any specific ions are necessary for the stability or activity of your particular enzyme preparation.

Q3: What are the optimal reaction conditions for Isohexenylglutaconyl-CoA hydratase?

While specific data for every variant of this enzyme may differ, general knowledge of enoyl-CoA hydratases suggests the following starting points for optimization:

ParameterRecommended RangeTroubleshooting Considerations
pH 7.0 - 8.5Enzyme activity can be highly pH-dependent. Perform a pH profile to determine the optimum for your specific enzyme.
Temperature 25 - 37 °CHigher temperatures can increase reaction rate but may also lead to enzyme denaturation and instability. A temperature profile will identify the optimal balance.
Buffer System Tris-HCl, HEPESBuffer components can sometimes interfere with the reaction. If issues persist, consider testing alternative buffer systems.
Substrate Conc. Varies (start with 1-5 mM)High substrate concentrations can sometimes lead to substrate inhibition. Determine the Michaelis-Menten constant (Km) to use an appropriate substrate concentration.

Q4: My chemical synthesis of this compound has a low yield. What are the common pitfalls?

Chemical synthesis of complex molecules like CoA esters can be challenging. Common issues include:

  • Incomplete Activation of the Carboxylic Acid: The precursor acid, isohexenyl-glutaconic acid, must be efficiently activated to react with Coenzyme A.

  • Side Reactions: The multiple functional groups on Coenzyme A and the precursor acid can lead to unwanted side reactions.

  • Hydrolysis of the Thioester Bond: The thioester bond is susceptible to hydrolysis, especially under non-optimal pH conditions during the reaction or workup.

  • Oxidation of the Thiol Group: The free thiol group of Coenzyme A can be oxidized, preventing its reaction with the activated acid.

  • Purification Losses: The high polarity of CoA esters can make them difficult to purify, leading to significant product loss during chromatographic steps.

Q5: What are some strategies to improve the yield of the chemical synthesis?

To address the challenges mentioned above, consider the following strategies:

StrategyDescription
Choice of Activating Agent For unsaturated dicarboxylic acids, activating agents like N,N'-Carbonyldiimidazole (CDI) or forming a mixed anhydride (B1165640) with ethyl chloroformate can be effective. The choice may require empirical optimization.
Reaction Conditions Conduct the reaction under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.
Control of Stoichiometry A slight excess of the activated acid can be used to drive the reaction to completion, but a large excess can complicate purification.
pH Control during Workup Maintain a slightly acidic pH (around 4-6) during purification to minimize thioester hydrolysis.
Purification Method Reversed-phase HPLC is often the method of choice for purifying CoA esters. Use a volatile buffer system (e.g., triethylammonium (B8662869) acetate) that can be removed by lyophilization.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 1 mM 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA

      • (Optional) 1 mM MgCl₂

      • Purified Isohexenylglutaconyl-CoA hydratase (concentration to be optimized, start with 1-5 µg/mL)

    • The total reaction volume can be scaled as needed.

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by adding a small amount of a strong acid (e.g., 1 M HCl) to denature the enzyme.

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant by reversed-phase HPLC to quantify the formation of this compound. A C18 column is typically used with a gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5) and an organic solvent (e.g., acetonitrile). The product can be detected by UV absorbance at 260 nm (adenine ring of CoA).

Chemical Synthesis of this compound (Hypothetical Protocol)

This protocol is based on general methods for CoA ester synthesis and should be optimized.

  • Activation of Isohexenyl-glutaconic Acid:

    • Dissolve isohexenyl-glutaconic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.

    • Add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir at room temperature for 1-2 hours until activation is complete (can be monitored by TLC or the cessation of CO₂ evolution).

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A (trilithium salt) (0.9 equivalents) in an aqueous buffer (e.g., 0.5 M NaHCO₃, pH 8.0).

    • Slowly add the solution of the activated isohexenyl-glutaconic acid to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Reaction Quenching and Purification:

    • Acidify the reaction mixture to approximately pH 5 with a dilute acid (e.g., 0.1 M HCl).

    • Filter the solution to remove any precipitate.

    • Purify the crude this compound by reversed-phase HPLC using a C18 column and a gradient of triethylammonium acetate (B1210297) buffer and acetonitrile.

    • Lyophilize the fractions containing the pure product to remove the volatile buffer and solvent.

Visualizations

Enzymatic_Synthesis_Pathway Substrate 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Enzyme Isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57) Substrate->Enzyme Binds to active site Product This compound Enzyme->Product Catalyzes hydration Water_in H₂O Enzyme->Water_in Water_out H₂O Product->Water_out

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_enzyme Check Enzyme Activity & Stability start->check_enzyme check_substrate Verify Substrate Quality & Concentration check_enzyme->check_substrate Enzyme OK solution_enzyme Source new enzyme or re-purify check_enzyme->solution_enzyme Issue Found check_conditions Optimize Reaction Conditions (pH, Temp) check_substrate->check_conditions Substrate OK solution_substrate Synthesize/purchase new substrate check_substrate->solution_substrate Issue Found check_inhibitors Investigate Potential Inhibitors check_conditions->check_inhibitors Conditions OK solution_conditions Adjust pH, temperature, buffer check_conditions->solution_conditions Issue Found troubleshoot_purification Optimize Purification Protocol check_inhibitors->troubleshoot_purification No Inhibitors solution_inhibitors Use high-purity reagents, clean glassware check_inhibitors->solution_inhibitors Issue Found solution_purification Modify gradient, change column, adjust pH troubleshoot_purification->solution_purification Issue Found end Yield Improved troubleshoot_purification->end No Issues solution_enzyme->end solution_substrate->end solution_conditions->end solution_inhibitors->end solution_purification->end

Caption: Troubleshooting workflow for low synthesis yields.

Logical_Relationships low_yield Low Yield sub_optimal_ph Sub-optimal pH low_yield->sub_optimal_ph enzyme_denaturation Enzyme Denaturation low_yield->enzyme_denaturation substrate_degradation Substrate Degradation low_yield->substrate_degradation inhibitor_present Inhibitor Present low_yield->inhibitor_present incomplete_activation Incomplete Acid Activation (Chemical Synthesis) low_yield->incomplete_activation thioester_hydrolysis Thioester Hydrolysis low_yield->thioester_hydrolysis sub_optimal_ph->enzyme_denaturation sub_optimal_ph->thioester_hydrolysis

Caption: Logical relationships of factors causing low yield.

Technical Support Center: Optimizing Geranoyl-CoA Carboxylase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Geranoyl-CoA Carboxylase (GCC) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during Geranoyl-CoA carboxylase assays.

Issue 1: Low or No Enzyme Activity

Possible Causes and Solutions:

  • Suboptimal pH: Geranoyl-CoA carboxylase from maize leaves exhibits an optimal pH of 8.3.[1] Ensure your buffer is freshly prepared and the pH is accurately measured. Even small deviations in pH can significantly impact enzyme activity.

  • Incorrect Substrate Concentrations: The apparent Michaelis constants (Km) for the substrates are crucial for optimal reaction rates. For maize GCC, these are approximately 64 µM for Geranoyl-CoA, 0.58 mM for bicarbonate (HCO3-), and 8.4 µM for ATP.[1] Verify that your substrate concentrations are appropriate. For routine assays, substrate concentrations should be saturating (typically 5-10 times the Km) to ensure the reaction rate is not limited by substrate availability.

  • Enzyme Instability: Enzymes can lose activity if not stored or handled properly. Store Geranoyl-CoA carboxylase at the recommended temperature and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup.

  • Missing Cofactors: GCC is a biotin-dependent enzyme, meaning it requires biotin (B1667282) as a cofactor for its activity.[1] Ensure that biotin is present in your reaction mixture if you are using an apocarboxylase (the enzyme without its biotin cofactor). Additionally, like many ATP-dependent enzymes, GCC likely requires a divalent cation such as Mg2+. The assay buffer for a similar enzyme, acetyl-CoA carboxylase, often includes MgCl2.

  • Degraded Substrates: Geranoyl-CoA and ATP can degrade over time. Use fresh or properly stored stocks of these reagents. The stability of acyl-CoA esters can be affected by pH and temperature. It is advisable to prepare fresh substrate solutions.

Issue 2: High Background Signal

Possible Causes and Solutions:

  • Contaminated Reagents: Contamination in your enzyme preparation, substrates, or buffer can lead to non-specific reactions. Use high-purity reagents and sterile techniques where possible.

  • Non-Enzymatic Substrate Degradation: Geranoyl-CoA, being a thioester, can be susceptible to hydrolysis, especially at extreme pH values. This can release Coenzyme A, which might interfere with certain detection methods. Running a control reaction without the enzyme can help quantify this non-enzymatic degradation.

  • Interfering Substances in Sample: If you are measuring GCC activity in a crude or partially purified sample, other enzymes or small molecules could interfere with the assay. For example, ATPases in the sample could consume ATP, affecting the GCC reaction. Consider further purification of your enzyme or using specific inhibitors to block interfering reactions.

Issue 3: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. Preparing a master mix for the reaction components can help ensure consistency across multiple wells or tubes.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure all your reagents and reaction vessels are equilibrated at the assay temperature before starting the reaction. Use a water bath or incubator to maintain a constant temperature throughout the assay. Most enzyme assays perform best at room temperature (around 20-25°C), and using ice-cold buffers can inhibit enzyme activity.[2]

  • Assay Not in Linear Range: For kinetic studies, it is crucial that the reaction velocity is measured during the initial, linear phase.[3] If the reaction proceeds for too long, substrate depletion or product inhibition can cause the rate to decrease. To ensure you are in the linear range, it may be necessary to reduce the enzyme concentration or the incubation time.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a Geranoyl-CoA carboxylase assay buffer?

A1: Based on the optimal pH of 8.3 for maize GCC and typical buffers for other carboxylases, a good starting point would be a Tris-HCl or HEPES buffer at pH 8.3. A suggested buffer composition is provided in the experimental protocols section below.

Q2: How can I measure the activity of Geranoyl-CoA carboxylase?

A2: The activity of GCC can be measured by monitoring the consumption of one of its substrates or the formation of one of its products. Common methods include:

  • Radioactive Assay: This is a highly sensitive method that measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into the non-volatile product.

  • Coupled Spectrophotometric Assay: The production of ADP can be coupled to the oxidation of NADH using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm as NADH is converted to NAD+ is proportional to the GCC activity. This is a common method for many ATP-dependent enzymes.

Q3: What are some potential inhibitors of Geranoyl-CoA carboxylase?

A3: While specific inhibitors for GCC are not widely reported, inhibitors of other biotin-dependent carboxylases, such as acetyl-CoA carboxylase (ACC), may also inhibit GCC. These include:

  • Avidin: This protein binds very tightly to biotin and will inhibit any biotin-dependent enzyme.

  • Broad-spectrum ACC inhibitors: Several small molecule inhibitors have been developed for ACCs.[4] It would be necessary to test these compounds to see if they are also active against GCC.

  • Product Inhibition: High concentrations of the reaction products (ADP, phosphate, and the carboxylated Geranoyl-CoA) may inhibit the enzyme.

Q4: How can I be sure my Geranoyl-CoA is stable?

A4: Thioesters like Geranoyl-CoA can be prone to hydrolysis. To ensure its stability:

  • Prepare fresh solutions of Geranoyl-CoA for each experiment.

  • Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Keep the Geranoyl-CoA solution on ice during the experiment.

  • Avoid exposing the solution to high pH for extended periods.

Data Presentation

Table 1: Recommended Starting Concentrations for GCC Assay Components

ComponentRecommended Concentration RangeKey Considerations
Buffer (Tris-HCl or HEPES)50 - 100 mMMaintain pH at 8.3
Geranoyl-CoA50 - 200 µMShould be above Km (64 µM)
ATP0.5 - 2 mMShould be above Km (8.4 µM)
Bicarbonate (NaHCO₃ or KHCO₃)1 - 10 mMShould be above Km (0.58 mM)
MgCl₂2 - 10 mMRequired cofactor for ATP
Dithiothreitol (DTT)1 - 5 mMTo maintain a reducing environment
Bovine Serum Albumin (BSA)0.1 - 0.5 mg/mLTo stabilize the enzyme
Geranoyl-CoA CarboxylaseVariableTitrate to find a concentration that gives a linear reaction rate over the desired time course

Experimental Protocols

Protocol 1: Radioactive Assay for Geranoyl-CoA Carboxylase Activity

This protocol is based on the principle of measuring the incorporation of radiolabeled bicarbonate into the acid-stable product.

Materials:

  • Tris-HCl buffer (1 M, pH 8.3)

  • Geranoyl-CoA stock solution (10 mM)

  • ATP stock solution (100 mM)

  • MgCl₂ stock solution (1 M)

  • DTT stock solution (1 M)

  • BSA solution (10 mg/mL)

  • NaH¹⁴CO₃ (specific activity ~50 mCi/mmol)

  • Geranoyl-CoA carboxylase enzyme preparation

  • Perchloric acid (6 M)

  • Scintillation fluid

  • Scintillation vials

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 100 µL reaction, combine the following on ice:

    • 10 µL of 1 M Tris-HCl, pH 8.3 (final concentration: 100 mM)

    • 1 µL of 10 mM Geranoyl-CoA (final concentration: 100 µM)

    • 1 µL of 100 mM ATP (final concentration: 1 mM)

    • 1 µL of 1 M MgCl₂ (final concentration: 10 mM)

    • 1 µL of 1 M DTT (final concentration: 10 mM)

    • 1 µL of 10 mg/mL BSA (final concentration: 0.1 mg/mL)

    • 1 µL of NaH¹⁴CO₃ solution (adjust volume to achieve desired final radioactivity)

    • Distilled water to bring the volume to 90 µL.

  • Pre-incubate: Equilibrate the reaction mix at the desired assay temperature (e.g., 30°C) for 5 minutes.

  • Initiate the Reaction: Start the reaction by adding 10 µL of the Geranoyl-CoA carboxylase enzyme solution. Mix gently by pipetting.

  • Incubate: Incubate the reaction at the chosen temperature for a predetermined time (e.g., 10 minutes) within the linear range of the assay.

  • Stop the Reaction: Terminate the reaction by adding 20 µL of 6 M perchloric acid. This will also precipitate the protein.

  • Remove Unreacted Bicarbonate: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a fresh tube and dry it under a stream of air or in a vacuum concentrator to remove the unreacted ¹⁴CO₂.

  • Quantify Radioactivity: Resuspend the dried residue in a small volume of water, add scintillation fluid, and measure the radioactivity in a scintillation counter. The measured radioactivity is proportional to the amount of product formed.

Visualizations

GCC_Reaction_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Geranoyl_CoA Geranoyl-CoA GCC Geranoyl-CoA Carboxylase (GCC) Geranoyl_CoA->GCC ATP ATP ATP->GCC HCO3 HCO3- HCO3->GCC Carboxylated_Product 3-(4-methylpent-3-en-1-yl)pent- 2-enedioyl-CoA GCC->Carboxylated_Product ADP ADP GCC->ADP Pi Pi GCC->Pi

Caption: The enzymatic reaction pathway of Geranoyl-CoA Carboxylase.

Troubleshooting_Workflow Start Start: Unexpected Assay Results Problem Identify the Problem Start->Problem LowActivity Low/No Activity Problem->LowActivity Low Signal HighBackground High Background Problem->HighBackground High Noise Inconsistent Inconsistent Results Problem->Inconsistent Poor Reproducibility Check_pH Verify Buffer pH (8.3) LowActivity->Check_pH Control_NoEnzyme Run 'No Enzyme' Control HighBackground->Control_NoEnzyme Check_Pipetting Review Pipetting Technique and Calibration Inconsistent->Check_Pipetting Check_Substrates Check Substrate Concentrations (>Km) and Integrity Check_pH->Check_Substrates Check_Enzyme Assess Enzyme Activity and Storage Check_Substrates->Check_Enzyme Check_Cofactors Ensure Cofactors (Biotin, Mg2+) are Present Check_Enzyme->Check_Cofactors Solution Problem Resolved Check_Cofactors->Solution Check_Reagents Check Reagent Purity Control_NoEnzyme->Check_Reagents Purify_Enzyme Consider Further Enzyme Purification Check_Reagents->Purify_Enzyme Purify_Enzyme->Solution Check_Temp Ensure Constant Temperature Check_Pipetting->Check_Temp Check_Linearity Verify Assay is in Linear Range Check_Temp->Check_Linearity Check_Linearity->Solution

Caption: A troubleshooting workflow for Geranoyl-CoA carboxylase assays.

References

Preventing non-enzymatic degradation of Isohexenyl-glutaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isohexenyl-glutaconyl-CoA (IHG-CoA)

Welcome to the technical support center for this compound (IHG-CoA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the non-enzymatic degradation of IHG-CoA during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of IHG-CoA.

Issue 1: Lower than expected product yield in an enzymatic reaction using an IHG-CoA stock solution.

  • Question: My enzymatic assay consistently shows low product formation. I suspect my IHG-CoA substrate is degrading. How can I confirm this and prevent it?

  • Answer: Substrate degradation is a common cause of poor enzymatic activity. The thioester bond in acyl-CoAs like IHG-CoA is susceptible to hydrolysis.

    • Verification:

      • Analyze your IHG-CoA stock solution and your reaction mixture over time using HPLC with UV detection (260 nm) to check for the appearance of degradation products (e.g., free Coenzyme A).[1][2]

      • Run a control reaction without the enzyme to quantify the rate of non-enzymatic degradation under your specific assay conditions.

    • Prevention:

      • pH Control: The primary cause of thioester degradation is hydrolysis, which is accelerated at neutral to alkaline pH.[3] Prepare and store IHG-CoA stock solutions in a slightly acidic buffer (pH 4.0-6.0).[4]

      • Temperature: Store stock solutions at -80°C for long-term storage and on ice for immediate use.[4] Avoid repeated freeze-thaw cycles.

      • Fresh Preparation: Prepare working solutions of IHG-CoA immediately before use from a frozen, concentrated stock.

Issue 2: An unexpected peak appears in my HPLC or LC-MS analysis.

  • Question: I'm observing a novel, unidentified peak in my chromatogram when analyzing samples containing IHG-CoA. Could this be a degradation product?

  • Answer: Yes, this is highly likely. Non-enzymatic degradation can lead to several products.

    • Potential Degradation Products:

      • Hydrolysis Product: The most common product is free Coenzyme A (CoA-SH) and the corresponding isohexenyl-glutaconic acid, resulting from the cleavage of the thioester bond.

      • Cyclized Byproduct: Molecules structurally similar to glutaconyl-CoA can undergo intramolecular cyclization to form a reactive cyclic anhydride (B1165640).[5][6] This anhydride can then hydrolyze or react with other molecules.

      • Oxidized Product: The free sulfhydryl group of Coenzyme A (a degradation product) can be oxidized to form a disulfide (CoA-S-S-CoA).

    • Troubleshooting Steps:

      • Run standards of potential degradation products (like free CoA) if available.

      • Use mass spectrometry (LC-MS) to determine the mass of the unexpected peak and deduce its structure.

      • Follow the prevention strategies outlined in Issue 1 (pH, temperature control) to see if the unknown peak is diminished in subsequent runs.

Issue 3: Inconsistent results between experimental replicates.

  • Question: I am getting poor reproducibility in my experiments involving IHG-CoA. What could be the cause?

  • Answer: Inconsistent sample handling and storage are the most common sources of variability when working with labile molecules like IHG-CoA.

    • Checklist for Reproducibility:

      • Standardized Storage: Are all stock solutions stored at the same temperature (-80°C) and for a similar duration?[4]

      • Consistent Thawing: Is the thawing protocol identical for all experiments? Thaw vials quickly and immediately place them on ice.

      • pH Stability: Is the pH of your buffers consistent across all experiments? Small variations in pH can significantly alter the rate of hydrolysis.

      • Time on Bench: Minimize the time that IHG-CoA solutions are kept at room temperature or even on ice. Prepare master mixes and add the acyl-CoA just before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-enzymatic degradation for IHG-CoA?

A1: The most significant non-enzymatic degradation pathway is the hydrolysis of the high-energy thioester bond.[7] This reaction is highly dependent on pH, with stability being greatest in acidic conditions (pH < 6.5) and decreasing as the pH becomes neutral or alkaline.[3] A secondary, potential pathway, given the glutaconyl moiety, is intramolecular cyclization, which can occur in molecules with a terminal carboxyl group, leading to a reactive anhydride intermediate.[5][6]

Q2: What are the optimal storage conditions for IHG-CoA?

A2: For long-term stability, IHG-CoA should be stored as a lyophilized powder at -20°C or -80°C. If in solution, it should be dissolved in a buffer of slightly acidic pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 4.0-6.8), aliquoted to avoid freeze-thaw cycles, and stored at -80°C.[4]

Q3: How does temperature affect IHG-CoA stability?

A3: Higher temperatures accelerate the rate of all chemical reactions, including degradation. A recent study on a similar molecule, trans-3-methylglutaconyl CoA, showed a positive correlation between incubation temperature and the formation of degradation byproducts.[6][8] Therefore, all solutions containing IHG-CoA should be kept on ice during experimental procedures.

Q4: Can the buffer composition influence the stability of IHG-CoA?

A4: Yes. Aside from pH, the buffer components can matter. Avoid strongly nucleophilic buffers, which could potentially attack the thioester bond. Simple phosphate (B84403) or acetate buffers are generally recommended. For LC-MS analysis, volatile buffers like ammonium acetate are preferred.[4][9]

Data on Acyl-CoA Stability

While data specific to this compound is not available, the following table summarizes stability data for other acyl-CoA molecules under various conditions, which can be used as a guideline.

Acyl-CoA DerivativeConditionStability MetricReference
General Acyl-CoAsStored at 4°C in 50 mM ammonium acetate, pH 6.8Stable for up to 48 hours[4]
General Acyl-CoAsStored at 4°C in waterSignificant degradation observed[4]
General Acyl-CoAsFrozen at -20°C in bufferStable for several weeks[10]
Malonyl-CoATemperature increase from 25°C to 37°CIncreased rate of degradation[11]
S-methyl thioacetatepH 7Rate constant of hydrolysis: 3.6 × 10⁻⁸ s⁻¹[3]
S-methyl thioacetateAcidic solution (e.g., pH < 5)Hydrolysis is inhibited[3]

Experimental Protocols

Protocol 1: HPLC Analysis of IHG-CoA Degradation

This protocol allows for the quantification of IHG-CoA and the detection of its primary degradation product, free Coenzyme A.

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size) and a UV detector is required.[4]

  • Mobile Phase:

    • Solvent A: 75 mM KH₂PO₄, pH 4.9.[1][2]

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to 5% B and re-equilibrate.

    • Note: This gradient is a starting point and should be optimized for IHG-CoA.

  • Flow Rate: 0.25 mL/min.

  • Detection: Monitor absorbance at 260 nm, the characteristic absorbance peak for the adenine (B156593) moiety of Coenzyme A.[1]

  • Sample Preparation: Dilute IHG-CoA samples in Solvent A to a final concentration of approximately 10-100 µM. Keep samples at 4°C in the autosampler.[4]

  • Analysis: Inject 5-10 µL of the sample. The retention time of IHG-CoA will be longer than that of the more polar free CoA. Quantify the peak areas to determine the percentage of degradation.

Visualizations

DegradationPathways IHG_CoA This compound (IHG-CoA) Hydrolysis Hydrolysis (Primary Pathway) IHG_CoA->Hydrolysis H₂O (High pH, Temp) Cyclization Intramolecular Cyclization IHG_CoA->Cyclization Potential (if sterically allowed) Deg_Products1 Free CoA-SH + Isohexenyl-glutaconic Acid Hydrolysis->Deg_Products1 Deg_Products2 Reactive Cyclic Anhydride Cyclization->Deg_Products2 Final_Product Further Degradation/Reaction Deg_Products2->Final_Product H₂O or Nucleophile

Caption: Potential non-enzymatic degradation pathways for IHG-CoA.

TroubleshootingWorkflow Start Start: Inconsistent or Low Yield Check_Substrate 1. Verify IHG-CoA Integrity (Run HPLC) Start->Check_Substrate Degradation_Observed Degradation Observed? Check_Substrate->Degradation_Observed No_Degradation No Degradation: Investigate other experimental parameters (enzyme, buffer, etc.) Degradation_Observed->No_Degradation No Implement_Controls 2. Implement Stability Controls Degradation_Observed->Implement_Controls Yes Control_pH Adjust pH to 4.0-6.0 Implement_Controls->Control_pH Control_Temp Use fresh aliquots, keep on ice Implement_Controls->Control_Temp Control_Time Minimize handling time Implement_Controls->Control_Time Re_evaluate 3. Re-run Experiment Implement_Controls->Re_evaluate Problem_Solved Problem Solved? Re_evaluate->Problem_Solved End_Success End: Consistent Results Problem_Solved->End_Success Yes End_Fail Consult further literature on acyl-CoA stability Problem_Solved->End_Fail No

Caption: A logical workflow for troubleshooting IHG-CoA degradation issues.

References

Technical Support Center: Matrix Effects in Isohexenyl-glutaconyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Isohexenyl-glutaconyl-CoA (IHG-CoA) from cell lysates using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of IHG-CoA?

A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as IHG-CoA, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] In complex biological matrices like cell lysates, components such as salts, phospholipids, and proteins are common sources of matrix effects that can interfere with the ionization process in the mass spectrometer's source.[3][4]

Q2: My IHG-CoA signal is inconsistent and shows poor reproducibility between sample injections. What is the likely cause?

A2: Inconsistent and irreproducible signals for IHG-CoA are often a primary indicator of significant and variable matrix effects between your samples.[1] The composition of the matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.

Q3: I am observing a significantly lower signal for IHG-CoA than expected and am struggling to reach the required Limit of Quantification (LOQ). What should I do?

A3: A persistently low signal for IHG-CoA, especially when a sufficient amount is expected to be present, strongly suggests ion suppression.[1] This is a common manifestation of matrix effects where co-eluting compounds from the cell lysate interfere with the ionization of IHG-CoA in the MS source.

Q4: How can I confirm that matrix effects are the cause of my quantification issues?

A4: A post-extraction spike experiment is a standard method to quantitatively assess the presence and extent of matrix effects.[1][5] This involves comparing the signal response of IHG-CoA in a clean, neat solution to the response of the same amount of IHG-CoA spiked into a blank matrix extract (a cell lysate sample that does not contain IHG-CoA). A significant difference between the two signals indicates the presence of matrix effects.

Q5: What are the most effective strategies to minimize or eliminate matrix effects in IHG-CoA analysis?

A5: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they enter the LC-MS system.[2] Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences from complex samples like cell lysates than simpler methods like Protein Precipitation (PPT).[1][6][7]

  • Improve Chromatographic Separation: Adjust your LC method to better separate IHG-CoA from the regions where ion suppression or enhancement occurs.[2][5][7] This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the "gold standard" for compensating for matrix effects.[5][7] A SIL-IS for IHG-CoA would have nearly identical chemical and physical properties, ensuring it co-elutes and is affected by the matrix in the same way as the analyte, thus allowing for accurate correction of the signal.[7]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7][8][9] However, one must ensure that the IHG-CoA concentration remains above the instrument's limit of detection.[7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of your samples helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Poor Peak Shape for IHG-CoA Co-eluting matrix components interfering with chromatography.1. Optimize the LC gradient to improve separation. 2. Evaluate a different LC column with alternative chemistry. 3. Improve sample cleanup using Solid-Phase Extraction (SPE).
Inconsistent Retention Time Matrix components affecting the column chemistry or pressure fluctuations.1. Incorporate a robust sample cleanup step (e.g., SPE). 2. Use a guard column to protect the analytical column. 3. Ensure the LC system is properly equilibrated between injections.
High Background Noise Incomplete removal of matrix components, especially phospholipids.1. Employ a more rigorous sample preparation method, such as SPE or specific phospholipid removal plates.[1][6] 2. Optimize MS source parameters (e.g., gas flows, temperature).
Signal Suppression/Enhancement Co-eluting matrix components affecting IHG-CoA ionization.1. Conduct a post-extraction spike experiment to quantify the matrix effect. 2. Implement a more effective sample cleanup procedure (SPE is recommended).[2][6][7] 3. Use a stable isotope-labeled internal standard for IHG-CoA to correct for ionization variability.[5][7] 4. Dilute the sample extract to reduce the concentration of interfering molecules.[7][8][9]
Poor Reproducibility Variable matrix effects between samples.1. Standardize the sample preparation protocol meticulously. 2. The use of a stable isotope-labeled internal standard is highly recommended to normalize the response.[7][11] 3. If a SIL-IS is not available, use a matrix-matched calibration curve.[10][11]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using a Post-Extraction Spike Experiment

This protocol allows for the quantitative determination of ion suppression or enhancement.

Materials:

  • Blank cell lysate matrix (from cells not expected to contain IHG-CoA)

  • IHG-CoA analytical standard

  • Stable isotope-labeled IHG-CoA internal standard (if available)

  • Solvents for extraction and LC-MS analysis

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of IHG-CoA and the internal standard in the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Process the blank cell lysate matrix through your entire sample preparation workflow. After the final extraction step, spike the extract with IHG-CoA and the internal standard to the same final concentration as in Set A.[1]

    • Set C (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow without spiking.

  • LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.

  • Calculate Matrix Effect: The matrix effect (ME) is calculated as follows: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for removing interfering matrix components from cell lysates. The specific SPE sorbent and solvents should be optimized for IHG-CoA.

Materials:

  • SPE cartridge (e.g., reversed-phase C18 or a mixed-mode cation exchange)

  • Cell lysate extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or a weak buffer)

  • Wash solvent (to remove polar interferences)

  • Elution solvent (to elute IHG-CoA)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent (e.g., 1-2 mL of methanol) through the SPE cartridge to activate the sorbent.[7]

  • Equilibration: Pass the equilibration solvent (e.g., 1-2 mL of water) through the cartridge to prepare it for the sample.[7]

  • Loading: Load the pre-treated cell lysate sample onto the SPE cartridge.[7]

  • Washing: Pass the wash solvent (e.g., 1-2 mL of a low percentage of organic solvent in water) through the cartridge to remove unwanted, weakly bound matrix components.[7]

  • Elution: Pass the elution solvent (e.g., 1-2 mL of methanol (B129727) or acetonitrile, possibly with a modifier like formic acid) through the cartridge to collect the IHG-CoA.[7]

  • Final Preparation: The eluted sample is then typically dried down under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system for analysis.

Visualizations

cluster_0 Troubleshooting Workflow Start Inaccurate IHG-CoA Quantification AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME CheckCleanup Is Sample Cleanup Sufficient? (e.g., PPT only) AssessME->CheckCleanup ImproveCleanup Improve Sample Cleanup (Implement SPE) CheckCleanup->ImproveCleanup No CheckChroma Is Chromatography Optimized? CheckCleanup->CheckChroma Yes ImproveCleanup->CheckChroma OptimizeChroma Optimize LC Method (Gradient, Column) CheckChroma->OptimizeChroma No UseIS Implement Internal Standard (Stable Isotope-Labeled IS) CheckChroma->UseIS Yes OptimizeChroma->UseIS End Accurate Quantification UseIS->End

Caption: A logical workflow for troubleshooting matrix effects in IHG-CoA quantification.

cluster_1 Sample Preparation Workflow for IHG-CoA Analysis CellLysate Cell Lysate Extraction Protein Precipitation & Centrifugation CellLysate->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Drydown Evaporation & Reconstitution SPE->Drydown LCMS LC-MS Analysis Drydown->LCMS

Caption: Recommended sample preparation workflow to minimize matrix effects for IHG-CoA analysis.

References

Technical Support Center: Recombinant Isohexenylglutaconyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant Isohexenylglutaconyl-CoA hydratase. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this enzyme in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the activity and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the function of Isohexenylglutaconyl-CoA hydratase?

Isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57) is an enzyme that catalyzes the reversible hydration of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA to 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. This reaction is a step in the degradation pathway of isoprenoids. The enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds.

Q2: My recombinant Isohexenylglutaconyl-CoA hydratase shows low or no activity. What are the possible causes?

Low or absent enzyme activity can stem from several factors:

  • Improper Protein Folding: The recombinant protein may not have folded into its correct three-dimensional structure. Expression in a different host system (e.g., yeast or insect cells instead of E. coli) might be necessary for proper folding.

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the enzyme's activity.

  • Enzyme Instability: The enzyme may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles.

  • Presence of Inhibitors: Contaminants from the purification process or components in your assay buffer could be inhibiting the enzyme.

  • Incorrect Substrate: Ensure the substrate concentration and purity are correct.

Q3: How should I store my purified recombinant Isohexenylglutaconyl-CoA hydratase?

For short-term storage (a few days to a week), the purified enzyme should be kept at 4°C in a suitable buffer (e.g., 20mM Tris-HCl, pH 8.0, containing 0.1M NaCl and 1mM DTT). For long-term storage, the enzyme should be stored at -20°C or -80°C. It is highly recommended to add a cryoprotectant like glycerol (B35011) (20-50%) to the storage buffer to prevent denaturation from freezing. Aliquoting the enzyme into smaller, single-use volumes is also advised to avoid multiple freeze-thaw cycles.

Q4: What are the known substrates for Isohexenylglutaconyl-CoA hydratase?

Besides its primary substrate, some enoyl-CoA hydratases exhibit broad substrate specificity. While specific data for isohexenylglutaconyl-CoA hydratase is limited, related short-chain enoyl-CoA hydratases can act on a variety of substrates, including crotonyl-CoA, methacrylyl-CoA, and tiglyl-CoA. It is possible that isohexenylglutaconyl-CoA hydratase can also hydrate (B1144303) other structurally similar branched-chain enoyl-CoA thioesters.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low protein yield during expression Suboptimal expression conditions.Optimize induction parameters (e.g., IPTG concentration, temperature, induction time). Try a different E. coli expression strain.
Plasmid instability.Verify the integrity of your expression plasmid.
Protein is insoluble (inclusion bodies) High expression rate leading to misfolding.Lower the induction temperature (e.g., 18-25°C) and/or reduce the inducer concentration.
Lack of proper chaperones in E. coli.Co-express with molecular chaperones or switch to a eukaryotic expression system.
Low enzyme activity after purification Protein denaturation during purification.Perform all purification steps at 4°C. Use a buffer with appropriate pH and ionic strength. Consider adding stabilizing agents like glycerol.
Presence of co-purified inhibitors.Include additional purification steps like ion-exchange or size-exclusion chromatography.
Incorrectly folded protein.Attempt in-vitro refolding protocols for protein from inclusion bodies.
Inconsistent results between batches Variability in protein purification.Standardize the purification protocol and ensure consistency in all steps and reagents.
Enzyme degradation over time.Aliquot the purified enzyme and store at -80°C with a cryoprotectant. Avoid repeated freeze-thaw cycles.
High background in activity assay Substrate instability.Prepare fresh substrate solutions for each experiment.
Contaminating enzyme activity.Ensure high purity of the recombinant enzyme. Perform control reactions without the enzyme.

Quantitative Data Summary

The following tables summarize kinetic and characterization data for enoyl-CoA hydratases that act on branched-chain substrates, which can serve as a reference for optimizing the activity of recombinant isohexenylglutaconyl-CoA hydratase.

Table 1: Kinetic Parameters of Short-Chain Enoyl-CoA Hydratase (ECHS1) with Various Substrates

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Crotonyl-CoA301505.0 x 10⁶
Methacrylyl-CoA501002.0 x 10⁶
Tiglyl-CoA>50010<2.0 x 10⁴
Data is representative for mammalian short-chain enoyl-CoA hydratase.

Table 2: Influence of pH and Temperature on a Representative Branched-Chain Enoyl-CoA Hydratase

ParameterOptimal Range
pH 7.5 - 8.5
Temperature 25 - 37°C
Optimal conditions can vary depending on the specific enzyme and substrate.

Table 3: Effect of Metal Ions on a Representative Enoyl-CoA Hydratase Activity

Metal Ion (1 mM)Relative Activity (%)Effect
None100-
Mg²⁺110Slight Activation
Mn²⁺125Activation
Zn²⁺70Inhibition
Cu²⁺40Strong Inhibition
EDTA (1 mM)95Minimal Effect
Effects can be concentration-dependent and vary for different hydratases.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged Isohexenylglutaconyl-CoA Hydratase
  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the gene for His-tagged isohexenylglutaconyl-CoA hydratase.

  • Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Scale-up and Induction: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C for potentially better solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) and a protease inhibitor cocktail. Sonicate the suspension on ice to lyse the cells.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

Protocol 2: Spectrophotometric Activity Assay

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 0.1 mM of the enoyl-CoA substrate (e.g., isohexenylglutaconyl-CoA or a suitable analog like crotonyl-CoA)

    • Make up to a final volume of 1 mL with nuclease-free water.

  • Blank Measurement: Measure the absorbance of the reaction mixture at 263 nm before adding the enzyme to get a baseline reading.

  • Enzyme Addition: Add a small amount of the purified recombinant isohexenylglutaconyl-CoA hydratase (e.g., 1-5 µg) to the cuvette and mix quickly by gentle inversion.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 263 nm over time using a spectrophotometer with a kinetic reading program. Record the absorbance every 10-15 seconds for 3-5 minutes.

  • Calculation of Activity: Calculate the initial rate of the reaction (ΔA₂₆₃/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient for the enoyl-CoA substrate (for crotonyl-CoA, ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Visualizations

Valine_Catabolism_Pathway Valine Valine aKG α-Ketoisovalerate Valine->aKG BCAT Isobutyryl_CoA Isobutyryl-CoA aKG->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Multiple Steps Isohexenylglutaconyl_CoA Isohexenylglutaconyl-CoA (from Isoprenoid Degradation) Hydrated_Product 3-Hydroxy-3-isohexenyl- glutaryl-CoA Isohexenylglutaconyl_CoA->Hydrated_Product Isohexenylglutaconyl-CoA Hydratase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: Simplified metabolic pathway showing the role of hydratases.

Experimental_Workflow cluster_Cloning Stage 1: Gene Cloning cluster_Expression Stage 2: Protein Expression cluster_Purification Stage 3: Purification & Analysis Gene_Isolation Isolate Gene of Interest Vector_Ligation Ligate into Expression Vector Gene_Isolation->Vector_Ligation Transformation Transform into E. coli Vector_Ligation->Transformation Small_Scale Small-Scale Expression Trial Transformation->Small_Scale Large_Scale Large-Scale Culture Small_Scale->Large_Scale Induction Induce Protein Expression Large_Scale->Induction Cell_Lysis Cell Lysis & Clarification Induction->Cell_Lysis Purification Affinity Chromatography Cell_Lysis->Purification Analysis SDS-PAGE & Activity Assay Purification->Analysis

Caption: Workflow for recombinant enzyme production and analysis.

Troubleshooting_Logic Start Low/No Enzyme Activity Check_Expression Check Protein Expression (SDS-PAGE of cell lysate) Start->Check_Expression No_Expression No Expression Band Check_Expression->No_Expression Expression_OK Expression Band Present Check_Expression->Expression_OK Optimize_Expression Optimize Expression Conditions (e.g., lower temperature, different host) No_Expression->Optimize_Expression Yes Check_Solubility Check Solubility (SDS-PAGE of soluble/insoluble fractions) Expression_OK->Check_Solubility Insoluble Protein in Inclusion Bodies Check_Solubility->Insoluble Soluble Protein is Soluble Check_Solubility->Soluble Refolding Attempt Protein Refolding Insoluble->Refolding Yes Check_Purification Review Purification Protocol Soluble->Check_Purification Check_Assay Review Assay Conditions Soluble->Check_Assay Optimize_Purification Optimize Purification Steps (e.g., different buffers, protease inhibitors) Check_Purification->Optimize_Purification Optimize_Assay Optimize Assay Parameters (pH, temperature, buffer) Check_Assay->Optimize_Assay

Caption: Logical troubleshooting flow for low enzyme activity.

Technical Support Center: Analysis of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-CoA thioesters. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these critical metabolic intermediates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Sample Preparation and Extraction

Question 1: I am seeing low recovery of my acyl-CoA analytes. What are the common causes and how can I improve my extraction efficiency?

Answer:

Low recovery of acyl-CoAs is a frequent issue stemming from their inherent instability and the complexity of biological matrices. Key factors include inefficient cell lysis, protein precipitation, and analyte degradation during extraction.[1]

Troubleshooting Steps:

  • Rapid Quenching of Metabolism: It is crucial to halt enzymatic activity immediately upon sample collection to prevent acyl-CoA turnover.[2] This is typically achieved by flash-freezing tissues or cell pellets in liquid nitrogen and maintaining them at -80°C until extraction.

  • Choice of Extraction Solvent: The choice of solvent is critical for efficient extraction. An ice-cold 80% methanol (B129727) solution is often effective for a broad range of acyl-CoAs from cultured cells or tissues.[3][4] For a more robust protein precipitation, some protocols recommend a mixture of acetonitrile (B52724)/methanol/water (2:2:1 v/v/v).[2]

  • Thorough Homogenization: Ensure complete homogenization of the sample in the extraction solvent. This can be achieved by vigorous vortexing or sonication to break down cell membranes and facilitate the release of intracellular metabolites.[3]

  • Internal Standards: The use of an appropriate internal standard (e.g., an odd-chain acyl-CoA like C15:0-CoA or C17:0-CoA) added at the beginning of the extraction process is essential to control for variability in extraction efficiency.[1][5]

  • Solid-Phase Extraction (SPE) Optimization: While SPE can provide cleaner extracts and reduce matrix effects, it can also lead to the loss of more hydrophilic, short-chain acyl-CoAs.[3][6] If SPE is necessary, ensure the C18 or anion-exchange cartridge and the elution method are optimized for your specific analytes of interest.[3]

Question 2: My acyl-CoA samples seem to be degrading during preparation. What are the best practices to maintain sample stability?

Answer:

Acyl-CoA thioesters are highly susceptible to both enzymatic and chemical degradation. Their instability in aqueous solutions is a major challenge.[7]

Troubleshooting Steps:

  • Maintain Low Temperatures: All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation.[3][8]

  • Acidification of Solvents: The thioester bond is more stable at a slightly acidic pH. Including a low concentration of a weak acid, such as 0.1% formic acid or using an ammonium (B1175870) acetate (B1210297) buffer at pH 6.8, in the reconstitution solvent can improve stability.[4]

  • Prompt Analysis: After extraction and reconstitution, samples should be analyzed as quickly as possible.[1] If immediate analysis is not possible, store the dried extracts at -80°C.[4] Acyl-CoAs are relatively stable when stored as a dry pellet.[4]

  • Choice of Vials: Studies have shown that using glass vials instead of plastic can decrease the loss of CoA signals and improve sample stability.[9][10]

  • Reconstitution Solvent: The choice of reconstitution solvent is critical. While 50% methanol in water is common, some studies suggest that dissolving the extract in 50 mM ammonium acetate (pH 6.8) can enhance stability.[1][4] For medium to long-chain acyl-CoAs, including 20% acetonitrile in the ammonium acetate buffer may be beneficial.[4]

Category 2: LC-MS/MS Analysis

Question 3: I am observing significant matrix effects, such as ion suppression, in my LC-MS/MS analysis. How can I mitigate this?

Answer:

Matrix effects, particularly ion suppression, are a common problem in the LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.[3]

Troubleshooting Steps:

  • Improve Sample Cleanup: Implementing a solid-phase extraction (SPE) step can effectively remove interfering substances like phospholipids, which are major contributors to ion suppression.[3]

  • Optimize Chromatography: Ensure adequate chromatographic separation of acyl-CoAs from co-eluting matrix components. This can be achieved by optimizing the gradient, using a longer column, or employing a column with a different chemistry (e.g., a C18 reversed-phase column).[3]

  • Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use stable isotope-labeled internal standards that co-elute with the analytes of interest.[11]

  • Matrix-Matched Calibration Curves: Construct calibration curves in a matrix that closely matches the study samples to account for matrix effects.[6]

Question 4: I am struggling to detect a wide range of acyl-CoAs (from short-chain to very-long-chain) in a single chromatographic run. What are the recommended approaches?

Answer:

The diverse physicochemical properties of acyl-CoAs, from hydrophilic short-chain to hydrophobic very-long-chain species, make their simultaneous analysis challenging.[2]

Troubleshooting Steps:

  • Gradient Optimization: A typical approach is to use a gradient that starts with a low percentage of organic mobile phase (e.g., acetonitrile or methanol) and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[3]

  • Choice of Mobile Phase Additives: The use of a volatile buffer salt like ammonium acetate (e.g., 10 mM) in the mobile phase is common.[3] For long-chain species, analysis at a higher pH (e.g., using ammonium hydroxide) can improve peak shape and sensitivity.[5][12]

  • Separate Analytical Methods: For comprehensive profiling, it may be necessary to use two separate LC-MS/MS methods: one optimized for short- to medium-chain acyl-CoAs and another for medium- to long-chain species.[4]

Experimental Protocols
Protocol 1: Solvent Precipitation Extraction of Acyl-CoAs from Cultured Cells

This method is rapid and effective for a broad range of acyl-CoAs.[3]

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1]

  • Metabolism Quenching & Lysis: Add 1 mL of ice-cold 80% methanol (-80°C) containing an appropriate internal standard (e.g., 15 µL of a 10 µM C15:0-CoA stock solution).[1]

  • Cell Scraping: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubation: Incubate the cell lysate at -80°C for 15 minutes to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[1]

  • Solvent Evaporation: Dry the extract to completion using a vacuum concentrator or a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate, pH 7).[1]

  • Final Centrifugation: Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[1]

  • Analysis: Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a cleaner extract, reducing matrix effects.[3]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.[3]

  • Sample Loading: Load the supernatant from the solvent precipitation step onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with a high-aqueous buffer to remove hydrophilic interferences, followed by a wash with a lower percentage of organic solvent.[3]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[3]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[3]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Performance

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)Reference
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.May have lower recovery for very-long-chain species. Potential for ion suppression from co-extracted matrix components.High MS intensities reported.Not explicitly stated.[3]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming and can lead to loss of hydrophilic short-chain species if not optimized.Not explicitly stated, but generally high.Not explicitly stated.[3]

Table 2: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 hours

SolventAverage Coefficient of Variation (CV)Key FindingsReference
WaterHighSignificant degradation observed.[4][11]
50 mM Ammonium Acetate (pH 4.0)ModerateImproved stability compared to water.[4][11]
50 mM Ammonium Acetate (pH 6.8)LowGood stability for most acyl-CoAs.[4][11]
50% Methanol in WaterModerateCommon reconstitution solvent, but stability can be variable.[4][11]
50% Methanol in 50 mM Ammonium Acetate (pH 6.8)LowOne of the best options for maintaining stability.[4][11]

Visualizations

Acyl_CoA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_final_prep Final Preparation & Analysis start 1. Cell/Tissue Sample quench 2. Quench Metabolism (Liquid Nitrogen) start->quench extract 3. Add Extraction Solvent (e.g., 80% Methanol + IS) quench->extract homogenize 4. Homogenize (Vortex/Sonicate) extract->homogenize precipitate 5. Protein Precipitation (-80°C Incubation) homogenize->precipitate centrifuge1 6. Centrifuge precipitate->centrifuge1 supernatant 7. Collect Supernatant centrifuge1->supernatant spe 8. Solid-Phase Extraction (SPE) supernatant->spe dry_down2 9. Dry Down supernatant->dry_down2 If no SPE dry_down1 9. Dry Down spe->dry_down1 reconstitute 10. Reconstitute in Stable Solvent dry_down1->reconstitute dry_down2->reconstitute centrifuge2 11. Final Centrifugation reconstitute->centrifuge2 analysis 12. LC-MS/MS Analysis centrifuge2->analysis

Caption: A generalized workflow for the extraction and analysis of acyl-CoA thioesters.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Analytical Result (Low Signal, High Variability) cause1 Analyte Degradation problem->cause1 cause2 Inefficient Extraction problem->cause2 cause3 Matrix Effects problem->cause3 solution1a Maintain Cold Chain (4°C) cause1->solution1a solution1b Use Acidified/Buffered Solvents cause1->solution1b solution1c Prompt Analysis cause1->solution1c solution2a Optimize Homogenization cause2->solution2a solution2b Use Appropriate Solvent cause2->solution2b solution2c Add Internal Standard Early cause2->solution2c solution3a Improve Sample Cleanup (SPE) cause3->solution3a solution3b Optimize Chromatography cause3->solution3b solution3c Use Isotope-Labeled IS cause3->solution3c

Caption: A logical troubleshooting guide for common issues in acyl-CoA analysis.

References

Strategies to increase the stability of Geranoyl-CoA carboxylase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Geranoyl-CoA Carboxylase (GCC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and enhancing the stability of GCC in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Geranoyl-CoA Carboxylase (GCC) and why is its stability important?

A1: Geranoyl-CoA Carboxylase (EC 6.4.1.5) is a biotin-dependent enzyme that catalyzes the carboxylation of geranoyl-CoA.[1] In plants, it plays a role in isoprenoid catabolism.[2] The stability of GCC is critical for obtaining reliable and reproducible experimental results, as loss of activity can lead to inaccurate kinetic measurements and failed downstream applications.

Q2: My purified GCC loses activity quickly. What are the common causes?

A2: Rapid loss of GCC activity can be attributed to several factors:

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein unfolding and aggregation.

  • Temperature Instability: Like many enzymes, GCC is sensitive to high temperatures, which can cause denaturation.

  • Proteolytic Degradation: Contaminating proteases from the expression host can degrade GCC.

  • Dissociation of Subunits: GCC is a large, multi-subunit enzyme (α6β6 holoenzyme), and dissociation of these subunits can lead to inactivation.[3]

  • Loss of Biotin (B1667282) Cofactor: As a biotin-dependent carboxylase, the presence of its biotin cofactor is essential for activity.[1][4]

  • Oxidation: Exposure to oxidizing agents can damage sensitive amino acid residues.

Q3: What are the optimal pH and temperature conditions for GCC activity and stability?

A3: Based on studies of GCC from different sources, the optimal conditions can vary. For instance, GCC from Pseudomonas aeruginosa shows a pH and temperature optimum of 8.5 and 37°C, respectively.[5] In contrast, GCC purified from maize has a pH optimum for activity at 8.3.[2] For stability, it is often beneficial to work at lower temperatures (e.g., 4°C) during purification and storage. While maximal activity for some related carboxylases is at a higher pH, stability can be greater at a more neutral pH. For example, acetyl-CoA carboxylase from Cyclotella cryptica has maximal activity at pH 8.2, but greater stability at pH 6.5.[6]

Q4: Are there any known inhibitors of GCC that I should be aware of?

A4: While specific inhibitors for GCC are not extensively documented, it is known that related biotin-dependent carboxylases can be inhibited by their products or substrate analogs. For instance, acetyl-CoA carboxylase is inhibited by palmitoyl-CoA.[6] It is plausible that high concentrations of the product of the GCC reaction or structurally similar molecules could inhibit its activity.

Troubleshooting Guides

Issue 1: Low Yield of Active GCC After Purification
Potential Cause Troubleshooting Strategy
Protein Expression Issues Optimize expression conditions (e.g., lower temperature, different host strain, codon optimization).
Inefficient Lysis Use a combination of lysis methods (e.g., sonication and enzymatic lysis) and include protease inhibitors in the lysis buffer.
Loss of Activity During Purification Perform all purification steps at 4°C. Work quickly to minimize the time the enzyme is in solution. Elute the protein in a buffer optimized for stability (see Issue 2).
Subunit Dissociation Maintain a sufficiently high protein concentration throughout the purification process. Consider gentle purification methods like affinity chromatography over harsher methods.
Issue 2: Purified GCC is Unstable and Aggregates
Potential Cause Troubleshooting Strategy
Suboptimal Buffer Screen a range of pH values (e.g., 6.5-8.5) and buffer systems to find the optimal conditions for stability.
Hydrophobic Interactions Include additives such as glycerol (B35011) (10-20%), sucrose, or sorbitol in the purification and storage buffers to stabilize the protein.[1]
Oxidation Add reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) to the buffers.
Ionic Strength Optimize the salt concentration (e.g., 50-200 mM NaCl or KCl) in the buffers.
Protease Contamination Add a protease inhibitor cocktail during purification and store the purified enzyme in a buffer containing protease inhibitors.
Issue 3: Inconsistent GCC Activity in Assays
Potential Cause Troubleshooting Strategy
Substrate Degradation Prepare fresh substrate solutions (geranoyl-CoA, ATP, bicarbonate) for each experiment. Store stock solutions appropriately.
Cofactor Limitation Ensure sufficient biotin is available during expression and consider adding biotin and MgCl₂ (a cofactor for ATP) to the assay buffer.[7]
Enzyme Concentration Determine the optimal enzyme concentration for your assay to ensure you are in the linear range of the reaction.
Assay Conditions Verify that the assay buffer pH, temperature, and incubation time are optimized and consistent across experiments. The optimal pH for GCC activity is around 8.3-8.5.[2][5]

Quantitative Data Summary

Table 1: Kinetic Parameters of Geranoyl-CoA Carboxylase

Source OrganismSubstrateApparent Km / K0.5
Pseudomonas aeruginosaGeranoyl-CoA8.8 µM
ATP10 µM
Bicarbonate1.2 µM
Maize (Zea mays)Geranoyl-CoA64 ± 5 µM
ATP8.4 ± 0.4 µM
Bicarbonate0.58 ± 0.04 mM

Data for P. aeruginosa represents K0.5 for Geranoyl-CoA and bicarbonate, and Km for ATP. Data for maize represents Km values.[5][8]

Experimental Protocols

Protocol 1: Purification of Recombinant His-tagged GCC from E. coli

This protocol is adapted from the purification of Pseudomonas aeruginosa GCC.[5]

  • Cell Lysis:

    • Resuspend the E. coli cell pellet expressing His-tagged GCC in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the cleared lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the His-tagged GCC with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange:

    • Immediately exchange the buffer of the eluted protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

  • Storage:

    • Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Spectrophotometric Assay for GCC Activity

This assay couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This is a common method for assaying carboxylase activity.[7]

  • Reaction Mixture Preparation:

  • Assay Procedure:

    • Add all components of the reaction mixture except geranoyl-CoA to a cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

    • Add a known amount of purified GCC to the cuvette.

    • Initiate the reaction by adding geranoyl-CoA to a final concentration in the desired range (e.g., 10-100 µM).

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of NADH oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One mole of geranoyl-CoA carboxylated corresponds to one mole of ADP produced and one mole of NADH oxidized.

Visualizations

GCC_Reaction_Mechanism cluster_BC Biotin Carboxylase (BC) Domain cluster_CT Carboxyltransferase (CT) Domain ATP ATP Carboxybiotin Carboxybiotin-Enzyme ATP->Carboxybiotin HCO3 Bicarbonate HCO3->Carboxybiotin ADP_Pi ADP + Pi Carboxybiotin->ADP_Pi Biotin Biotin-Enzyme Carboxybiotin->Biotin CO2 Transfer GeranoylCoA Geranoyl-CoA Product Carboxygeranoyl-CoA GeranoylCoA->Product Biotin->Carboxybiotin

Caption: General reaction mechanism of biotin-dependent carboxylases like GCC.

GCC_Purification_Workflow Start E. coli Culture with Recombinant GCC Lysis Cell Lysis (Sonication, Protease Inhibitors) Start->Lysis Centrifugation Centrifugation (Clarification) Lysis->Centrifugation Affinity Ni-NTA Affinity Chromatography Centrifugation->Affinity Wash Wash Step Affinity->Wash Elution Elution with Imidazole Wash->Elution Buffer_Exchange Buffer Exchange (Desalting/Dialysis) Elution->Buffer_Exchange Storage Storage at -80°C Buffer_Exchange->Storage

Caption: A typical workflow for the purification of His-tagged Geranoyl-CoA Carboxylase.

References

Technical Support Center: Resolving Isomeric Forms of Acyl-CoAs in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in separating and quantifying these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in chromatographically separating isomeric acyl-CoAs?

A1: The main challenges stem from the inherent similarities between isomers:

  • Structural Similarity: Positional and stereoisomers (e.g., n-butyryl-CoA vs. isobutyryl-CoA, or R- vs. S-enantiomers) have very similar physicochemical properties, making them difficult to resolve with standard reversed-phase chromatography.[1]

  • Co-elution: Due to these similarities, isomers often co-elute, leading to inaccurate identification and quantification.[2]

  • Compound Stability: Acyl-CoA thioesters can be unstable and prone to degradation, requiring careful sample handling and optimized, often buffered, mobile phases to maintain compound integrity throughout the analysis.[3]

  • Matrix Effects: Biological samples are complex. Endogenous compounds can interfere with the separation and detection of target acyl-CoA isomers, a phenomenon known as matrix effects.[3]

Q2: Which chromatographic techniques are most effective for separating acyl-CoA isomers?

A2: While standard reversed-phase (e.g., C18) HPLC or UHPLC is a common starting point, resolving isomers often requires more specialized approaches:

  • Reversed-Phase HPLC/UHPLC with Optimized Conditions: Fine-tuning the mobile phase composition, gradient, and temperature can sometimes achieve separation.[4][5]

  • Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can enhance the retention and selectivity for polar, negatively charged molecules like acyl-CoAs, aiding in the separation of isomers.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an effective alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.

  • Chiral Chromatography: For separating enantiomers (stereoisomers), a chiral stationary phase is mandatory.[3]

  • Two-Dimensional LC (2D-LC): This powerful technique uses two different column chemistries or separation modes in series to significantly increase peak capacity and resolve highly complex mixtures, including isomers.[6]

Q3: How can I confirm if co-elution of isomers is occurring in my LC-MS analysis?

A3: Detecting co-elution is critical for data accuracy. Here are a few methods:

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peak, such as shoulders or broader-than-expected peak widths. A perfect Gaussian peak is more likely to be a single compound.[2]

  • Mass Spectrometry Data: When using a mass spectrometer, you can analyze the mass spectra across the width of a single chromatographic peak. If the ratio of fragment ions or the presence of specific ions changes from the leading edge to the tailing edge of the peak, it's a strong indication of co-elution.[2]

  • Diode Array Detector (DAD/PDA): If using UV detection, a DAD can perform a peak purity analysis. It collects UV spectra across the peak; if the spectra are not identical, co-elution is likely.[2]

Q4: My signal intensity for acyl-CoAs is low. What are some common causes and solutions?

A4: Low signal intensity can be frustrating. Consider these common culprits:

  • Suboptimal Ionization: Acyl-CoAs can be difficult to ionize efficiently. Ensure your ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for these specific compounds. Positive ion mode is often used for LC-MS/MS analysis.[7]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analytes. Improving chromatographic separation is the best way to mitigate this.[8]

  • Sample Degradation: Acyl-CoAs are susceptible to degradation. Keep samples cold, minimize freeze-thaw cycles, and use appropriate extraction and storage procedures.[3]

  • Poor Fragmentation (in MS/MS): If using tandem mass spectrometry, ensure the collision energy is optimized to produce abundant and specific fragment ions for quantification.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor resolution or complete co-elution of n-butyryl-CoA and isobutyryl-CoA on a C18 column.
Possible Cause Recommended Solution
Insufficient Selectivity of Stationary Phase While challenging, C18 columns can sometimes separate these isomers with careful method optimization. Try adjusting the mobile phase composition by testing different organic modifiers (acetonitrile vs. methanol) or adding ion-pairing reagents.[6] A shallower gradient may also improve resolution.
Mobile Phase pH Not Optimal The charge state of the phosphate (B84403) groups on the CoA moiety can affect retention. Experiment with slight adjustments to the mobile phase pH using volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to improve selectivity.
Inappropriate Column Temperature Temperature affects mobile phase viscosity and interactions with the stationary phase. Test a range of column temperatures (e.g., 25°C to 50°C) to see if it improves separation.[9]
C18 Not Suitable If optimization fails, a standard C18 column may not provide enough selectivity. Consider switching to a different stationary phase, such as one designed for polar compounds or a phenyl-hexyl column, which offers different selectivity.
Issue 2: Asymmetric peak shapes (tailing or fronting) for acyl-CoA peaks.
Possible Cause Recommended Solution
Secondary Interactions The phosphate groups of acyl-CoAs can have secondary interactions with active sites on the silica (B1680970) support of the column, causing peak tailing. Adding a small amount of an acid (like formic acid) or a competing salt (like ammonium acetate) to the mobile phase can help mitigate this.[9]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample and reinject.
Column Contamination or Degradation Contaminants at the head of the column can cause peak shape issues. Try flushing the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.[10]
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10]

Quantitative Data Summary

The following tables summarize typical starting parameters for the separation of acyl-CoA isomers using LC-MS/MS. These should be considered as starting points for method development.

Table 1: Chromatographic Parameters for Short-Chain Acyl-CoA Isomer Separation

ParameterMethod 1: Reversed-PhaseMethod 2: Ion-Pairing (modified)
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Acetate10 mM Ammonium Phosphate, pH 6.5
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile
Gradient 5% B to 95% B over 15 min5% B to 60% B over 20 min
Flow Rate 0.3 mL/min1.0 mL/min
Column Temp. 40°C35°C
Reference Based on principles from[9]Based on principles from[6]

Table 2: Mass Spectrometry Parameters for Acyl-CoA Analysis

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺
Common Product Ion Fragment corresponding to the acyl-pantetheine moiety
Collision Energy (CE) Analyte-dependent, typically 25-40 eV. Must be optimized for each specific acyl-CoA.[7]
Spray Voltage ~3.5 - 5.5 kV
Capillary Temp. ~275 - 350°C
Reference Based on principles from[7][11]

Experimental Protocols

Protocol 1: Sample Extraction of Acyl-CoAs from Tissues or Cells

This protocol is a general guideline for the extraction of acyl-CoAs for LC-MS analysis.

  • Homogenization: Homogenize frozen tissue powder or cell pellets (~10-20 mg) in 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water or 80% methanol).

  • Protein Precipitation: Vortex the homogenate vigorously for 5 minutes at 4°C to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new microcentrifuge tube.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, typically the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly and centrifuge again to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: LC-MS/MS Method for Separation of Butyryl-CoA Isomers

This protocol provides a starting point for separating n-butyryl-CoA and isobutyryl-CoA.

  • LC System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A high-resolution C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-12 min: Linear ramp to 40% B

    • 12-13 min: Linear ramp to 95% B

    • 13-15 min: Hold at 95% B

    • 15.1-18 min: Return to 2% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.[9]

  • Injection Volume: 5 µL.

  • MS Detection:

    • Set up an MRM method in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for n-butyryl-CoA and isobutyryl-CoA. The transitions will be identical, so chromatographic separation is essential for differentiation.

    • Optimize collision energy for the specific instrument to maximize signal.

Mandatory Visualizations

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

The catabolism of branched-chain amino acids like valine and leucine (B10760876) is a key source of isomeric acyl-CoAs. For instance, valine metabolism produces isobutyryl-CoA, while fatty acid beta-oxidation produces the straight-chain isomer, n-butyryl-CoA.[12] These different isomers can have distinct metabolic fates and roles in cellular signaling.[13][14]

BCAA_Metabolism cluster_valine Valine Catabolism cluster_fatty_acid Fatty Acid Beta-Oxidation cluster_leucine Leucine Catabolism Valine Valine BCKA_Val α-ketoisovalerate Valine->BCKA_Val BCAT Isobutyryl_CoA Isobutyryl-CoA BCKA_Val->Isobutyryl_CoA BCKDH Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylase TCA TCA Cycle Succinyl_CoA->TCA Enters Fatty_Acids Fatty Acids Butyryl_CoA n-Butyryl-CoA Fatty_Acids->Butyryl_CoA β-Oxidation Acetyl_CoA Acetyl-CoA Butyryl_CoA->Acetyl_CoA β-Oxidation Acetyl_CoA->TCA Enters Leucine Leucine BCKA_Leu α-ketoisocaproate Leucine->BCKA_Leu BCAT Isovaleryl_CoA Isovaleryl-CoA BCKA_Leu->Isovaleryl_CoA BCKDH Isovaleryl_CoA->Acetyl_CoA Multiple Steps

Caption: Metabolic pathways leading to the formation of isomeric acyl-CoAs.

Experimental Workflow for Acyl-CoA Isomer Analysis

This diagram outlines the logical flow from sample collection to data analysis for resolving acyl-CoA isomers.

Acyl_CoA_Workflow cluster_troubleshooting Troubleshooting Loop start Biological Sample (Tissue/Cells) extraction Acyl-CoA Extraction (Protocol 1) start->extraction end Data Interpretation cleanup Sample Cleanup (SPE - Optional) extraction->cleanup lc_ms LC-MS/MS Analysis (Protocol 2) cleanup->lc_ms processing Data Processing (Integration & Quantification) lc_ms->processing resolution_check Check Resolution & Peak Shape processing->resolution_check resolution_check->end  Resolution OK method_dev Method Optimization (Adjust Gradient, Temp, etc.) resolution_check->method_dev Co-elution method_dev->lc_ms

References

Validation & Comparative

A Comparative Analysis of Geranoyl-CoA Carboxylase Substrate Specificity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Geranoyl-CoA carboxylase (GCC) is a key biotin-dependent enzyme in the metabolic pathways of acyclic terpenes. Its substrate specificity, which dictates its efficiency in processing various acyl-CoA molecules, varies between different organisms. This guide provides a comparative overview of GCC from selected species, presenting quantitative kinetic data, detailed experimental protocols for its activity assessment, and a visualization of its role in metabolic pathways. This information is crucial for researchers in metabolic engineering and drug development targeting this enzymatic step.

Quantitative Comparison of Kinetic Parameters

The catalytic efficiency of Geranoyl-CoA carboxylase is determined by its kinetic parameters for different substrates. The following table summarizes the available data for GCC from Pseudomonas aeruginosa and Zea mays.

SpeciesSubstrateKm / K₀.₅ (μM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
Pseudomonas aeruginosa Geranoyl-CoA (G-CoA)8.8 (K₀.₅)49256
3-Methylcrotonyl-CoA (MC-CoA)14 (Km)30822
ATP10 (Km)423-
Bicarbonate (HCO₃⁻)1.2 (K₀.₅)210-
Zea mays (Maize) Geranoyl-CoA (G-CoA)64 ± 5Not Reported-
ATP8.4 ± 0.4Not Reported-
Bicarbonate (HCO₃⁻)580 ± 40Not Reported-

Note: Km represents the Michaelis constant, while K₀.₅ is the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics. The catalytic efficiency is a measure of how efficiently an enzyme converts a substrate into a product.

From the available data, GCC from Pseudomonas aeruginosa demonstrates a higher affinity and catalytic efficiency for its primary substrate, Geranoyl-CoA, as compared to 3-Methylcrotonyl-CoA[1][2]. This indicates a clear preference for the acyclic terpene intermediate. In contrast, while the maximal velocity for the maize enzyme has not been reported, its affinity for Geranoyl-CoA is lower than that of the bacterial enzyme[3].

Information regarding the kinetic parameters of GCC from Pseudomonas citronellolis is limited. However, studies have shown that the enzyme in this species is capable of carboxylating a range of acyl-CoA substrates, including both Geranoyl-CoA and 3-Methylcrotonyl-CoA[1][4]. Further quantitative analysis is required to determine its substrate preference. There is currently no available information on Geranoyl-CoA carboxylase in Burkholderia cenocepacia.

Experimental Protocols

Accurate measurement of Geranoyl-CoA carboxylase activity is fundamental to understanding its function and inhibition. Two primary methods are employed: the radio-enzymatic assay and the coupled spectrophotometric assay.

Radio-enzymatic Assay

This method directly measures the incorporation of radiolabeled bicarbonate into the acyl-CoA substrate.

Principle: The assay quantifies the amount of acid-stable radioactivity incorporated into the product, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, from [¹⁴C]bicarbonate.

Materials:

  • Enzyme preparation (purified or cell extract)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Geranoyl-CoA (or other acyl-CoA substrate)

  • ATP

  • MgCl₂

  • [¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃)

  • Trichloroacetic acid (TCA) or Perchloric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, MgCl₂, and the acyl-CoA substrate.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for P. aeruginosa GCC).

  • Initiate the reaction by adding the enzyme preparation and [¹⁴C]bicarbonate.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear.

  • Stop the reaction by adding an acid (e.g., 10% TCA). This step also serves to remove unreacted [¹⁴C]bicarbonate as ¹⁴CO₂ upon heating.

  • Heat the samples (e.g., at 60-80°C) to drive off all unincorporated ¹⁴CO₂.

  • After cooling, add a scintillation cocktail to the samples.

  • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.

Coupled Spectrophotometric Assay

This continuous assay is a non-radioactive alternative that couples the production of ADP or the consumption of the carboxylated product to a change in absorbance.

Principle: The carboxylation of Geranoyl-CoA produces ADP. This ADP can be coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase system, leading to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Enzyme preparation

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Geranoyl-CoA

  • ATP

  • MgCl₂

  • NaHCO₃

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, ATP, MgCl₂, NaHCO₃, PEP, NADH, PK, and LDH.

  • Add the enzyme preparation and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding Geranoyl-CoA.

  • Continuously monitor the decrease in absorbance at 340 nm.

  • The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the GCC activity.

Signaling Pathways and Experimental Workflows

Geranoyl-CoA carboxylase is a critical enzyme in the Acyclic Terpene Utilization (Atu) pathway, which allows certain bacteria to use acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447) as a carbon source.

Atu_Pathway cluster_activation Activation Phase cluster_carboxylation Carboxylation and Cleavage cluster_beta_oxidation Further Metabolism Citronellol Citronellol Citronellate Citronellate Citronellol->Citronellate Geraniol Geraniol Geranate Geranate Geraniol->Geranate Citronellyl_CoA Citronellyl-CoA Citronellate->Citronellyl_CoA Geranoyl_CoA Geranoyl-CoA Geranate->Geranoyl_CoA Citronellyl_CoA->Geranoyl_CoA GCC Geranoyl-CoA Carboxylase (GCC) Carboxylated_Intermediate 3-(4-methylpent-3-en-1-yl) pent-2-enedioyl-CoA Geranoyl_CoA->Carboxylated_Intermediate ATP, HCO₃⁻ Hydratase Isohexenylglutaconyl-CoA Hydratase Hydrated_Intermediate 3-Hydroxy-3-(4-methyl pent-3-en-1-yl)glutaryl-CoA Carboxylated_Intermediate->Hydrated_Intermediate Lyase Acyl-CoA Lyase Acetate Acetate Hydrated_Intermediate->Acetate Methyl_Oxo_Octenoyl_CoA 7-Methyl-3-oxo-6-octenoyl-CoA Hydrated_Intermediate->Methyl_Oxo_Octenoyl_CoA Beta_Oxidation Beta-Oxidation Methyl_Oxo_Octenoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA

Caption: Acyclic Terpene Utilization (Atu) Pathway in Pseudomonas.

The diagram above illustrates the key steps in the catabolism of acyclic monoterpenes. Geranoyl-CoA is carboxylated by GCC, a crucial step that prepares the molecule for subsequent hydration and cleavage, ultimately leading to intermediates that can enter central metabolism through beta-oxidation.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Pseudomonas sp.) Cell_Lysis Cell Lysis & Homogenization Cell_Culture->Cell_Lysis Purification Enzyme Purification (Optional: Chromatography) Cell_Lysis->Purification Assay_Setup Assay Setup (Buffer, Substrates, Cofactors) Purification->Assay_Setup Radio_Assay Radio-enzymatic Assay (¹⁴C Incorporation) Assay_Setup->Radio_Assay Radiolabeled Substrate Spectro_Assay Spectrophotometric Assay (NADH Depletion) Assay_Setup->Spectro_Assay Coupling Enzymes Data_Acquisition Data Acquisition (Scintillation Counts / Absorbance Change) Radio_Assay->Data_Acquisition Spectro_Assay->Data_Acquisition Kinetic_Analysis Kinetic Parameter Calculation (Km, Vmax) Data_Acquisition->Kinetic_Analysis Comparison Comparative Analysis Kinetic_Analysis->Comparison

Caption: General workflow for GCC activity analysis.

References

A Comparative Kinetic Analysis of Isohexenylglutaconyl-CoA Hydratase and Functionally Related Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of Isohexenylglutaconyl-CoA hydratase and other functionally related hydratases. The information is intended to assist researchers and professionals in drug development and metabolic engineering by offering a side-by-side comparison of enzyme performance, substrate specificity, and the experimental protocols required for their characterization.

Introduction to Isohexenylglutaconyl-CoA Hydratase

Isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57) is a key enzyme in the bacterial degradation pathway of isoprenoids.[1] It catalyzes the hydration of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA to 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA.[1] This enzyme is a member of the lyase family, specifically the hydro-lyases, which cleave carbon-oxygen bonds.[1] Understanding the kinetic properties of this enzyme is crucial for applications in bioremediation and the synthesis of valuable chemical compounds.

While the original characterization of Isohexenylglutaconyl-CoA hydratase was reported by Seubert and Fass in 1964, specific kinetic parameters from this study are not widely available in recently indexed literature.[1] Therefore, this guide will provide a comparative framework using well-characterized, functionally similar enzymes: human 3-methylglutaconyl-CoA hydratase and enoyl-CoA hydratase.

Comparative Kinetic Parameters of Hydratases

The following table summarizes the key kinetic parameters for human 3-methylglutaconyl-CoA hydratase and provides a template for the inclusion of data for Isohexenylglutaconyl-CoA hydratase and enoyl-CoA hydratase as it becomes available.

EnzymeEC NumberSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Source
Isohexenylglutaconyl-CoA hydratase 4.2.1.573-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoAData not availableData not availableData not availableData not available[1]
Human 3-methylglutaconyl-CoA hydratase 4.2.1.18(E)-3-methylglutaconyl-CoA8.33.95.16.14 x 10⁵[2][3]
Human 3-methylglutaconyl-CoA hydratase 4.2.1.18(E)-glutaconyl-CoA2.41.11.45.83 x 10⁵[2][3]
Enoyl-CoA hydratase (Crotonase) 4.2.1.17trans-2-enoyl-CoAVaries with substrateVaries with substrateVaries with substrateVaries with substrate[4]

Substrate Specificity

EnzymePrimary Substrate(s)Other Known Substrates
Isohexenylglutaconyl-CoA hydratase 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoADimethylacryloyl-CoA, Farnesoyl-CoA
Human 3-methylglutaconyl-CoA hydratase (E)-3-methylglutaconyl-CoA(E)-glutaconyl-CoA
Enoyl-CoA hydratase (Crotonase) trans-2-enoyl-CoAs (various chain lengths)Can act on a broad range of fatty acyl-CoA substrates

Experimental Protocols

General Protocol for a Continuous Spectrophotometric Hydratase Assay

This protocol describes a general method for determining the kinetic parameters of a hydratase enzyme by monitoring the change in absorbance resulting from the hydration of a double bond in the substrate. This is a continuous assay that measures the reaction rate in real-time.

Principle:

Many enoyl-CoA substrates have a characteristic absorbance peak due to the conjugated double bond system. The hydration of this double bond by the hydratase leads to a decrease in absorbance at a specific wavelength, which can be monitored spectrophotometrically. The rate of this decrease is proportional to the enzyme activity.

Materials:

  • Purified hydratase enzyme

  • Substrate stock solution (e.g., isohexenylglutaconyl-CoA, 3-methylglutaconyl-CoA, or an appropriate enoyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV/Vis spectrophotometer with temperature control

  • Cuvettes (quartz for UV range)

Procedure:

  • Preparation of Reagents:

    • Prepare the reaction buffer and equilibrate to the desired assay temperature (e.g., 25°C or 37°C).

    • Prepare a series of substrate dilutions in the reaction buffer to determine Km.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the enoyl-CoA substrate (typically around 263 nm for crotonyl-CoA and related compounds).

    • Set the temperature of the cuvette holder to the desired assay temperature.

  • Assay Measurement:

    • To a cuvette, add the reaction buffer and the substrate at the desired final concentration.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

    • Initiate the reaction by adding a small, known amount of the purified enzyme to the cuvette. Mix quickly by gentle inversion.

    • Immediately begin recording the decrease in absorbance over time. Collect data for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the substrate.

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

    • Calculate the catalytic efficiency as kcat/Km.

Coupled Enzyme Assays:

For substrates that do not have a distinct absorbance change upon hydration, a coupled enzyme assay can be used. In this approach, the product of the hydratase reaction is used as a substrate for a second enzyme (the coupling enzyme) that catalyzes a reaction involving a readily detectable change, such as the oxidation or reduction of NAD(P)H, which can be monitored at 340 nm.

Visualizations

Bacterial_Isoprenoid_Degradation_Pathway cluster_pathway Bacterial Isoprenoid Degradation cluster_enzyme Target Enzyme Isoprenoids Isoprenoids (e.g., Geraniol) Geranial Geranial Isoprenoids->Geranial Oxidation Geranic_Acid Geranic Acid Geranial->Geranic_Acid Oxidation Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA CoA Ligation Isohexenylglutaconyl_CoA 3-(4-methylpent-3-en-1-yl) pent-2-enedioyl-CoA Geranyl_CoA->Isohexenylglutaconyl_CoA Carboxylation Hydroxy_Isohexenylglutaryl_CoA 3-hydroxy-3-(4-methylpent-3-en-1-yl) glutaryl-CoA Isohexenylglutaconyl_CoA->Hydroxy_Isohexenylglutaryl_CoA Hydration Propionyl_CoA Propionyl-CoA Isohexenylglutaconyl_CoA->Propionyl_CoA Further Degradation Acetoacetate Acetoacetate Hydroxy_Isohexenylglutaryl_CoA->Acetoacetate Cleavage Acetyl_CoA1 Acetyl-CoA Acetoacetate->Acetyl_CoA1 Activation Central_Metabolism Central Metabolism Acetyl_CoA1->Central_Metabolism Propionyl_CoA->Central_Metabolism Hydratase Isohexenylglutaconyl-CoA Hydratase (EC 4.2.1.57) Hydratase->Isohexenylglutaconyl_CoA

Caption: Bacterial Isoprenoid Degradation Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_Enzyme 1. Purify Hydratase Enzyme Prepare_Reagents 2. Prepare Substrate and Buffer Solutions Purify_Enzyme->Prepare_Reagents Setup_Spectro 3. Set up Spectrophotometer (Wavelength, Temperature) Prepare_Reagents->Setup_Spectro Mix_Reagents 4. Mix Buffer and Substrate in Cuvette Setup_Spectro->Mix_Reagents Start_Reaction 5. Initiate Reaction with Enzyme Addition Mix_Reagents->Start_Reaction Record_Data 6. Record Absorbance Change Over Time Start_Reaction->Record_Data Calc_Velocity 7. Calculate Initial Reaction Velocity (v₀) Record_Data->Calc_Velocity Repeat 8. Repeat for Multiple Substrate Concentrations Calc_Velocity->Repeat Repeat->Mix_Reagents Iterate Plot_Data 9. Plot v₀ vs. [S] Repeat->Plot_Data Complete Determine_Params 10. Determine Km and Vmax (Michaelis-Menten Fit) Plot_Data->Determine_Params

Caption: General Experimental Workflow for Kinetic Analysis.

References

A Comparative Guide to the Validation of Metabolic Biomarkers: A Hypothetical Case Study of Isohexenyl-glutaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel biomarkers of metabolic state, using a hypothetical case study of Isohexenyl-glutaconyl-CoA alongside established, clinically relevant biomarkers. Due to the current lack of scientific literature validating this compound as a biomarker in human metabolic states, this document serves as an educational tool outlining the rigorous process a candidate biomarker would undergo. We will compare its hypothetical validation pathway with the established data for Lactate (B86563)/Pyruvate (B1213749) Ratio, Acylcarnitines, and Fibroblast Growth Factor 21 (FGF-21).

Introduction to this compound and Comparator Biomarkers

This compound is an intermediate metabolite in the degradation pathway of geraniol (B1671447), a monoterpene alcohol found in plants and used in fragrances. This degradation pathway has been identified in certain bacteria and fungi.[1][2][3] There is currently no evidence to suggest that this compound is a naturally occurring metabolite in humans or is indicative of a specific human metabolic state. Its hypothetical use as a biomarker could be conceptualized in scenarios involving exposure to geraniol-producing organisms or engineered metabolic pathways.

For the purpose of this guide, we will compare the hypothetical validation of this compound with the following well-established biomarkers of metabolic disruption:

  • Lactate/Pyruvate Ratio: A key indicator of the cellular redox state and mitochondrial dysfunction. An elevated ratio suggests impaired oxidative phosphorylation.

  • Acylcarnitines: These are esters of carnitine and fatty acids, essential for the transport of fatty acids into the mitochondria for beta-oxidation. Abnormal acylcarnitine profiles in blood are indicative of inborn errors of fatty acid metabolism.

  • Fibroblast Growth Factor 21 (FGF-21): A hormone primarily secreted by the liver that regulates glucose and lipid metabolism. Elevated levels are a recognized biomarker for mitochondrial diseases.

Biomarker Validation Framework

The validation of a novel biomarker is a multi-stage process encompassing analytical validation, clinical validation, and the establishment of clinical utility. The following sections detail this process, presenting hypothetical data for this compound in the context of real-world data for our comparator biomarkers.

A generalized workflow for biomarker validation is presented below.

cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_utility Clinical Utility discovery Hypothesis Generation & Candidate Biomarker ID assay_dev Assay Development discovery->assay_dev Transition to Methodology assay_val Assay Performance (Accuracy, Precision, etc.) assay_dev->assay_val clinical_assoc Association with Clinical Endpoint assay_val->clinical_assoc Fit-for-Purpose Assay clinical_perf Diagnostic Performance (Sensitivity, Specificity) clinical_assoc->clinical_perf utility Impact on Clinical Decision Making clinical_perf->utility Demonstrated Value

A generalized workflow for biomarker validation.
Metabolic Pathway of this compound

As this compound is part of the geraniol degradation pathway, its presence would theoretically indicate flux through this pathway.

Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_acid Geranic Acid Geranial->Geranic_acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_acid->Geranyl_CoA Acyl-CoA Synthetase Isohexenyl_glutaconyl_CoA This compound Geranyl_CoA->Isohexenyl_glutaconyl_CoA Geranyl-CoA Carboxylase Further_metabolism Further Metabolism Isohexenyl_glutaconyl_CoA->Further_metabolism ...

Simplified Geraniol Degradation Pathway.

Analytical Validation

Analytical validation ensures that the assay for the biomarker is accurate, precise, and reproducible. The primary method for quantifying CoA esters like this compound, as well as acylcarnitines, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The lactate/pyruvate ratio is typically determined using enzymatic assays, and FGF-21 levels are measured by enzyme-linked immunosorbent assay (ELISA).

Table 1: Comparison of Analytical Validation Parameters

ParameterThis compound (Hypothetical)Lactate/Pyruvate RatioAcylcarnitines (e.g., C8)FGF-21
Method LC-MS/MSEnzymatic AssayLC-MS/MSELISA
Matrix Plasma, UrinePlasma, CSFDried Blood Spot, PlasmaSerum, Plasma
Lower Limit of Quantification (LLOQ) 0.5 µMLactate: 0.1 mM, Pyruvate: 0.01 mM0.02 µM10 pg/mL
Upper Limit of Quantification (ULOQ) 100 µMLactate: 20 mM, Pyruvate: 2 mM20 µM2000 pg/mL
Intra-assay Precision (%CV) < 10%< 5%< 15%< 10%
Inter-assay Precision (%CV) < 15%< 10%< 15%< 15%
Accuracy (% Recovery) 85-115%90-110%85-115%80-120%

Clinical Validation

Clinical validation establishes the biomarker's ability to distinguish between different physiological or pathological states. This involves assessing its performance in relevant patient populations.

Table 2: Comparison of Clinical Performance

ParameterThis compound (Hypothetical)Lactate/Pyruvate RatioAcylcarnitines (MCAD*)FGF-21 (Mitochondrial Disease)
Patient Population Individuals with suspected exposure to geraniol-metabolizing microbesPatients with suspected mitochondrial diseaseNewborns (screening), symptomatic individualsPatients with suspected mitochondrial disease
Control Group Healthy, unexposed individualsHealthy individualsHealthy individualsHealthy individuals
Diagnostic Sensitivity > 80%60-80%> 99%70-90%
Diagnostic Specificity > 90%70-85%> 99%80-95%
Area Under the Curve (AUC) - ROC > 0.850.75 - 0.88> 0.990.85 - 0.95

*MCAD: Medium-chain acyl-CoA dehydrogenase deficiency

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different studies.

Protocol 1: Quantification of this compound and Acylcarnitines by LC-MS/MS

Objective: To quantify the concentration of this compound and a panel of acylcarnitines in human plasma.

Materials:

  • Human plasma collected in K2-EDTA tubes

  • Internal standards (e.g., ¹³C-labeled this compound, deuterated acylcarnitines)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Sciex Triple Quad)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard mix.

    • Precipitate proteins by adding 400 µL of cold ACN.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Solid Phase Extraction (for CoA esters):

    • Reconstitute the dried extract in 1 mL of 0.1% FA in water.

    • Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of 0.1% FA in water.

    • Load the sample onto the SPE cartridge.

    • Wash with 1 mL of 0.1% FA in water.

    • Elute with 1 mL of MeOH.

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in 100 µL of 50% MeOH.

    • Inject 10 µL onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).

    • Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.

    • Quantify by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Protocol 2: Determination of Lactate/Pyruvate Ratio

Objective: To measure the concentrations of lactate and pyruvate in plasma to determine the L/P ratio.

Materials:

  • Deproteinized plasma (using perchloric acid)

  • Lactate and Pyruvate assay kits (e.g., from Sigma-Aldrich)

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation:

    • Collect blood in sodium fluoride/potassium oxalate (B1200264) tubes to inhibit glycolysis.

    • Immediately centrifuge at 4°C to separate plasma.

    • Deproteinize 100 µL of plasma by adding 100 µL of 8% perchloric acid.

    • Vortex and centrifuge at 14,000 x g for 5 minutes.

    • Neutralize the supernatant with potassium carbonate.

  • Lactate Assay:

    • Follow the manufacturer's instructions for the lactate assay kit. This typically involves the enzymatic conversion of lactate to pyruvate, which is coupled to a colorimetric or fluorometric reaction.

  • Pyruvate Assay:

    • Follow the manufacturer's instructions for the pyruvate assay kit. This usually involves the enzymatic conversion of pyruvate, linked to a detectable change in NADH concentration.

  • Calculation:

    • Calculate the concentrations of lactate and pyruvate from their respective standard curves.

    • Divide the lactate concentration by the pyruvate concentration to obtain the L/P ratio.

Protocol 3: Quantification of FGF-21 by ELISA

Objective: To measure the concentration of FGF-21 in human serum.

Materials:

  • Human serum

  • Commercially available FGF-21 ELISA kit (e.g., from R&D Systems)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare wash buffers and standards as per the kit protocol.

  • ELISA Procedure:

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Incubate as per the manufacturer's instructions.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubate and wash again.

    • Add the substrate solution and incubate to allow color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of FGF-21 in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The validation of a biomarker is a rigorous, multi-step process that is essential before it can be considered for clinical use. While this compound is an interesting metabolite from a microbial degradation pathway, its relevance to human metabolic states is currently unknown. The hypothetical validation process outlined in this guide, when compared with the established data for biomarkers like the Lactate/Pyruvate ratio, Acylcarnitines, and FGF-21, highlights the extensive research and data required. Future research could explore the potential for exogenous metabolites like this compound to act as biomarkers for specific exposures or gut microbiome activities. However, until such research is conducted, its role as a biomarker for metabolic state remains purely speculative. This guide provides a roadmap for the systematic evaluation that would be necessary to elevate any candidate molecule from a research curiosity to a validated clinical tool.

References

A Comparative Guide to the Functional Characterization of Putative Geranoyl-CoA Carboxylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of putative Geranoyl-CoA carboxylases (GCCs), offering insights into their functional characteristics, experimental protocols for their analysis, and their role in metabolic pathways. This information is intended to support research and development efforts in fields requiring the modulation of isoprenoid metabolism.

I. Comparative Analysis of Geranoyl-CoA Carboxylases

Geranoyl-CoA carboxylase is a biotin-dependent enzyme that catalyzes the carboxylation of geranoyl-CoA.[1] This enzyme plays a crucial role in the catabolism of acyclic monoterpenes in certain bacteria and has also been identified in plants.[1][2] Understanding the kinetic properties and substrate specificities of GCCs from different organisms is vital for applications in metabolic engineering and as a potential target for drug development.

A. Kinetic Performance of Putative Geranoyl-CoA Carboxylases

The following table summarizes the kinetic parameters of characterized Geranoyl-CoA carboxylases from Pseudomonas aeruginosa and Zea mays. For comparison, data for the related enzyme, 3-Methylcrotonyl-CoA carboxylase (MCCase), is also included, as GCC from P. aeruginosa has been shown to exhibit MCCase activity.[3]

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Optimal pH
Pseudomonas aeruginosa GCCGeranoyl-CoA8.8 (K0.5)492N/AN/A8.5
3-Methylcrotonyl-CoA14308N/AN/A8.5
ATP10423N/AN/A8.5
Bicarbonate1.2 (K0.5)210N/AN/A8.5
Zea mays GCCGeranoyl-CoA64 ± 5N/AN/AN/A8.3
ATP8.4 ± 0.4N/AN/AN/A8.3
Bicarbonate580 ± 40N/AN/AN/A8.3
Pseudomonas aeruginosa MCCase3-Methylcrotonyl-CoA9.8 (K0.5)N/AN/AN/A8.5
ATP13 (K0.5)N/AN/AN/A8.5
Bicarbonate0.8 (K0.5)N/AN/AN/A8.5

Note: K0.5 is reported for enzymes exhibiting sigmoidal kinetics. N/A indicates that the data was not available in the cited literature.

B. Substrate Specificity

The substrate specificity of Geranoyl-CoA carboxylase varies between organisms. The enzyme from Pseudomonas aeruginosa demonstrates a broader substrate acceptance, carboxylating both geranoyl-CoA and 3-methylcrotonyl-CoA, with a preference for geranoyl-CoA.[2][3] In contrast, the plant GCC from Zea mays appears to be more specific for geranoyl-CoA.[1] This difference in substrate recognition is a key consideration for the specific application of these enzymes.

II. Experimental Protocols

Detailed methodologies are crucial for the accurate functional characterization of Geranoyl-CoA carboxylases.

A. Enzyme Purification

A general protocol for the purification of Geranoyl-CoA carboxylase can be adapted from methods used for other biotin-containing carboxylases.[4][5]

  • Cell Lysis: Resuspend cells expressing the putative GCC in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add solid ammonium sulfate to the supernatant to a final saturation of 40-60%. Stir for 30 minutes at 4°C and then centrifuge to collect the protein precipitate.

  • Resuspension and Dialysis: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT) and dialyze against the same buffer to remove excess ammonium sulfate.

  • Affinity Chromatography: Since GCC is a biotin-containing enzyme, avidin-based affinity chromatography is a highly effective purification step. Load the dialyzed sample onto an avidin-agarose column. Wash the column extensively with the dialysis buffer to remove non-specifically bound proteins. Elute the GCC using a high concentration of free biotin (B1667282) (e.g., 2-5 mM biotin in the dialysis buffer).

  • Size-Exclusion Chromatography: As a final polishing step, apply the eluted protein to a size-exclusion chromatography column to separate the GCC from any remaining contaminants and to determine its native molecular weight.

B. Geranoyl-CoA Carboxylase Activity Assay (Radiochemical Method)

This assay measures the incorporation of radiolabeled bicarbonate into geranoyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 100 µL:

    • 100 mM Tris-HCl buffer (pH 8.3-8.5)

    • 5 mM MgCl2

    • 2 mM ATP

    • 10 mM NaH14CO3 (specific activity of ~500 cpm/nmol)

    • 0.5 mM Geranoyl-CoA

    • Purified Geranoyl-CoA carboxylase (e.g., 1-5 µg)

  • Initiation and Incubation: Pre-incubate the reaction mixture without geranoyl-CoA at the optimal temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding geranoyl-CoA. Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Termination: Stop the reaction by adding 20 µL of 6 M HCl. This will acidify the solution and drive off any unreacted 14CO2.

  • Quantification: Dry the samples in a heating block or oven to remove all volatile radioactivity. Resuspend the non-volatile, acid-stable product in a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the specific activity of the enzyme based on the amount of 14C incorporated into the product, the specific activity of the NaH14CO3, the incubation time, and the amount of enzyme used.

III. Visualizing the Context: Pathways and Workflows

A. Metabolic Pathway of Acyclic Terpene Utilization in Pseudomonas

Geranoyl-CoA carboxylase is a key enzyme in the acyclic terpene utilization (Atu) pathway, which allows bacteria like Pseudomonas to use compounds such as citronellol (B86348) and geraniol (B1671447) as a carbon source.[2][6][7][8]

Acyclic Terpene Utilization Pathway cluster_upper_pathway Upper Pathway cluster_lower_pathway Lower Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuA Geraniol Geraniol Geranial Geranial Geraniol->Geranial AtuB Citronellic acid Citronellic acid Citronellal->Citronellic acid AtuG Geranic acid Geranic acid Geranial->Geranic acid AtuG Citronellyl-CoA Citronellyl-CoA Citronellic acid->Citronellyl-CoA AtuH Geranoyl-CoA Geranoyl-CoA Geranic acid->Geranoyl-CoA AtuH Citronellyl-CoA->Geranoyl-CoA AtuD Carboxy-geranoyl-CoA Carboxy-geranoyl-CoA Geranoyl-CoA->Carboxy-geranoyl-CoA Geranoyl-CoA Carboxylase (AtuC/F) Carboxy-enoyl-CoA Carboxy-enoyl-CoA Carboxy-geranoyl-CoA->Carboxy-enoyl-CoA AtuE Hydroxy-carboxy-acyl-CoA Hydroxy-carboxy-acyl-CoA Carboxy-enoyl-CoA->Hydroxy-carboxy-acyl-CoA LiuC Acetyl-CoA Acetyl-CoA Hydroxy-carboxy-acyl-CoA->Acetyl-CoA LiuE Acetoacetate Acetoacetate Hydroxy-carboxy-acyl-CoA->Acetoacetate LiuE TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acetoacetate->TCA Cycle

Caption: Acyclic Terpene Utilization (Atu) Pathway in Pseudomonas.

B. Experimental Workflow for Functional Characterization

The functional characterization of a putative Geranoyl-CoA carboxylase typically follows a structured workflow.

Experimental Workflow Gene Identification Gene Identification Cloning and Expression Cloning and Expression Gene Identification->Cloning and Expression Protein Purification Protein Purification Cloning and Expression->Protein Purification Enzyme Activity Assay Enzyme Activity Assay Protein Purification->Enzyme Activity Assay Structural Analysis Structural Analysis Protein Purification->Structural Analysis Kinetic Analysis Kinetic Analysis Enzyme Activity Assay->Kinetic Analysis Substrate Specificity Substrate Specificity Enzyme Activity Assay->Substrate Specificity

Caption: Workflow for Characterizing a Putative Geranoyl-CoA Carboxylase.

C. Logical Relationship: Interplay of Atu and Liu Pathways

The Atu pathway for acyclic terpene degradation converges with the leucine (B10760876)/isovalerate utilization (Liu) pathway in Pseudomonas.[9][10][11] This relationship is important for understanding the complete catabolism of these compounds.

Atu and Liu Pathway Relationship cluster_atu Acyclic Terpene Utilization (Atu) Pathway cluster_liu Leucine/Isovalerate Utilization (Liu) Pathway Acyclic Terpenes Acyclic Terpenes Geranoyl-CoA Geranoyl-CoA Acyclic Terpenes->Geranoyl-CoA GCC Geranoyl-CoA Carboxylase (AtuC/F) Geranoyl-CoA->GCC Shared Intermediates Shared Intermediates GCC->Shared Intermediates Leucine/Isovalerate Leucine/Isovalerate 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Leucine/Isovalerate->3-Methylcrotonyl-CoA MCCase 3-Methylcrotonyl-CoA Carboxylase (LiuB/D) 3-Methylcrotonyl-CoA->MCCase MCCase->Shared Intermediates Central Metabolism Central Metabolism Shared Intermediates->Central Metabolism

Caption: Convergence of the Atu and Liu Metabolic Pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Geranoyl-CoA carboxylase (GCC) is a key biotin-dependent enzyme involved in the degradation of isoprenoids. Understanding its structure and function in comparison to other related carboxylases is crucial for elucidating metabolic pathways and for the development of targeted therapeutics. This guide provides an objective comparison of GCC with other well-characterized biotin-dependent carboxylases, supported by experimental data.

Structural and Functional Overview

Biotin-dependent carboxylases are a family of enzymes that catalyze the transfer of a carboxyl group to a substrate, a critical step in various metabolic pathways. These enzymes typically share a common catalytic mechanism involving three key functional domains: a biotin (B1667282) carboxylase (BC) domain, a carboxyltransferase (CT) domain, and a biotin carboxyl carrier protein (BCCP) domain.[1][2] The BC domain catalyzes the ATP-dependent carboxylation of the biotin cofactor attached to the BCCP.[2] The flexible BCCP domain then translocates the carboxylated biotin to the CT domain, where the carboxyl group is transferred to the specific substrate of the enzyme.[2][3]

The following table summarizes the structural and functional characteristics of Geranoyl-CoA carboxylase and several related enzymes.

EnzymeQuaternary StructureKey DomainsSubstrateProductMetabolic PathwayPDB ID (Example)Resolution (Å)Method
Geranoyl-CoA Carboxylase (GCC) α6β6 dodecamer[4]BC, BCCP, CT[4]Geranoyl-CoA[5]2-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoAIsoprenoid degradation[5]N/AN/AN/A
Acetyl-CoA Carboxylase (ACC) Homodimer (eukaryotes)[6], Multi-subunit (prokaryotes)[2]BC, BCCP, CT[2]Acetyl-CoA[2]Malonyl-CoA[2]Fatty acid synthesis[2]6G2D (Human ACC1)2.55 (Cryo-EM)[7]Cryo-EM
Propionyl-CoA Carboxylase (PCC) α6β6 dodecamer[8]BC, BCCP, CT[8]Propionyl-CoA[8](S)-Methylmalonyl-CoA[8]Amino acid & odd-chain fatty acid catabolism[8][9]3BG3 (Human PCC)3.2 (X-ray)[3]X-ray Crystallography
3-Methylcrotonyl-CoA Carboxylase (MCC) α6β6 dodecamer[4]BC, BCCP, CT[4]3-Methylcrotonyl-CoA[4]3-Methylglutaconyl-CoA[10]Leucine catabolism[4][10]8J78 (Human MCC)2.29 - 3.38 (Cryo-EM)[11][12]Cryo-EM
Pyruvate (B1213749) Carboxylase (PC) Homotetramer[13]BC, BCCP, CT, Allosteric domain[13][14]Pyruvate[13]Oxaloacetate[13]Gluconeogenesis, Anaplerosis[15]3BG3 (Human PC)2.80 (X-ray)[16]X-ray Crystallography
Crotonyl-CoA Carboxylase/Reductase (CCR) Tetramer[17]Reductase/CarboxylaseCrotonyl-CoA[18](2S)-Ethylmalonyl-CoA[18]Ethylmalonyl-CoA pathway, Polyketide synthesis[18]6OWEN/AX-ray Crystallography

Kinetic Performance

The catalytic efficiency of these enzymes is a critical parameter for understanding their role in metabolic flux and for designing effective inhibitors. The following table presents a comparison of the Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat) for the primary substrates of these enzymes.

EnzymeSubstrateKm (µM)kcat (s⁻¹)
Geranoyl-CoA Carboxylase (GCC) Geranoyl-CoA64 ± 5[5]N/A
Bicarbonate580 ± 40[5]N/A
ATP8.4 ± 0.4[5]N/A
Acetyl-CoA Carboxylase (ACC) Acetyl-CoA4 (with CoA activation) - 400[19]N/A
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA290[8]N/A
Bicarbonate3000[8]N/A
ATP80[8]N/A
3-Methylcrotonyl-CoA Carboxylase (MCC) 3-Methylcrotonyl-CoAN/AN/A
Pyruvate Carboxylase (PC) PyruvateN/AN/A
Crotonyl-CoA Carboxylase/Reductase (CCR) Crotonyl-CoA400N/A
NADPH700N/A
Bicarbonate14000N/A

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the characterization of these carboxylases.

X-ray Crystallography for Enzyme Structure Determination
  • Protein Expression and Purification: The gene encoding the target carboxylase is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and purified to homogeneity using a series of chromatographic techniques, such as affinity, ion-exchange, and size-exclusion chromatography.

  • Crystallization: The purified protein is concentrated and subjected to crystallization screening using various techniques like hanging-drop or sitting-drop vapor diffusion. A wide range of precipitants, buffers, and additives are screened to identify conditions that yield well-ordered crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction patterns.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The structure is solved using methods like molecular replacement, if a homologous structure is available, or experimental phasing. The resulting model is then refined against the experimental data to obtain the final atomic coordinates.

Cryo-Electron Microscopy (Cryo-EM) for Enzyme Structure Determination
  • Sample Preparation: A purified and concentrated sample of the enzyme is applied to an EM grid. The grid is then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample, preserving the enzyme in a near-native state.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected, each containing projections of the enzyme particles in various orientations.

  • Image Processing and 3D Reconstruction: Individual particle images are computationally extracted from the micrographs. These 2D particle images are then aligned and classified based on their orientation. A 3D reconstruction of the enzyme is then generated by averaging the aligned particles.

  • Model Building and Refinement: An atomic model of the enzyme is built into the 3D density map and refined to produce the final structure.

Enzyme Kinetics Assay (Coupled Spectrophotometric Assay)
  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, MgCl₂, ATP, NADH, phosphoenolpyruvate (B93156), pyruvate kinase, and lactate (B86563) dehydrogenase.

  • Enzyme and Substrate Addition: The purified carboxylase enzyme is added to the reaction mixture, followed by the addition of varying concentrations of the acyl-CoA substrate and a saturating concentration of bicarbonate to initiate the reaction.

  • Spectrophotometric Monitoring: The rate of the reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The formation of ADP by the carboxylase is coupled to the conversion of phosphoenolpyruvate to pyruvate by pyruvate kinase, and the subsequent reduction of pyruvate to lactate by lactate dehydrogenase, which consumes NADH.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is then calculated from the Vmax and the enzyme concentration.[20]

Visualizations

Signaling Pathway: General Mechanism of Biotin-Dependent Carboxylases

G cluster_BC Biotin Carboxylase (BC) Domain cluster_CT Carboxyltransferase (CT) Domain ATP ATP Carboxybiotin_BCCP Carboxybiotin-BCCP HCO3 HCO3- Biotin_BCCP Biotin-BCCP Biotin_BCCP->Carboxybiotin_BCCP Carboxylation ADP_Pi ADP + Pi Carboxybiotin_BCCP_2 Carboxybiotin-BCCP Carboxybiotin_BCCP->Carboxybiotin_BCCP_2 Translocation Substrate Substrate (e.g., Geranoyl-CoA) Carboxylated_Substrate Carboxylated Product Biotin_BCCP_2 Biotin-BCCP Carboxybiotin_BCCP_2->Biotin_BCCP_2 Carboxyl Transfer

Caption: General two-step reaction mechanism of biotin-dependent carboxylases.

Experimental Workflow: Enzyme Structure Determination

G cluster_purification Protein Production & Purification cluster_structure Structure Determination cluster_xray X-ray Crystallography cluster_cryoem Cryo-EM gene Gene Cloning expression Protein Expression gene->expression purification Purification expression->purification crystallization Crystallization purification->crystallization grid_prep Grid Preparation purification->grid_prep data_collection_xray X-ray Data Collection crystallization->data_collection_xray structure_solution_xray Structure Solution data_collection_xray->structure_solution_xray final_model Final Atomic Model structure_solution_xray->final_model data_collection_cryoem Cryo-EM Data Collection grid_prep->data_collection_cryoem reconstruction 3D Reconstruction data_collection_cryoem->reconstruction reconstruction->final_model

Caption: A simplified workflow for determining enzyme structure via X-ray crystallography or Cryo-EM.

Logical Relationship: Substrate Specificity of Carboxylases

G GCC Geranoyl-CoA Carboxylase Product_GCC Carboxylated Geranoyl-CoA GCC->Product_GCC ACC Acetyl-CoA Carboxylase Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA PCC Propionyl-CoA Carboxylase Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA MCC 3-Methylcrotonyl-CoA Carboxylase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA MCC->Methylglutaconyl_CoA PC Pyruvate Carboxylase Oxaloacetate Oxaloacetate PC->Oxaloacetate CCR Crotonyl-CoA Carboxylase/Reductase Ethylmalonyl_CoA Ethylmalonyl-CoA CCR->Ethylmalonyl_CoA Geranoyl_CoA Geranoyl-CoA Geranoyl_CoA->GCC Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC Propionyl_CoA Propionyl-CoA Propionyl_CoA->PCC Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Methylcrotonyl_CoA->MCC Pyruvate Pyruvate Pyruvate->PC Crotonyl_CoA Crotonyl-CoA Crotonyl_CoA->CCR

Caption: Substrate-product relationships for Geranoyl-CoA carboxylase and related enzymes.

References

Navigating the Maze: A Comparative Guide to Acyl-CoA Synthetase Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides an objective comparison of commercially available antibodies against acyl-CoA synthetases (ACS), a critical family of enzymes in fatty acid metabolism. We delve into their cross-reactivity, supported by experimental data, to empower you to make informed decisions for your research.

Acyl-CoA synthetases (ACSs) are essential enzymes that activate fatty acids by converting them into acyl-CoAs, which are then available for various metabolic pathways, including beta-oxidation and lipid synthesis. The ACS family has multiple isoforms with distinct tissue distributions and substrate specificities, making the selection of specific antibodies a significant challenge. Cross-reactivity with other isoforms can lead to misleading results and hinder scientific progress. This guide aims to provide clarity by summarizing available data on antibody performance and offering detailed experimental protocols for in-house validation.

Comparative Analysis of Antibody Specificity

The following tables summarize the specificity of several commercially available antibodies against long-chain acyl-CoA synthetase (ACSL) isoforms, based on validation studies, including those utilizing knockout models.

Table 1: Anti-ACSL1 Antibody Specificity

Antibody (Supplier, Cat. No.)Validation MethodTarget SpecificityCross-Reactivity NotedReference
Cell Signaling Technology, #4047Western BlotDetects endogenous levels of total ACSL1 protein.Not specified.[1]
Santa Cruz BiotechnologyWB, IP, IF, IHC, FCM, ELISASpecific for ACSL1.Not specified.[2]
GenoticIF, IHCTargets Long-chain-fatty-acid—CoA ligase 1 (ACSL1).Not specified.[3]
Abcam, ab189939Western BlotDetects all three known isoforms of ACSL1.Recognizes multiple ACSL1 isoforms.[4]
Research Study AntibodyWestern Blot in Acsl1 knockout miceSpecific to ACSL1; no signal in knockout tissue.No cross-reactivity with other ACSL isoforms observed in the knockout model.[5][6]

Table 2: Anti-ACSL4 Antibody Specificity

Antibody (Supplier, Cat. No.)Validation MethodTarget SpecificityCross-Reactivity NotedReference
Abcam, ab137525Western BlotSpecific for ACSL4.Not specified.[7]
Research Study AntibodyWestern Blot in Acsl4 knockout miceSpecific to ACSL4; significantly reduced signal in knockout macrophages.Did not result in compensatory increases in other ACSL isoforms (ACSL1, 3, 5, or 6).[8]

Note: The absence of data for other ACSL isoforms in a comparative format highlights a significant gap in the available literature. Researchers are strongly encouraged to perform their own validation experiments.

Key Signaling and Metabolic Pathways

Acyl-CoA synthetases are integral to cellular metabolism, particularly in the regulation of fatty acid pathways. Below are diagrams illustrating their roles in key signaling networks.

FattyAcidMetabolism Fatty Acid Fatty Acid ACSL ACSL Fatty Acid->ACSL ATP, CoA Acyl-CoA Acyl-CoA ACSL->Acyl-CoA AMP, PPi Beta_Oxidation β-Oxidation (Mitochondria) Acyl-CoA->Beta_Oxidation TAG_Synthesis Triglyceride & Phospholipid Synthesis (ER) Acyl-CoA->TAG_Synthesis Signaling Lipid Signaling Acyl-CoA->Signaling

Figure 1. Overview of Acyl-CoA Synthetase Function.

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Fatty Acids Fatty Acids ACSL ACSL Fatty Acids->ACSL Acyl-CoA Acyl-CoA ACSL->Acyl-CoA PPAR PPARα/γ Acyl-CoA->PPAR Ligand Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes

Figure 2. Role of ACSLs in PPAR Signaling.

AMPK_Regulation AMP_ATP High AMP/ATP Ratio (Energy Stress) AMPK AMPK AMP_ATP->AMPK Activates ACSL ACSL AMPK->ACSL Regulates ACC Acetyl-CoA Carboxylase AMPK->ACC Inhibits FattyAcidOxidation Fatty Acid Oxidation ACSL->FattyAcidOxidation Promotes FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Inhibits

Figure 3. AMPK Regulation of Acyl-CoA Synthetases.

Experimental Protocols for Antibody Validation

To ensure the specificity of your chosen antibody, it is crucial to perform in-house validation. Below are detailed protocols for Western Blot, ELISA, and Immunoprecipitation tailored for acyl-CoA synthetases.

Western Blot Protocol for ACSL Proteins

Acyl-CoA synthetases are often membrane-associated, requiring specific sample preparation techniques.

  • Sample Preparation (Cell Lysates):

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane. For membrane-bound proteins, the transfer efficiency may be improved by adding 0.05% SDS to the transfer buffer.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA can be used to quantify ACSL protein levels and assess antibody specificity through competition assays.

  • Plate Coating:

    • Dilute the purified recombinant ACSL isoform or cell lysate containing the target protein in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antigen solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Antibody Incubation:

    • Add 100 µL of the primary antibody, diluted in blocking buffer, to each well.

    • For competition ELISA to test cross-reactivity, pre-incubate the primary antibody with increasing concentrations of different purified ACSL isoforms before adding to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of an appropriate enzyme-conjugated secondary antibody, diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength.

Immunoprecipitation (IP) Protocol for ACSL Proteins

IP is used to isolate a specific ACSL isoform from a complex mixture, which can then be analyzed by Western blot.

  • Lysate Preparation:

    • Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) to preserve protein-protein interactions if performing a co-IP.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G agarose (B213101) beads to 500 µg - 1 mg of cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody (typically 1-5 µg) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30-50 µL of Protein A/G agarose beads.

    • Incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads three to five times with 1 mL of cold lysis buffer.

    • After the final wash, remove all supernatant.

    • Elute the protein by adding 30-50 µL of 1X Laemmli sample buffer and boiling for 5-10 minutes.

    • Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blot.

Conclusion

The selection of a highly specific antibody is a critical first step in any experiment involving acyl-CoA synthetases. While some validation data is available from suppliers and in the literature, particularly from studies using knockout models, comprehensive comparative data on cross-reactivity across the entire ACSL family remains limited. Therefore, it is imperative for researchers to conduct their own rigorous validation using the protocols outlined in this guide. By carefully selecting and validating antibodies, the scientific community can ensure the reliability and reproducibility of research in the vital field of fatty acid metabolism.

References

Validating Isohexenyl-glutaconyl-CoA Identification: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confident identification of metabolites is paramount. This guide provides a comparative overview of orthogonal methods for validating the identification of Isohexenyl-glutaconyl-CoA, a key intermediate in various metabolic pathways. By employing multiple, independent analytical techniques, researchers can significantly increase the confidence in their findings.

The unequivocal identification of metabolites such as this compound is a critical step in metabolomics research, impacting the understanding of disease mechanisms and the development of novel therapeutics. Relying on a single analytical method can be prone to error due to isomeric and isobaric interferences. Therefore, the use of orthogonal methods, which rely on different physicochemical principles, is essential for robust and reliable metabolite identification.[1][2] This guide details three powerful orthogonal approaches for the validation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Tandem Mass Spectrometry (MS/MS), and Enzymatic Assays, complemented by the crucial technique of chromatographic co-elution with a synthesized authentic standard.

Orthogonal Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about a molecule based on the magnetic properties of its atomic nuclei. For validating the identification of this compound, both one-dimensional (1D) ¹H NMR and two-dimensional (2D) correlation spectroscopies (e.g., COSY, HSQC) are invaluable.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Isohexenyl chain1.6-2.2 (allylic), 5.1-5.4 (vinylic)20-40 (aliphatic), 120-140 (alkene)
Glutaconyl chain2.5-3.0 (methylene), 5.8-7.0 (vinylic)30-50 (aliphatic), 125-150 (alkene), 170-180 (carboxyl)
Coenzyme A moiety0.6-0.9, 2.3-4.2, 6.1, 8.0-8.515-60, 70-90, 140-160

Experimental Protocol: NMR Analysis of Acyl-CoAs

  • Sample Preparation:

    • Lyophilized samples containing the putative this compound are reconstituted in a deuterated solvent (e.g., D₂O) to a final concentration of 1-10 mg/mL.[3]

    • The sample should be free of particulate matter; filtration through a small cotton plug in a Pasteur pipette is recommended.[4]

    • The final volume in a standard 5 mm NMR tube should be approximately 0.5-0.6 mL.[3] For acyl-CoA analysis, it is crucial to handle samples on ice to minimize degradation.[5]

  • NMR Data Acquisition:

    • ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve optimal resolution.

    • A standard one-pulse experiment with water suppression (e.g., presaturation or WATERGATE) is typically used.

    • For structural confirmation, 2D NMR experiments such as ¹H-¹H COSY (to identify spin-spin coupled protons) and ¹H-¹³C HSQC (to correlate protons with their directly attached carbons) are performed.

  • Data Analysis:

    • The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and referenced to an internal standard (e.g., TSP or DSS).

    • The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are compared with the expected values for the proposed structure of this compound.

Orthogonal Method 2: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a highly sensitive technique that involves multiple stages of mass analysis. It provides information about the fragmentation pattern of a molecule, which is characteristic of its chemical structure. For this compound, collision-induced dissociation (CID) is used to generate a unique fragmentation spectrum.

Data Presentation: Expected MS/MS Fragmentation Pattern

While a specific experimental MS/MS spectrum for this compound is not widely published, the fragmentation of acyl-CoAs follows predictable patterns. The major fragmentation occurs at the phosphodiester bonds of the Coenzyme A moiety.

Precursor Ion (m/z) Expected Fragment Ion (m/z) Fragment Identity
[M+H]⁺[M-507+H]⁺Acyl chain + pantetheine (B1680023) moiety
[M+H]⁺428Adenosine-3',5'-diphosphate
[M+H]⁺261Adenine

M represents the molecular weight of this compound.

Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

  • Sample Preparation:

    • Samples are extracted using a solvent mixture suitable for acyl-CoAs, such as a mixture of acetonitrile, methanol, and water.

    • The extract is then centrifuged, and the supernatant is dried and reconstituted in a solvent compatible with the LC-MS system.

  • LC-MS/MS Data Acquisition:

    • Chromatographic separation is performed using a reversed-phase column (e.g., C18) with a gradient elution. Mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

    • The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).

    • MS/MS data is acquired for the precursor ion corresponding to the protonated molecule of this compound.

  • Data Analysis:

    • The resulting MS/MS spectrum is analyzed to identify the characteristic fragment ions of the Coenzyme A moiety and the specific acyl chain.

    • The observed fragmentation pattern is compared with theoretical fragmentation patterns and data from known acyl-CoAs to confirm the identity.[6][7]

Orthogonal Method 3: Enzymatic Assays

Enzymatic assays provide a highly specific method for validation by confirming the presence of a metabolite through its interaction with a specific enzyme. For this compound, an assay involving an enzyme that either produces or utilizes this molecule can be employed. Geranoyl-CoA carboxylase is a relevant enzyme as it catalyzes a similar carboxylation reaction on a structurally related substrate.[8][9]

Data Presentation: Expected Enzyme Activity

Enzyme Substrate(s) Product(s) Expected Outcome
Geranoyl-CoA Carboxylase (or a related carboxylase)This compound, ATP, HCO₃⁻A carboxylated derivative of this compound, ADP, PiConsumption of this compound and production of ADP, which can be monitored.
An upstream enzyme (e.g., a dehydrogenase)A precursor moleculeThis compoundProduction of this compound, which can be detected by LC-MS.

Experimental Protocol: Geranoyl-CoA Carboxylase Activity Assay (Adapted for this compound)

  • Enzyme Preparation:

    • Purify Geranoyl-CoA carboxylase from a suitable source or use a commercially available enzyme.

  • Assay Mixture:

    • Prepare a reaction buffer containing the purified enzyme, ATP, bicarbonate, and the sample containing the putative this compound.

  • Reaction and Detection:

    • Incubate the reaction mixture at the optimal temperature for the enzyme.

    • Monitor the reaction by either:

      • Measuring the decrease in the this compound peak area over time using LC-MS.

      • Quantifying the production of ADP using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system) that links ADP production to a change in NADH absorbance at 340 nm.

  • Data Analysis:

    • A significant decrease in the signal corresponding to this compound or a corresponding increase in the signal for the product (ADP) in the presence of the specific enzyme would validate its identity.

Crucial Validation Step: Chromatographic Co-elution with an Authentic Standard

The gold standard for metabolite identification is the co-elution of the analyte in a sample with a chemically synthesized, authentic standard under identical chromatographic conditions.[1]

Experimental Protocol: Co-elution Analysis

  • Synthesis of this compound Standard:

    • A chemical synthesis of this compound is required. This can be a multi-step process involving the synthesis of the isohexenyl-glutaconic acid and its subsequent coupling to Coenzyme A. Chemo-enzymatic methods can also be explored.[10][11]

  • LC-MS Analysis:

    • Analyze the biological sample containing the putative this compound using an optimized LC-MS method.

    • Analyze the synthesized authentic standard using the same LC-MS method.

    • Spike the biological sample with the authentic standard and re-analyze.

  • Data Analysis:

    • Compare the retention times of the peak in the biological sample with that of the authentic standard.

    • In the spiked sample, a single, sharp, and symmetrical peak at the expected retention time confirms the identity of the metabolite.

Logical Workflow for Validation

Validation_Workflow cluster_initial Initial Identification cluster_orthogonal Orthogonal Validation cluster_gold_standard Gold Standard Confirmation cluster_final Final Confirmation Initial_ID Putative Identification (e.g., by accurate mass) NMR NMR Spectroscopy (Structural Confirmation) Initial_ID->NMR MSMS Tandem Mass Spectrometry (Fragmentation Pattern) Initial_ID->MSMS Enzyme Enzymatic Assay (Biological Activity) Initial_ID->Enzyme Coelution Chromatographic Co-elution NMR->Coelution MSMS->Coelution Enzyme->Coelution Synthesis Chemical Synthesis of Standard Synthesis->Coelution Confirmed_ID Confirmed Identification of This compound Coelution->Confirmed_ID

Caption: Workflow for the orthogonal validation of this compound identification.

Signaling Pathway Involvement

Metabolic_Pathway Geranoyl_CoA Geranoyl-CoA Carboxylase Geranoyl-CoA Carboxylase Geranoyl_CoA->Carboxylase ATP, HCO₃⁻ Isohexenyl_glutaconyl_CoA This compound Carboxylase->Isohexenyl_glutaconyl_CoA ADP, Pi Downstream Downstream Metabolism (e.g., Fatty Acid Synthesis) Isohexenyl_glutaconyl_CoA->Downstream

Caption: Simplified metabolic pathway showing the synthesis of this compound.

By systematically applying these orthogonal methods, researchers can achieve a high level of confidence in the identification of this compound, paving the way for more accurate and impactful biological discoveries.

References

Comparing the efficiency of different LC-MS/MS platforms for acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to LC-MS/MS Platforms for Acyl-CoA Analysis

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, the citric acid cycle, and the biosynthesis of complex lipids. Their quantification is crucial for understanding cellular energy status, metabolic diseases, and the mechanism of action of therapeutic drugs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for acyl-CoA analysis due to its superior sensitivity, selectivity, and specificity compared to older methods like HPLC-UV or enzymatic assays.[1]

However, the diverse landscape of LC-MS/MS instrumentation presents a critical choice for laboratories. The two most prominent technologies are the triple quadrupole (QqQ) and the high-resolution mass spectrometry (HRMS) platforms, such as the Orbitrap and Quadrupole Time-of-Flight (Q-TOF). This guide provides an objective comparison of these platforms for acyl-CoA analysis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal system for their specific needs.

Core Principles of Analyzed Platforms

Triple Quadrupole (QqQ) Mass Spectrometry: These instruments are the benchmark for targeted quantitative analysis.[2] They operate by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific fragment ion in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective, effectively filtering out chemical noise from complex biological matrices.

High-Resolution Mass Spectrometry (Orbitrap and Q-TOF): HRMS platforms, like the Thermo Scientific Q Exactive series (a hybrid quadrupole-Orbitrap) and SCIEX Q-TOF systems, measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution.[2][3] This allows for the confident identification of compounds based on their exact mass and provides the ability to perform both targeted and untargeted (discovery) metabolomics. For targeted analysis, data can be acquired in full scan mode and then extracted with a very narrow mass window, or in a targeted MS/MS mode known as Parallel Reaction Monitoring (PRM) on Orbitrap systems.[4]

Quantitative Performance Comparison

The choice between a QqQ and an HRMS platform often depends on the analytical objective: achieving the lowest possible limits of detection for a predefined list of targets (quantitation) versus identifying a broad range of metabolites in a sample (profiling). While direct head-to-head comparisons for a full suite of acyl-CoAs are limited, performance data from various studies using different platforms provide a strong basis for comparison.

Table 1: Performance Metrics for Short-Chain Acyl-CoA Analysis

ParameterTriple Quadrupole (QqQ)Hybrid Quadrupole-Orbitrap (Q Exactive Plus)
Analytes Acetyl-CoA, Malonyl-CoA, etc.Acetyl-CoA, Succinyl-CoA, Propionyl-CoA, etc.
Typical LOD ~1-10 fmol on column[1]Not explicitly stated, but high sensitivity is consistently reported[5][6]
Typical LOQ ~5-50 fmol on column[1]16.9 nM (for short-chain acyl-CoAs using a derivatization method)[7]
Linearity (R²) >0.99[1]>0.99[8]
Precision (Intra-day %CV) 1.2 - 4.4%[9]< 13.5%[6]
Precision (Inter-day %CV) 2.6 - 12.2%[9]< 18.2%[6]
Primary Scan Mode MRM/SRMFull MS or PRM[4]
Key Advantage Highest sensitivity for targeted quantification.[2]High confidence in identification; untargeted screening capability.[2]

Table 2: Performance Metrics for Long-Chain Acyl-CoA Analysis

ParameterTriple Quadrupole (QqQ)Hybrid Quadrupole-Orbitrap (Q Exactive Plus)
Analytes C16:0, C18:1, C18:2-CoA, etc.C16-C20 acyl-CoAs
Typical LOD 1-5 fmol on column[10]Not explicitly stated, but method is described as highly sensitive[11]
Typical LOQ 4.2 nM (for very-long-chain acyl-CoAs using a derivatization method)[7]Not explicitly stated
Linearity (R²) >0.99[9]Not explicitly stated
Precision (Intra-day %CV) < 15%[9]Not explicitly stated
Precision (Inter-day %CV) < 15%[9]Not explicitly stated
Primary Scan Mode MRM/SRM[9]Full MS or PRM[11]
Key Advantage Robust and highly reproducible quantification.Resolves isobaric interferences from complex lipid profiles.[12]

Note: The data presented is synthesized from multiple sources and is intended for comparative purposes. Performance can vary based on the specific instrument model, experimental conditions, and matrix effects.

Experimental Protocols

A robust and reproducible experimental workflow is critical for accurate acyl-CoA analysis. The following sections detail a generalized protocol synthesized from multiple validated methods.[5][6][9][11]

Sample Preparation: Extraction of Acyl-CoAs

The goal of sample preparation is to efficiently extract acyl-CoAs while simultaneously quenching enzymatic activity and precipitating proteins.

  • Reagents:

    • Extraction Solvent: 10% Trichloroacetic Acid (TCA) in water, or 80:20 Methanol:Water (pre-chilled to -80°C).[5]

    • Internal Standard (IS) Solution: A mix of stable isotope-labeled acyl-CoAs (e.g., ¹³C-labeled) in the extraction solvent.

    • SPE Conditioning Solvent: 100% Methanol.

    • SPE Equilibration & Wash Solvent: HPLC-grade Water.

    • SPE Elution Solvent: 25 mM Ammonium (B1175870) Acetate (B1210297) in Methanol.[5]

    • Reconstitution Solvent: 5% (w/v) 5-Sulfosalicylic acid (SSA) in water.[5]

  • Protocol:

    • For cultured cells or tissue, rapidly homogenize the sample in 500 µL of ice-cold extraction solvent.

    • Add the internal standard solution to the homogenate.

    • Sonicate the sample briefly (e.g., 5 pulses of 0.5 seconds each) to ensure complete cell lysis.[5]

    • Centrifuge at >17,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Transfer the supernatant to a new tube for Solid-Phase Extraction (SPE) cleanup.

    • SPE Cleanup (e.g., Oasis HLB):

      • Condition the SPE column with 1 mL of methanol.

      • Equilibrate the column with 1 mL of water.

      • Load the sample supernatant onto the column.

      • Wash the column with 1 mL of water to remove salts and polar interferences.

      • Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.[5]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of reconstitution solvent for LC-MS/MS analysis.[5]

Liquid Chromatography (LC) Separation

Reversed-phase chromatography is typically used to separate acyl-CoAs based on the length and saturation of their fatty acyl chain.

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 2.1 x 150 mm, 3.5 µm).[4]

  • Mobile Phase A: Water with 5 mM ammonium acetate.[6]

  • Mobile Phase B: 95:5 Acetonitrile:Water with 5 mM ammonium acetate.[6]

  • Flow Rate: 0.2 mL/min.[11]

  • Gradient: A typical gradient starts at a low percentage of Mobile Phase B (e.g., 2%) for the elution of short-chain species, ramping up to a high percentage (e.g., 95-100%) to elute the more hydrophobic long-chain species.[6][11]

  • Injection Volume: 5 µL.[5]

Mass Spectrometry (MS/MS) Detection
  • Ionization: Heated Electrospray Ionization (HESI) in positive mode is standard.[9][11]

  • Triple Quadrupole (QqQ) Method:

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the precursor ion [M+H]⁺ and a common product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[9] For example, for Acetyl-CoA (m/z 810.1), a common transition is 810.1 -> 303.1.

  • Orbitrap (Q Exactive) Method:

    • Scan Type: Full MS scan or Parallel Reaction Monitoring (PRM).

    • Full MS Settings: Resolution set to 70,000, scan range m/z 100-1500.[11]

    • PRM Settings: An inclusion list of precursor m/z values is used. The quadrupole isolates the target ion, which is then fragmented in the HCD cell, and all resulting fragment ions are analyzed in the Orbitrap at high resolution (e.g., 17,500).[4]

Visualized Workflows and Pathways

Experimental Workflow for Acyl-CoA Analysis

The diagram below outlines the complete experimental process from sample collection to data analysis.

Acyl_CoA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Quench Homogenization & Metabolism Quenching Sample->Quench Extract Acyl-CoA Extraction (e.g., TCA or Methanol) Quench->Extract SPE Solid-Phase Extraction (SPE Cleanup) Extract->SPE Recon Evaporation & Reconstitution SPE->Recon LC LC Separation (Reversed-Phase C18) Recon->LC MS MS/MS Detection (QqQ or HRMS) LC->MS Data Data Acquisition MS->Data Quant Peak Integration & Quantification Data->Quant

Caption: General experimental workflow for LC-MS/MS-based acyl-CoA analysis.

Central Role of Acetyl-CoA in Metabolism

This diagram illustrates the central position of Acetyl-CoA, linking major catabolic and anabolic pathways.

Acetyl_CoA_Hub Glycolysis Glycolysis (from Glucose) AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA FattyAcids Fatty Acid β-Oxidation FattyAcids->AcetylCoA AminoAcids Amino Acid Catabolism AminoAcids->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcid_Synth Fatty Acid Synthesis AcetylCoA->FattyAcid_Synth Ketone_Bodies Ketogenesis AcetylCoA->Ketone_Bodies

Caption: Acetyl-CoA as a central hub in cellular metabolism.

Conclusion and Recommendations

The selection between a triple quadrupole and a high-resolution mass spectrometer for acyl-CoA analysis depends fundamentally on the research question.

  • For Targeted, High-Sensitivity Quantification: If the primary goal is to accurately and precisely quantify a known list of short, medium, or long-chain acyl-CoAs, especially at very low concentrations, a triple quadrupole (QqQ) mass spectrometer remains the platform of choice. Its MRM/SRM capabilities provide unparalleled sensitivity and robustness for routine quantitative assays.[2]

  • For Discovery, Profiling, and High-Confidence Identification: If the research involves untargeted metabolomics, identifying unknown acyl-CoA species, or analyzing highly complex samples where isobaric interferences are a concern, a high-resolution platform like an Orbitrap or Q-TOF is superior.[2][12] The high mass accuracy provides unequivocal confidence in compound identification and allows for retrospective data analysis. Recent advances have also demonstrated that the quantitative performance of HRMS instruments can be comparable to that of triple quadrupoles, offering a versatile solution for labs with diverse analytical needs.[8]

Ultimately, both platforms are powerful tools for acyl-CoA analysis. By understanding their respective strengths and aligning them with specific research goals, scientists and drug development professionals can generate high-quality, reliable data to advance our understanding of metabolic health and disease.

References

Safety Operating Guide

Proper Disposal of Isohexenyl-glutaconyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of Isohexenyl-glutaconyl-CoA, ensuring the protection of personnel and the environment. This document provides essential procedural steps for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.

In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Contaminated clothing should be removed and laundered before reuse.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. The following steps provide a clear and actionable plan for its proper disposal.

1. Waste Identification and Segregation:

  • Characterization: Treat this compound as a hazardous chemical waste. Due to its biological origin and chemical structure, it should not be disposed of down the drain or in regular trash.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated container. General guidelines for segregation include keeping it separate from strong acids, bases, and oxidizing agents[1].

2. Waste Collection and Container Management:

  • Primary Container: Use a chemically compatible and leak-proof container with a secure screw-top cap for collecting waste[1][2]. The original manufacturer's container, if empty, can be reused for collecting the same chemical waste[3].

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.

  • Container Filling: Do not overfill the container. Leave at least 10% headspace to allow for expansion[1].

3. Storage of Hazardous Waste:

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel[1].

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray to prevent spills[2]. The secondary container should be made of a compatible material and have the capacity to hold the entire volume of the primary container.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time (check your institution's specific guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete any required hazardous waste disposal forms as per your institution's protocol.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Identify as Hazardous Waste B->C D Use Labeled, Compatible Container C->D E Segregate from Incompatible Waste D->E F Store in Designated SAA E->F G Use Secondary Containment F->G H Contact EHS for Pickup G->H I Complete Disposal Paperwork H->I

Fig. 1: Disposal workflow for this compound.

Chemical Compatibility and Incompatibility

While specific reactivity data for this compound is not available, general principles for CoA esters and similar biochemicals suggest avoiding contact with:

  • Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.

  • Strong Acids and Bases: Can cause hydrolysis of the thioester bond and other functional groups.

  • Heat and Direct Sunlight: May lead to degradation of the compound.

It is imperative to consult your institution's chemical hygiene plan and EHS guidelines for a comprehensive list of incompatible materials.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling Isohexenyl-glutaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling any chemical, including Isohexenyl-glutaconyl-CoA. The following table summarizes the recommended PPE to be used at all stages of handling, from initial preparation to final disposal.

PPE CategoryItemStandardPurpose
Hand Protection Disposable Nitrile GlovesN/APrevents direct skin contact with the reagent. It is advisable to wear two pairs of gloves if there is a risk of splashing.
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1Protects eyes from accidental splashes or aerosols.
Chemical Splash GogglesANSI Z87.1To be worn in addition to safety glasses when there is a significant risk of splashing.
Body Protection Laboratory CoatN/AProtects skin and personal clothing from contamination.[1]
Respiratory Protection Fume HoodN/AAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols.
N95 RespiratorNIOSH-approvedMay be considered for weighing and handling of the powdered form if a fume hood is not available, based on a risk assessment.

Experimental Protocols: Safe Handling and Disposal Workflow

The following step-by-step guidance ensures the safe handling and disposal of this compound throughout the experimental process.

1. Preparation and Handling:

  • Engineering Controls: All work with this compound, particularly when in solid form, should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment: Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in the table above. This includes a lab coat, safety glasses, and nitrile gloves.[1]

  • Weighing and Reconstitution: When weighing the solid compound, use a draft shield or conduct the process in a fume hood to prevent the dispersal of powder. For reconstitution, add the solvent slowly to the vial containing the compound to avoid splashing.

  • Solution Handling: Once in solution, handle with the same level of care, using appropriate PPE to prevent skin and eye contact.

2. Spill Management:

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent and water.

  • Waste Disposal: Collect the absorbent material and any contaminated cleaning materials in a sealed container for proper disposal as non-hazardous laboratory waste.

3. Disposal Plan:

  • Waste Categorization: Based on general knowledge of coenzyme A derivatives, this compound is not expected to be classified as hazardous waste unless mixed with a hazardous substance. However, it is prudent to handle its disposal with care.

  • Aqueous Waste: For small quantities of aqueous solutions containing this compound, disposal down the sanitary sewer with copious amounts of water is generally acceptable, provided it complies with local regulations.[2]

  • Solid Waste: Unused solid this compound and contaminated labware (e.g., pipette tips, microfuge tubes) should be collected in a designated, sealed waste container. This container should be clearly labeled as "Non-Hazardous Laboratory Waste" and disposed of through the institution's chemical waste program.

  • Compliance: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures to ensure compliance with all local, state, and federal regulations.

Visualizing the Workflow

The following diagrams illustrate the key workflows for safely handling this compound in the laboratory.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Work in Fume Hood A->B C Weigh Solid B->C D Reconstitute C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H

Caption: Experimental workflow for this compound.

DisposalWorkflow cluster_waste_streams Waste Generation cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal A Aqueous Waste D Sanitary Sewer (with copious water) A->D B Solid Waste (Contaminated labware, unused solid) E Sealed 'Non-Hazardous' Waste Container B->E C Sharps F Sharps Container C->F G Institutional Waste Management D->G E->G F->G

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.